molecular formula C6H10O2 B168718 4-Methylpent-4-enoic acid CAS No. 1001-75-8

4-Methylpent-4-enoic acid

Cat. No.: B168718
CAS No.: 1001-75-8
M. Wt: 114.14 g/mol
InChI Key: HVHBTFZQLHOFHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-4-pentenoic acid is a methyl-branched fatty acid.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylpent-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-5(2)3-4-6(7)8/h1,3-4H2,2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVHBTFZQLHOFHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00415231
Record name 4-Methylpent-4-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001-75-8
Record name 4-Methylpent-4-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Methylpent-4-enoic Acid: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylpent-4-enoic acid, a branched-chain unsaturated carboxylic acid, is a molecule of interest in various chemical and industrial applications. This technical guide provides a comprehensive overview of its chemical and physical properties, molecular structure, and currently available data. This document is intended to serve as a foundational resource for researchers and professionals in organic synthesis, materials science, and drug development.

Chemical and Physical Properties

This compound is a colorless liquid with a mild acidic odor.[1] It is characterized by the presence of both a carboxylic acid functional group and a terminal double bond, which contribute to its reactivity. The key quantitative physical and chemical properties of this compound are summarized in the table below. It is important to distinguish these properties from those of its various isomers, such as 4-methylpent-2-enoic acid and 4-methylpent-3-enoic acid, which possess different physical constants.

PropertyValueSource
Molecular Formula C₆H₁₀O₂[1][2]
Molecular Weight 114.14 g/mol [1][2]
CAS Number 1001-75-8[1][2]
Appearance Colorless liquid[1]
Boiling Point ~145-150 °C at 760 mmHg[1]
Solubility Moderate in water[1]
SMILES CC(=C)CCC(=O)O[2]
InChI InChI=1S/C6H10O2/c1-5(2)3-4-6(7)8/h1,3-4H2,2H3,(H,7,8)[2]
InChIKey HVHBTFZQLHOFHA-UHFFFAOYSA-N[2]

Molecular Structure

The structure of this compound features a five-carbon chain with a carboxylic acid group at one end (C1) and a terminal double bond between C4 and a methyl group attached to C4. This structure is a key determinant of its chemical reactivity, allowing for reactions typical of both carboxylic acids (e.g., esterification, salt formation) and alkenes (e.g., addition reactions).

References

An In-depth Technical Guide to the Synthesis of 4-Methylpent-4-enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of viable synthetic pathways for the production of 4-methylpent-4-enoic acid, a valuable building block in organic synthesis and drug development. The document details several strategic approaches, including the malonic ester synthesis, oxidation of the corresponding primary alcohol, and a Grignard-based carboxylation. Each method is presented with a focus on its chemical principles, procedural details, and associated data.

Introduction

This compound is a methyl-branched unsaturated carboxylic acid.[1] Its unique structural features, including a terminal double bond and a carboxylic acid moiety, make it a versatile intermediate for the synthesis of more complex molecules, including lactones, substituted alkanoic acids, and various heterocyclic compounds. This guide explores established synthetic methodologies that can be employed for its preparation in a laboratory setting.

Key Synthesis Pathways

Three primary synthetic routes to this compound are detailed below. Each pathway offers distinct advantages and considerations regarding starting material availability, reaction conditions, and overall efficiency.

Pathway 1: Malonic Ester Synthesis

This classical approach builds the carbon skeleton of the target molecule through the alkylation of a malonic ester, followed by hydrolysis and decarboxylation. A key intermediate in this route is the methyl ester of this compound, which is subsequently hydrolyzed to yield the final product.

The overall transformation can be visualized as follows:

Malonic_Ester_Synthesis start 2-Methylprop-1-enyl chloride + Dimethyl malonate sodium salt intermediate_ester Dimethyl (2-methyl-2-propenyl)propanedioate start->intermediate_ester Alkylation hydrolysis_decarboxylation Hydrolysis & Decarboxylation (e.g., NaOH, H₂O, heat; then H₃O⁺) intermediate_ester->hydrolysis_decarboxylation final_product This compound hydrolysis_decarboxylation->final_product

Caption: Malonic Ester Synthesis of this compound.

Experimental Protocol: Hydrolysis of Methyl 4-Methyl-4-pentenoate

A general procedure for the hydrolysis of a methyl ester to a carboxylic acid is as follows:

  • Reaction Setup: The methyl ester of this compound is dissolved in a mixture of methanol (B129727) and water.

  • Saponification: An aqueous solution of sodium hydroxide (B78521) is added to the ester solution, and the mixture is heated under reflux for several hours.[2]

  • Work-up: After cooling, the reaction mixture is acidified with a strong acid, such as concentrated hydrochloric acid, to precipitate the carboxylic acid.[2]

  • Isolation and Purification: The precipitated this compound is collected by filtration, washed with cold water, and can be further purified by recrystallization or distillation.

Pathway 2: Oxidation of 4-Methyl-4-penten-1-ol (B1583634)

The oxidation of the corresponding primary alcohol, 4-methyl-4-penten-1-ol, provides a direct and efficient route to this compound. The Jones oxidation, utilizing a chromic acid solution, is a powerful and well-established method for this transformation.[3][4]

The workflow for this pathway is outlined below:

Oxidation_Pathway start_alcohol 4-Methyl-4-penten-1-ol oxidation Jones Oxidation (CrO₃, H₂SO₄, Acetone) start_alcohol->oxidation final_product This compound oxidation->final_product

Caption: Oxidation of 4-Methyl-4-penten-1-ol to this compound.

Experimental Protocol: Jones Oxidation of 4-Methyl-4-penten-1-ol

  • Preparation of Jones Reagent: In a beaker, dissolve chromium trioxide (CrO₃) in concentrated sulfuric acid (H₂SO₄). With careful cooling and stirring, slowly add this mixture to water.[5]

  • Reaction Setup: Dissolve 4-methyl-4-penten-1-ol in acetone (B3395972) and cool the solution in an ice-water bath.[5]

  • Oxidation: Slowly add the prepared Jones reagent dropwise to the stirred alcohol solution, maintaining the temperature below 30°C. A color change from orange-red to green will be observed. Continue the addition until the orange-red color persists.[5]

  • Work-up: After the reaction is complete, quench the excess oxidant with isopropanol. Remove the acetone via rotary evaporation.

  • Isolation and Purification: Add water to the residue and extract the product with an organic solvent such as diethyl ether. The combined organic extracts are then washed, dried, and concentrated to yield the crude carboxylic acid, which can be purified further.[5]

Pathway 3: Grignard Reagent Carboxylation

This pathway involves the formation of a Grignard reagent from a suitable haloalkene, followed by its reaction with carbon dioxide to yield the carboxylate salt, which is then protonated to the desired carboxylic acid.[6][7] This method is particularly useful for constructing carboxylic acids from alkyl or aryl halides.

The logical flow of this synthesis is as follows:

Grignard_Synthesis start_halide 4-Methyl-4-pentenyl bromide grignard_formation Grignard Reagent Formation (Mg, THF) start_halide->grignard_formation grignard_reagent 4-Methyl-4-pentenylmagnesium bromide grignard_formation->grignard_reagent carboxylation Carboxylation (1. CO₂, 2. H₃O⁺) grignard_reagent->carboxylation final_product This compound carboxylation->final_product

Caption: Grignard Synthesis of this compound.

Experimental Protocol: Carboxylation of 4-Methyl-4-pentenylmagnesium Bromide

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere, react magnesium turnings with 4-methyl-4-pentenyl bromide in an anhydrous ether solvent (e.g., THF) to form the Grignard reagent.

  • Carboxylation: Pour the freshly prepared Grignard reagent solution over an excess of crushed solid carbon dioxide (dry ice) with vigorous stirring.[6]

  • Work-up: Allow the excess carbon dioxide to sublime. Then, carefully add an aqueous solution of a strong acid (e.g., 6 M HCl) to the reaction mixture to protonate the carboxylate salt.[6]

  • Isolation and Purification: Extract the aqueous mixture with an organic solvent. The organic layers are then typically washed with a basic solution (e.g., NaOH) to extract the carboxylic acid as its water-soluble salt. The aqueous basic extracts are then re-acidified and extracted with an organic solvent. The final organic extracts are dried and concentrated to yield the purified this compound.[6]

Alternative Synthetic Strategies

While the above pathways are the most direct, other established name reactions could potentially be adapted for the synthesis of this compound. These include:

  • Wittig Reaction: This reaction could be envisioned between a suitable phosphonium (B103445) ylide and a carbonyl compound to construct the carbon-carbon double bond.[8][9]

  • Reformatsky Reaction: This reaction utilizes an organozinc reagent derived from an α-halo ester and a ketone or aldehyde.[10][11]

  • Ireland-Claisen Rearrangement: This powerful[12][12]-sigmatropic rearrangement of an allylic ester can provide stereoselective access to γ,δ-unsaturated carboxylic acids.[13][14]

Quantitative Data Summary

The following table summarizes representative quantitative data for the key transformations discussed. It is important to note that specific yields and reaction conditions can vary based on the exact substrate and experimental setup.

PathwayKey TransformationReagents & ConditionsTypical Yield (%)Reference
Malonic Ester Synthesis Hydrolysis of Methyl EsterNaOH, H₂O/MeOH, reflux; then H₃O⁺95-99[2]
Oxidation Jones Oxidation of 1° AlcoholCrO₃, H₂SO₄, Acetone, 0-30°C80-95[5]
Grignard Carboxylation Carboxylation of Grignard Reagent1. CO₂ (solid), 2. H₃O⁺70-90[6][7]

Conclusion

This technical guide has outlined several robust and versatile synthetic pathways for the preparation of this compound. The choice of a particular route will depend on factors such as the availability of starting materials, desired scale of the reaction, and the specific equipment and safety protocols available in the laboratory. The detailed protocols and comparative data presented herein are intended to serve as a valuable resource for researchers and professionals engaged in the synthesis of this and related molecules.

References

An In-depth Technical Guide to 4-Methylpent-4-enoic Acid (CAS 1001-75-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Methylpent-4-enoic acid (CAS 1001-75-8), including its chemical and physical properties, spectroscopic data, synthesis methodologies, and potential biological significance. The information is compiled from various scientific sources and is intended to serve as a valuable resource for professionals in research and drug development.

Chemical and Physical Properties

This compound is an unsaturated carboxylic acid with a branched hydrocarbon chain.[1] Its chemical structure, featuring a terminal double bond and a carboxylic acid functional group, makes it a versatile building block in organic synthesis.[2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 1001-75-8[1][3]
Molecular Formula C₆H₁₀O₂[1][3]
Molecular Weight 114.14 g/mol [1]
Appearance Colorless liquid[1]
Odor Mildly acidic[1]
Boiling Point 145-150 °C at atmospheric pressure[1]
Density 0.974 g/cm³[4]
Flash Point 96 °C[4]
Solubility Moderately soluble in water[1]
Storage Temperature 2-8 °C[1]
SMILES CC(=C)CCC(=O)O[1]
InChI InChI=1S/C6H10O2/c1-5(2)3-4-6(7)8/h1,3-4H2,2H3,(H,7,8)[5]

Spectroscopic Data

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted NMR data can serve as a guide for spectral interpretation.

Table 2: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~1.7s3HCH₃-C=
~2.3t2H-CH₂-C=
~2.4t2H-CH₂-COOH
~4.7d2H=CH₂
~11.0s1H-COOH

Table 3: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (ppm)Assignment
~22.0CH₃-C=
~30.0-CH₂-C=
~35.0-CH₂-COOH
~110.0=CH₂
~145.0=C(CH₃)₂
~180.0-COOH

2.2. Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by a broad O-H stretching band and a strong C=O stretching band.

Table 4: Expected Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300Broad, StrongO-H stretch (carboxylic acid)
~2950MediumC-H stretch (alkane)
~1710StrongC=O stretch (carboxylic acid)
~1650MediumC=C stretch (alkene)
~1410MediumO-H bend (carboxylic acid)
~910Medium=C-H bend (out-of-plane)

2.3. Mass Spectrometry (MS)

This compound has been identified as a volatile compound in lager beers by gas chromatography-olfactometry-mass spectrometry (GC-O-MS).[6] The fragmentation pattern in mass spectrometry is influenced by the functional groups present in the molecule.

Table 5: Expected Key Mass Spectrometry Fragments for this compound

m/zPredicted Fragment IonNotes
114[M]⁺Molecular ion
99[M - CH₃]⁺Loss of a methyl group
71[M - COOH]⁺Loss of the carboxyl group
55[C₄H₇]⁺Fragmentation of the hydrocarbon chain
45[COOH]⁺Carboxyl fragment

Synthesis and Experimental Protocols

3.1. Synthesis via Malonic Ester Synthesis

This classic method involves the alkylation of diethyl malonate followed by hydrolysis and decarboxylation.

G diethyl_malonate Diethyl malonate product This compound diethyl_malonate->product naoet 1. NaOEt alkylation 2. 3-bromo-2-methylpropene (B116875) hydrolysis_decarboxylation 3. H₃O⁺, Δ

Malonic Ester Synthesis Workflow

Experimental Protocol (Adapted from general procedures):

  • Enolate Formation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve diethyl malonate in anhydrous ethanol. Add sodium ethoxide solution dropwise at room temperature with stirring to form the sodium enolate.

  • Alkylation: Add 3-bromo-2-methylpropene dropwise to the enolate solution and reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Work-up: After cooling, pour the reaction mixture into water and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Hydrolysis and Decarboxylation: Reflux the crude alkylated malonic ester with a concentrated solution of potassium hydroxide (B78521) in ethanol. After completion of hydrolysis, acidify the cooled reaction mixture with concentrated hydrochloric acid. Heat the acidified solution to effect decarboxylation.

  • Purification: Extract the final product with diethyl ether, dry the organic layer, and purify by distillation under reduced pressure.

3.2. Synthesis via Wittig Reaction

The Wittig reaction provides a powerful method for alkene synthesis from an aldehyde or ketone.

G phosphonium_salt Triphenylphosphine wittig_reagent Wittig Reagent phosphonium_salt->wittig_reagent 1. Ethyl bromoacetate 2. Base ethyl_bromoacetate Ethyl bromoacetate base Base (e.g., NaH) acetone (B3395972) Acetone product_ester Ethyl 4-methylpent-4-enoate acetone->product_ester Wittig Reaction wittig_reagent->product_ester product_acid This compound product_ester->product_acid Hydrolysis hydrolysis H₃O⁺, Δ

Wittig Reaction Synthesis Workflow

Experimental Protocol (Adapted from general procedures):

  • Ylide Preparation: Suspend (carbethoxymethyl)triphenylphosphonium bromide in anhydrous THF under an inert atmosphere. Cool the suspension to 0 °C and add a strong base such as sodium hydride to generate the ylide.

  • Wittig Reaction: Add acetone dropwise to the ylide solution at 0 °C. Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Work-up: Quench the reaction with saturated aqueous ammonium (B1175870) chloride and extract the product with diethyl ether. Dry the organic layer and concentrate under reduced pressure.

  • Hydrolysis: Hydrolyze the resulting ethyl 4-methylpent-4-enoate using acidic or basic conditions as described in the malonic ester synthesis protocol.

  • Purification: Purify the final product by distillation under reduced pressure.

Biological Activity and Potential Applications in Drug Development

While there is a lack of direct experimental data on the biological activity of this compound, studies on the closely related compound, pent-4-enoic acid , provide valuable insights into its potential pharmacological effects.

4.1. Inhibition of Fatty Acid Oxidation

Pent-4-enoic acid is a known inhibitor of mitochondrial fatty acid β-oxidation.[7] It is metabolized to its coenzyme A (CoA) ester, pent-4-enoyl-CoA, which then inhibits several key enzymes in the β-oxidation spiral. This inhibition leads to an accumulation of fatty acids and can induce hypoglycemia. Given the structural similarity, it is highly probable that this compound exerts a similar inhibitory effect on fatty acid oxidation.

G cluster_0 Mitochondrion fatty_acid This compound methyl_pentenoyl_coa 4-Methylpent-4-enoyl-CoA fatty_acid->methyl_pentenoyl_coa Activation acyl_coa_synthetase Acyl-CoA Synthetase beta_oxidation β-Oxidation Enzymes methyl_pentenoyl_coa->beta_oxidation acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa Inhibition tca_cycle TCA Cycle acetyl_coa->tca_cycle

Proposed Mechanism of Action on Fatty Acid Oxidation

4.2. Potential as a Building Block in Drug Discovery

The presence of both a carboxylic acid and an alkene functionality makes this compound a useful scaffold for the synthesis of more complex molecules.[2] The carboxylic acid can be converted to esters, amides, or other derivatives, while the double bond can undergo various addition reactions. This dual reactivity allows for the introduction of diverse chemical moieties, which is a key strategy in the development of new therapeutic agents.

Safety and Handling

This compound is classified as an irritant.[5] It is important to handle this compound with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.[1]

Table 6: GHS Hazard Statements for this compound

CodeStatement
H315Causes skin irritation
H318Causes serious eye damage
H335May cause respiratory irritation

Conclusion

This compound is a versatile chemical intermediate with potential applications in polymer chemistry, flavor and fragrance industries, and as a building block in organic synthesis for drug discovery. While detailed experimental data for some of its properties are not widely published, its structural similarity to other well-studied compounds allows for informed predictions of its reactivity and biological activity. Further research into the specific biological effects of this compound could uncover novel therapeutic applications, particularly in the area of metabolic regulation.

References

Spectroscopic Analysis of 4-Methylpent-4-enoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for 4-Methylpent-4-enoic acid based on the chemical environment of its protons and carbon atoms, and the characteristic vibrational frequencies and fragmentation patterns of its functional groups.

Table 1: Predicted ¹H NMR Spectroscopic Data
ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
H in -COOH10.0 - 13.0Singlet (broad)1H
H in C=CH₂4.7 - 4.9Multiplet2H
H in -CH₂-C=C2.4 - 2.6Triplet2H
H in -CH₂-COOH2.3 - 2.5Triplet2H
H in -CH₃1.7 - 1.8Singlet3H

Predicted in a standard deuterated solvent like CDCl₃.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Carbon AtomChemical Shift (δ, ppm)
C in -COOH175 - 185
C in C =CH₂140 - 145
C in C=C H₂110 - 115
C in -C H₂-C=C30 - 35
C in -C H₂-COOH30 - 35
C in -CH₃20 - 25

Predicted in a standard deuterated solvent like CDCl₃.

Table 3: Predicted FT-IR Spectroscopic Data
Functional GroupAbsorption Range (cm⁻¹)Intensity
O-H (Carboxylic Acid)2500 - 3300Strong, Broad
C=O (Carboxylic Acid)1700 - 1725Strong
C=C (Alkene)1640 - 1680Medium
C-O (Carboxylic Acid)1210 - 1320Strong
=C-H (Alkene)3010 - 3100Medium
C-H (sp³)2850 - 3000Medium-Strong
Table 4: Predicted Mass Spectrometry Data
m/zInterpretation
114Molecular Ion [M]⁺
99Loss of -CH₃
71Loss of -COOH
69McLafferty rearrangement
45[COOH]⁺

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a liquid unsaturated carboxylic acid like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (δ = 0.00 ppm).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • Experiment: Standard one-dimensional ¹H NMR.

    • Pulse Angle: 30-45°.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16 or more for good signal-to-noise.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Integrate the signals to determine proton ratios and analyze chemical shifts and splitting patterns.

2.1.2. ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: A high-resolution NMR spectrometer with a carbon probe.

  • Data Acquisition:

    • Experiment: Standard one-dimensional proton-decoupled ¹³C NMR.

    • Pulse Angle: 30-45°.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the solvent peak (e.g., CDCl₃ at δ = 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: As this compound is a liquid, a neat sample can be analyzed. Place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Method: Attenuated Total Reflectance (ATR) or transmission.

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: Acquire a background spectrum of the clean salt plates or ATR crystal. Acquire the sample spectrum and ratio it against the background spectrum to obtain the absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation and Derivatization: To increase volatility and improve peak shape, the carboxylic acid can be derivatized. A common method is esterification to the methyl ester or silylation.

    • Esterification (with Diazomethane (B1218177) - use with extreme caution in a fume hood): Dissolve a small amount of the acid in diethyl ether and add a freshly prepared ethereal solution of diazomethane dropwise until a faint yellow color persists.

    • Silylation: In a vial, mix the sample with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) in a suitable solvent (e.g., pyridine (B92270) or acetonitrile) and heat gently (e.g., 60°C for 30 minutes).[1]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 250°C).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40 - 400.

  • Data Analysis: Identify the peak corresponding to the derivatized this compound in the total ion chromatogram (TIC). Analyze the corresponding mass spectrum for the molecular ion and characteristic fragment ions.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic compound like this compound using the spectroscopic techniques described.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_elucidation Structure Elucidation Sample This compound IR FT-IR Spectroscopy Sample->IR Analyze NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR Analyze MS Mass Spectrometry (GC-MS) Sample->MS Analyze IR_Data Functional Groups (-COOH, C=C) IR->IR_Data Provides NMR_Data Connectivity & Chemical Environment (Proton & Carbon Skeleton) NMR->NMR_Data Provides MS_Data Molecular Weight & Fragmentation (m/z = 114) MS->MS_Data Provides Structure Proposed Structure IR_Data->Structure Combine Data NMR_Data->Structure Combine Data MS_Data->Structure Combine Data

Caption: Logical workflow for spectroscopic analysis.

References

An In-depth Technical Guide on the Natural Occurrence and Biological Sources of 4-Methylpent-4-enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of 4-methylpent-4-enoic acid, with a focus on its natural occurrence and biological sources. While direct evidence for the presence of this compound in nature is currently limited, this document consolidates information on closely related isomers and outlines detailed methodologies for its potential isolation and identification from biological matrices.

Introduction to this compound

This compound is a monounsaturated, branched-chain fatty acid with the chemical formula C₆H₁₀O₂. As a member of the branched-chain fatty acid family, it is of interest to researchers in various fields, including natural product chemistry, metabolic engineering, and drug discovery, due to the diverse biological activities exhibited by this class of molecules.

Natural Occurrence and Postulated Biological Sources

Direct identification of this compound from natural sources has not been explicitly reported in the reviewed scientific literature. However, the presence of its structural isomer, 4-methyl-3-pentenoic acid , has been documented in the following plant species:

  • Nicotiana tabacum (Tobacco): Various studies on the volatile and non-volatile components of tobacco have identified a wide array of fatty acids. The presence of 4-methyl-3-pentenoic acid suggests that the biosynthetic pathways for C6 branched-chain fatty acids are active within this plant.

  • Calotropis procera : Phytochemical analyses of this plant have revealed a complex mixture of secondary metabolites, including fatty acids. The identification of 4-methyl-3-pentenoic acid in this species further supports the potential for related isomers to be present.

The existence of 4-methyl-3-pentenoic acid in these species strongly suggests that the necessary enzymatic machinery for the synthesis of a 4-methylpentenoic acid backbone is present. It is therefore plausible that this compound may also occur, potentially as a minor or yet unidentified component, in these or related plant species. Further detailed metabolomic studies of these plants are warranted to investigate this possibility.

Additionally, a hydroxylated derivative, (2e)-4-hydroxy-4-methylpent-2-enoic acid , has been found in Artemisia aucheri, indicating that the 4-methylpentanoic acid skeleton can be a precursor for further enzymatic modification in plants.

Biosynthesis of Branched-Chain Fatty Acids in Plants

The biosynthesis of branched-chain fatty acids in plants is understood to originate from branched-chain amino acids. The general pathway is initiated by the conversion of these amino acids into their corresponding α-keto acids. These α-keto acids then serve as primers for the fatty acid synthase (FAS) machinery, leading to the elongation of the carbon chain and the formation of various branched-chain fatty acids.

Below is a generalized diagram illustrating the proposed biosynthetic pathway leading to short branched-chain fatty acids.

Branched-Chain Fatty Acid Biosynthesis General Biosynthetic Pathway of Short Branched-Chain Fatty Acids cluster_0 Amino Acid Precursors cluster_1 Keto Acid Intermediates cluster_2 Fatty Acid Elongation cluster_3 Resulting Fatty Acids Valine Valine KetoVal α-Ketoisovalerate Valine->KetoVal Transamination Leucine Leucine KetoLeu α-Ketoisocaproate Leucine->KetoLeu Transamination Isoleucine Isoleucine KetoIle α-Keto-β-methylvalerate Isoleucine->KetoIle Transamination FAS Fatty Acid Synthase (FAS) KetoVal->FAS KetoLeu->FAS KetoIle->FAS BCFA Branched-Chain Fatty Acids FAS->BCFA Elongation

A generalized pathway for the biosynthesis of branched-chain fatty acids from amino acid precursors.

Quantitative Data

At present, there is no quantitative data available in the scientific literature regarding the concentration of this compound in any natural source. The table below is provided as a template for future research findings.

Biological SourcePlant PartConcentration (e.g., µg/g dry weight)Method of QuantificationReference
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

Experimental Protocols for Isolation and Analysis

While specific protocols for this compound are not available, the following are detailed, adaptable methodologies for the extraction and analysis of short-chain and branched-chain fatty acids from plant matrices using Gas Chromatography-Mass Spectrometry (GC-MS).

This method is suitable for the analysis of volatile fatty acids from fresh plant material.

Materials:

  • Fresh plant tissue (e.g., leaves)

  • 20 mL headspace vials with PTFE-faced septa

  • SPME fiber assembly (e.g., Carboxen/PDMS for volatiles)

  • Sodium chloride (NaCl)

  • Internal standard (e.g., heptanoic acid)

  • GC-MS system

Procedure:

  • Sample Preparation: Homogenize 1-2 g of fresh plant tissue in a minimal amount of deionized water.

  • Extraction: Transfer the homogenate to a 20 mL headspace vial. Add saturated NaCl solution to enhance the release of volatiles. Spike with a known amount of internal standard.

  • Equilibration: Seal the vial and place it in a water bath at a controlled temperature (e.g., 60°C) for a defined period (e.g., 30 minutes) to allow for the equilibration of volatiles in the headspace.

  • SPME: Expose the SPME fiber to the headspace of the vial for a fixed time (e.g., 30 minutes) while maintaining the temperature and agitation.

  • GC-MS Analysis: Retract the fiber and immediately introduce it into the hot injector of the GC-MS for thermal desorption of the analytes.

HS-SPME_Workflow HS-SPME Workflow for Volatile Fatty Acid Analysis Start Start: Fresh Plant Tissue Homogenize Homogenize Tissue Start->Homogenize Transfer Transfer to Headspace Vial Homogenize->Transfer AddNaCl Add Saturated NaCl and Internal Standard Transfer->AddNaCl Equilibrate Equilibrate in Water Bath (e.g., 60°C, 30 min) AddNaCl->Equilibrate ExposeSPME Expose SPME Fiber to Headspace Equilibrate->ExposeSPME Desorb Thermal Desorption in GC Injector ExposeSPME->Desorb Analyze GC-MS Analysis Desorb->Analyze End End: Data Acquisition Analyze->End LLE_Derivatization_Workflow Workflow for Total Fatty Acid Analysis by LLE and Derivatization Start Start: Lyophilized Plant Tissue Extraction Lipid Extraction (Chloroform:Methanol) Start->Extraction PhaseSep Phase Separation (Addition of NaCl) Extraction->PhaseSep Evaporation Solvent Evaporation PhaseSep->Evaporation Derivatization Esterification (BF3-Methanol, 60°C) Evaporation->Derivatization FAME_Extraction FAME Extraction (Hexane) Derivatization->FAME_Extraction Drying Drying over Na2SO4 FAME_Extraction->Drying Analysis GC-MS Analysis Drying->Analysis End End: Data Acquisition Analysis->End

An In-depth Technical Guide to the Physical Properties of 4-Methylpent-4-enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 4-Methylpent-4-enoic acid, a valuable building block in organic synthesis. This document details its boiling point and solubility characteristics, outlines detailed experimental protocols for their determination, and presents a relevant biochemical pathway.

Core Physical Properties

This compound (CAS No. 1001-75-8) is an unsaturated carboxylic acid with the molecular formula C₆H₁₀O₂.[1] It typically presents as a colorless liquid with a mild, acidic odor.[1] The physical characteristics of this compound are crucial for its handling, application in synthetic routes, and for purification processes.

Data Presentation

The quantitative and qualitative physical property data for this compound are summarized in the table below. It is important to distinguish this compound from its isomers, such as 4-methylpent-3-enoic acid and 4-methyl-2-pentenoic acid, which exhibit different physical properties.

Physical PropertyValueNotes
Boiling Point ~145-150 °CAt atmospheric pressure (760 mmHg).[1]
Water Solubility ModerateQuantitative data is not readily available. A detailed protocol for determination is provided below.
Solubility in Organic Solvents SolubleBased on the general solubility of similar carboxylic acids, it is expected to be soluble in alcohols (e.g., ethanol, methanol) and ethers (e.g., diethyl ether).

Experimental Protocols

Detailed methodologies for the determination of the boiling point and solubility of this compound are provided below. These protocols are adapted from standard laboratory procedures for liquid carboxylic acids.

Boiling Point Determination (Micro Boiling Point Method)

This method is suitable for determining the boiling point of a small liquid sample.

Materials:

  • This compound sample

  • Capillary tube (sealed at one end)

  • Small test tube (e.g., 75 x 10 mm)

  • Thermometer (-10 to 200 °C range)

  • Thiele tube or oil bath

  • Heat-resistant mineral oil

  • Heating source (Bunsen burner or heating mantle)

  • Stand and clamp

Procedure:

  • Sample Preparation: Add approximately 0.5 mL of this compound to the small test tube.

  • Capillary Insertion: Place the capillary tube (sealed end up) into the test tube containing the sample.

  • Apparatus Setup: Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Heating: Immerse the thermometer and the attached test tube into the Thiele tube or oil bath. The heat-resistant oil should cover the sample but not contaminate it.

  • Observation: Gently heat the apparatus. As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

  • Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.

  • Boiling Point Reading: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn back into the capillary tube.

  • Record: Note the temperature and the ambient atmospheric pressure.

Solubility Determination

This protocol outlines the procedure for determining the solubility of this compound in water and common organic solvents.

Materials:

  • This compound sample

  • Graduated cylinders or pipettes

  • A series of test tubes

  • Vortex mixer or shaker

  • Analytical balance

  • Solvents: Distilled water, Ethanol, Methanol, Acetone, Diethyl ether

Procedure:

  • Preparation of Saturated Solution:

    • In a test tube, add a known volume (e.g., 5 mL) of the chosen solvent.

    • Incrementally add small, accurately weighed amounts of this compound to the solvent.

    • After each addition, vigorously mix the solution using a vortex mixer or by shaking until the solute is fully dissolved. .

    • Continue adding the acid until a small amount of undissolved liquid remains, indicating a saturated solution.

  • Equilibration: Allow the saturated solution to equilibrate for a set period (e.g., 1 hour) at a constant temperature (e.g., 25 °C) to ensure maximum dissolution.

  • Separation and Analysis:

    • Carefully pipette a known volume of the clear, supernatant liquid (the saturated solution) into a pre-weighed container, being cautious not to disturb the undissolved layer.

    • Weigh the container with the solution to determine the mass of the solution.

    • Evaporate the solvent from the solution under reduced pressure or in a fume hood.

    • Once the solvent is completely removed, weigh the container with the remaining solute.

  • Calculation: The solubility can be expressed in g/100 mL or other appropriate units using the following formula:

    Solubility ( g/100 mL) = (Mass of solute / Volume of solvent) x 100

Relevant Biochemical Pathway

As a branched-chain fatty acid, this compound is expected to undergo metabolism through pathways similar to other branched-chain fatty acids. The initial steps of this catabolism are crucial for its breakdown and integration into central metabolic cycles.

logical_relationship cluster_0 Initial Activation cluster_1 β-Oxidation Pathway 4-Methylpent-4-enoic_acid This compound Acyl-CoA_Synthetase Acyl-CoA Synthetase 4-Methylpent-4-enoic_acid->Acyl-CoA_Synthetase 4-Methylpent-4-enoyl-CoA 4-Methylpent-4-enoyl-CoA Acyl-CoA_Synthetase->4-Methylpent-4-enoyl-CoA Enoyl-CoA_Hydratase Enoyl-CoA Hydratase 4-Methylpent-4-enoyl-CoA->Enoyl-CoA_Hydratase 3-Hydroxy-4-methylpentanoyl-CoA 3-Hydroxy-4-methylpentanoyl-CoA Enoyl-CoA_Hydratase->3-Hydroxy-4-methylpentanoyl-CoA 3-Hydroxyacyl-CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase 3-Hydroxy-4-methylpentanoyl-CoA->3-Hydroxyacyl-CoA_Dehydrogenase 3-Keto-4-methylpentanoyl-CoA 3-Keto-4-methylpentanoyl-CoA 3-Hydroxyacyl-CoA_Dehydrogenase->3-Keto-4-methylpentanoyl-CoA Thiolase Thiolase 3-Keto-4-methylpentanoyl-CoA->Thiolase Acetyl-CoA Acetyl-CoA Thiolase->Acetyl-CoA Isobutyryl-CoA Isobutyryl-CoA Thiolase->Isobutyryl-CoA

Caption: Initial steps in the catabolism of this compound.

References

An In-depth Technical Guide to the Isomeric Forms of Methylpentenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structural and stereoisomeric forms of methylpentenoic acid. It details their physicochemical properties, synthesis methodologies, and known biological activities, presenting data in a structured format for ease of comparison and reference.

Introduction to Methylpentenoic Acid Isomers

Methylpentenoic acid (C₆H₁₂O₂) is a branched-chain fatty acid with several structural isomers, each potentially exhibiting unique chemical and biological properties. The position of the methyl group on the pentanoic acid backbone significantly influences its physical characteristics and biological relevance. The primary structural isomers are 2-methylpentanoic acid, 3-methylpentanoic acid, and 4-methylpentanoic acid. Furthermore, chirality at the methyl-substituted carbon atom gives rise to stereoisomers for the 2- and 3-methyl forms.

Structural Isomers and Stereoisomers

The three main structural isomers of methylpentenoic acid are:

  • 2-Methylpentanoic Acid: The methyl group is located on the second carbon (alpha-carbon) of the pentanoic acid chain. This isomer is chiral and exists as two enantiomers: (R)-2-methylpentanoic acid and (S)-2-methylpentanoic acid.

  • 3-Methylpentanoic Acid: The methyl group is on the third carbon (beta-carbon). This isomer is also chiral, with (R)- and (S)-enantiomers.

  • 4-Methylpentanoic Acid: The methyl group is on the fourth carbon (gamma-carbon). This isomer is not chiral.

Physicochemical Properties

The following tables summarize the key physicochemical properties of the methylpentenoic acid isomers.

Table 1: General Properties of Methylpentenoic Acid Isomers

Property2-Methylpentanoic Acid3-Methylpentanoic Acid4-Methylpentanoic Acid
Molecular Formula C₆H₁₂O₂[1]C₆H₁₂O₂[2]C₆H₁₂O₂[3][4][5][6]
Molecular Weight 116.16 g/mol [1][7][8]116.16 g/mol [2][8]116.16 g/mol [3][4][6]
CAS Number 97-61-0 (racemic)105-43-1[2][8]646-07-1[3][4][5]
49642-47-9 ((R)-isomer)[9]
1187-82-2 ((S)-isomer)[7]

Table 2: Physical Properties of Methylpentenoic Acid Isomers

Property2-Methylpentanoic Acid3-Methylpentanoic Acid4-Methylpentanoic Acid
Boiling Point 196-197 °C[10]196-198 °C[8]199-201 °C
Melting Point -85 °C[10]--35 °C[3]
Density --0.923 g/mL at 25 °C
Refractive Index --n20/D 1.414
pKa --5.09
Solubility Soluble in water and polar organic solvents[10][11]-Water solubility: 12.9 g/L
LogP 1.8[7]1.6[8]1.72

Synthesis of Methylpentenoic Acid Isomers

The malonic ester synthesis is a common and versatile method for the preparation of substituted carboxylic acids, including the isomers of methylpentenoic acid.

General Experimental Protocol: Malonic Ester Synthesis

The synthesis involves three main steps:

  • Deprotonation: Diethyl malonate is treated with a strong base, such as sodium ethoxide, to form a resonance-stabilized enolate.[12][13][14][15]

  • Alkylation: The enolate acts as a nucleophile and reacts with an appropriate alkyl halide in an Sₙ2 reaction to form an alkylated diethyl malonate.[12][13][14][15] For the synthesis of methylpentanoic acid isomers, specific alkyl halides are used.

  • Hydrolysis and Decarboxylation: The alkylated diethyl malonate is then hydrolyzed to a dicarboxylic acid, which upon heating, undergoes decarboxylation to yield the final carboxylic acid product.[12][13][14][15]

Below is a generalized workflow for this synthesis.

Malonic_Ester_Synthesis diethyl_malonate Diethyl Malonate enolate Enolate Intermediate diethyl_malonate->enolate 1. NaOEt alkylated_ester Alkylated Diethyl Malonate enolate->alkylated_ester 2. R-X (SN2) alkyl_halide Alkyl Halide (R-X) alkyl_halide->alkylated_ester diacid Dicarboxylic Acid alkylated_ester->diacid 3. H3O+, H2O product Methylpentanoic Acid Isomer diacid->product 4. Heat (-CO2)

A generalized workflow for the malonic ester synthesis of methylpentenoic acid isomers.
Synthesis of Specific Isomers

  • 2-Methylpentanoic Acid: This isomer can be synthesized by the alkylation of diethyl malonate, first with a propyl halide and then with a methyl halide, followed by hydrolysis and decarboxylation.[14]

  • 4-Methylpentanoic Acid: The synthesis of 4-methylpentanoic acid via the malonic ester synthesis involves the reaction of the diethyl malonate enolate with 1-bromo-2-methylpropane.[12]

Biological Activity and Potential Applications

The isomeric forms of methylpentenoic acid, as branched-chain fatty acids, are of interest in various biological contexts.

  • 2-Methylpentanoic Acid: This isomer is a short-chain fatty acid (SCFA) produced by the metabolism of branched-chain amino acids by gut microbiota.[16] It has been identified as a potential biomarker for metabolic diseases like type 2 diabetes, with its levels being significantly reduced in the feces of diabetic mice.[16] It is suggested that 2-methylpentanoic acid may play a role in regulating host energy metabolism and inflammatory responses, possibly through interactions with G protein-coupled receptors (GPCRs) or by inhibiting histone deacetylases (HDACs).[16]

Biological_Activity_2MPA cluster_origin Origin cluster_compound Compound cluster_mechanism Potential Mechanisms of Action cluster_effects Biological Effects Gut Microbes Gut Microbes 2-Methylpentanoic Acid 2-Methylpentanoic Acid Gut Microbes->2-Methylpentanoic Acid Metabolism of BCAAs GPCRs GPCRs 2-Methylpentanoic Acid->GPCRs HDAC HDAC Inhibition 2-Methylpentanoic Acid->HDAC Energy Regulation of Energy Metabolism GPCRs->Energy Inflammation Modulation of Inflammatory Response GPCRs->Inflammation HDAC->Energy HDAC->Inflammation

Potential biological roles and mechanisms of 2-methylpentanoic acid.
  • 3-Methylpentanoic Acid: This isomer is recognized as a plant, animal, and fungal metabolite and is also used as a flavoring agent.[8] A recent study highlighted its potential as an antimicrobial agent, particularly when combined with other volatile organic compounds, for the preservation of agricultural products like the Lanzhou lily.[17] The study found that a combination of 3-methylpentanoic acid and 2-methylbutyric acid exhibited synergistic inhibitory effects against Bacillus species.[17]

  • 4-Methylpentanoic Acid: Also known as isocaproic acid, this isomer is a metabolite of 20-alpha-hydroxycholesterol.[18][19] It is classified as a short-chain fatty acid.[18]

Chiral Separation

For the chiral isomers, 2- and 3-methylpentanoic acid, the separation of their enantiomers is crucial for studying their specific biological activities, as enantiomers can have different pharmacological and toxicological profiles.[20] High-performance liquid chromatography (HPLC) is a common technique for chiral separations. This can be achieved directly using a chiral stationary phase (CSP) or indirectly by pre-column derivatization with a chiral derivatizing agent to form diastereomers that can be separated on a standard achiral column.[20]

Conclusion

The isomers of methylpentenoic acid represent a group of branched-chain fatty acids with distinct physicochemical properties and emerging biological significance. While their synthesis is well-established, further research into their specific roles in metabolic pathways and their potential as therapeutic agents or biomarkers is warranted. The ability to separate and study the individual enantiomers of the chiral forms will be critical in elucidating their precise functions in biological systems. This guide provides a foundational resource for professionals engaged in the research and development of novel chemical entities.

References

An In-depth Technical Guide to the Reactivity of the Vinyl Group in 4-Methylpent-4-enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the vinyl group in 4-methylpent-4-enoic acid. The document elucidates the electronic and steric factors governing the reactivity of the terminal alkene, with a focus on electrophilic addition and free radical polymerization reactions. Detailed reaction mechanisms are illustrated, and generalized experimental protocols for key transformations are provided. This guide serves as a critical resource for researchers and professionals in organic synthesis and drug development, offering insights into the chemical behavior of this versatile building block.

Introduction

This compound is an unsaturated carboxylic acid with the molecular formula C₆H₁₀O₂.[1] Its structure is characterized by a terminal vinyl group and a carboxylic acid moiety, making it a molecule of interest in organic synthesis and polymer chemistry. The vinyl group, in particular, serves as a handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities. This guide focuses specifically on the reactivity of this vinyl group, exploring the interplay of electronic and steric effects that dictate its chemical behavior.

The presence of both a nucleophilic double bond and an electron-withdrawing carboxylic acid group imparts a unique reactivity profile to the molecule. Understanding these characteristics is crucial for its effective utilization in the synthesis of complex organic molecules, including active pharmaceutical ingredients, and in the development of novel polymers.[2]

Electronic and Steric Effects on Vinyl Group Reactivity

The reactivity of the vinyl group in this compound is primarily influenced by a combination of electronic and steric factors.

2.1. Electronic Effects

The carboxylic acid group, being an electron-withdrawing group, can exert a deactivating effect on the double bond through an inductive effect (-I). This effect reduces the electron density of the π-bond, making it less nucleophilic and potentially less reactive towards electrophiles compared to a simple alkene. However, the spatial separation between the carboxylic acid and the vinyl group (three sigma bonds) mitigates this inductive withdrawal to some extent.

Conversely, the methyl group attached to the double bond has an electron-donating effect (+I), which increases the electron density of the π-bond, thereby activating it towards electrophilic attack. This electron-donating nature also contributes to the stabilization of any carbocation intermediate that may form during the course of a reaction.

2.2. Steric Effects

The presence of the methyl group on the same carbon as the double bond introduces steric hindrance. This can influence the regioselectivity of addition reactions, favoring the approach of reagents to the less hindered carbon of the double bond. The bulkiness of the attacking reagent will play a significant role in the outcome of the reaction.

Reactivity of the Vinyl Group

The vinyl group of this compound is expected to undergo two primary classes of reactions: electrophilic addition and free radical polymerization.

3.1. Electrophilic Addition Reactions

Electrophilic addition is a characteristic reaction of alkenes, where the π-bond acts as a nucleophile, attacking an electrophilic species.[3] The general mechanism involves the formation of a carbocation intermediate, which is then attacked by a nucleophile.[4]

dot

Electrophilic_Addition Alkene This compound (Vinyl Group) Carbocation Carbocation Intermediate Alkene->Carbocation Slow, Rate-determining step Electrophile Electrophile (E+) Electrophile->Carbocation Product Addition Product Carbocation->Product Fast Nucleophile Nucleophile (Nu-) Nucleophile->Product

Caption: General mechanism of electrophilic addition to an alkene.

3.1.1. Hydrohalogenation

The addition of hydrogen halides (HX) to the vinyl group of this compound is expected to follow Markovnikov's rule.[5] The proton (H+) will add to the terminal carbon of the double bond to form the more stable tertiary carbocation, which is then attacked by the halide ion (X-).

Table 1: Predicted Products of Hydrohalogenation

ReagentMajor Product
HCl4-chloro-4-methylpentanoic acid
HBr4-bromo-4-methylpentanoic acid
HI4-iodo-4-methylpentanoic acid

Experimental Protocol: Generalized Hydrohalogenation

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable inert solvent (e.g., dichloromethane (B109758) or diethyl ether) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Reagent Addition: Bubble the desired hydrogen halide gas (HCl, HBr) through the solution or add a solution of the hydrogen halide in a non-nucleophilic solvent (e.g., HBr in acetic acid) dropwise. For HI, it can be generated in situ from KI and an acid.

  • Reaction: Stir the reaction mixture at 0°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the product by column chromatography or distillation.

3.1.2. Hydration

Acid-catalyzed hydration of the vinyl group will also follow Markovnikov's rule, leading to the formation of a tertiary alcohol.[6]

Table 2: Predicted Product of Hydration

ReagentMajor Product
H₂O, H₂SO₄ (catalytic)4-hydroxy-4-methylpentanoic acid

Experimental Protocol: Generalized Acid-Catalyzed Hydration

  • Reaction Setup: In a round-bottom flask, mix this compound (1 equivalent) with a mixture of water and a catalytic amount of a strong acid (e.g., sulfuric acid or phosphoric acid).

  • Heating: Heat the mixture under reflux for several hours, monitoring the reaction progress by TLC or GC.

  • Neutralization: Cool the reaction mixture to room temperature and neutralize the acid with a base (e.g., sodium bicarbonate).

  • Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Dry the organic extract over anhydrous sodium sulfate, remove the solvent under reduced pressure, and purify the product by chromatography or distillation.

3.2. Radical Polymerization

This compound can serve as a vinyl monomer in free radical polymerization.[2] The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps.[7][8] Initiators such as benzoyl peroxide or AIBN are typically used to generate the initial radicals.[9]

dot

Radical_Polymerization cluster_0 Initiation cluster_1 Propagation cluster_2 Termination Initiator Initiator 2R• 2R• Initiator->2R• Heat or Light R-M• R-M• 2R•->R-M• + Monomer (M) R-M-M• R-M-M• R-M•->R-M-M• + M R-(M)n-M• R-(M)n-M• R-M-M•->R-(M)n-M• + (n-1) M Polymer Polymer R-(M)n-M•->Polymer Combination or Disproportionation

Caption: General mechanism of free radical polymerization.

The resulting polymer, poly(this compound), would possess a polyethylene (B3416737) backbone with pendant carboxylic acid and methyl groups. The properties of this polymer would be influenced by the stereochemistry of the repeating units and the molecular weight distribution.

Experimental Protocol: Generalized Free Radical Polymerization

  • Monomer Purification: Purify this compound by distillation or passing through a column of basic alumina (B75360) to remove inhibitors.

  • Reaction Setup: In a reaction vessel equipped with a condenser, magnetic stirrer, and nitrogen inlet, dissolve the monomer in a suitable solvent (e.g., toluene (B28343) or dioxane).

  • Initiator Addition: Add a radical initiator (e.g., AIBN or benzoyl peroxide, typically 0.1-1 mol% relative to the monomer).

  • Polymerization: Heat the reaction mixture under a nitrogen atmosphere at a temperature appropriate for the chosen initiator (e.g., 60-80°C for AIBN) for several hours.

  • Isolation: Precipitate the polymer by pouring the cooled reaction mixture into a non-solvent (e.g., hexane (B92381) or methanol).

  • Purification and Drying: Filter the polymer, wash with the non-solvent, and dry under vacuum to a constant weight.

Conclusion

The vinyl group in this compound is a versatile functional group that undergoes predictable electrophilic addition and radical polymerization reactions. Its reactivity is modulated by the interplay of the electron-donating methyl group and the electron-withdrawing carboxylic acid group. While specific quantitative data for this particular molecule is sparse in the literature, its reactivity can be reliably inferred from the well-established principles of organic chemistry and the behavior of structurally similar compounds. This guide provides a foundational understanding for researchers to design synthetic routes and polymerization strategies utilizing this compound as a valuable building block. Further experimental investigation is warranted to fully quantify the reaction kinetics and yields for the transformations described herein.

References

thermal stability and decomposition of 4-Methylpent-4-enoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Thermal Stability and Decomposition of 4-Methylpent-4-enoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the . Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from analogous unsaturated carboxylic acids to predict its thermal behavior. This document outlines potential decomposition pathways, identifies likely degradation products, and provides detailed, adaptable experimental protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS). The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the study and handling of this compound and related compounds, particularly in the context of drug development where thermal stability is a critical parameter.

Introduction

This compound is a branched, unsaturated carboxylic acid with potential applications in various fields, including the synthesis of novel organic compounds and as a building block in drug development. A thorough understanding of its thermal stability and decomposition profile is paramount for ensuring its safe handling, storage, and application, as well as for predicting its behavior under various processing conditions. This guide aims to provide a detailed technical overview of these aspects. While specific experimental data for this compound is scarce in publicly available literature, this document extrapolates likely thermal characteristics based on the established behavior of structurally similar unsaturated carboxylic acids.

Predicted Thermal Stability and Decomposition Data

The following tables summarize the predicted quantitative data for the thermal decomposition of this compound based on the analysis of similar compounds. These values should be considered as estimates and require experimental verification.

Table 1: Predicted Thermogravimetric Analysis (TGA) Data for this compound

ParameterPredicted ValueDescription
Onset Decomposition Temp. (Tonset)180 - 220 °CThe temperature at which significant thermal decomposition begins.
Peak Decomposition Temp. (Tpeak)230 - 270 °CThe temperature at which the maximum rate of mass loss occurs.
Mass Loss (Step 1)~40-50%Corresponds to the initial decarboxylation event.
Mass Loss (Step 2)~50-60%Corresponds to the fragmentation of the hydrocarbon backbone.
Final Residue at 600 °C< 5%The amount of non-volatile material remaining after decomposition.

Table 2: Predicted Differential Scanning Calorimetry (DSC) Data for this compound

ParameterPredicted ValueDescription
Melting Point (Tm)Not AvailableExpected to be below room temperature.
Boiling Point~195-205 °CThe temperature at which the liquid vaporizes at atmospheric pressure.
Decomposition Enthalpy (ΔHd)EndothermicThe overall decomposition process is expected to absorb heat.

Predicted Decomposition Pathways and Products

The thermal decomposition of this compound, a γ,δ-unsaturated carboxylic acid, is likely to proceed through a primary pathway of decarboxylation. This process involves the elimination of carbon dioxide (CO2) from the molecule.

Primary Decomposition Pathway: Decarboxylation

Given the position of the double bond, a concerted pericyclic reaction mechanism is plausible, proceeding through a six-membered transition state. This would lead to the formation of 4-methyl-1-pentene (B8377) and carbon dioxide.

dot

Caption: Predicted primary thermal decomposition pathway of this compound.

Secondary Decomposition Pathways

At higher temperatures, the initial hydrocarbon product, 4-methyl-1-pentene, may undergo further fragmentation, leading to the formation of smaller volatile hydrocarbons such as isobutylene, propylene, and methane.

Experimental Protocols

The following are detailed, adaptable protocols for the characterization of the .

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring mass loss as a function of temperature.

Apparatus:

  • Thermogravimetric Analyzer (e.g., TA Instruments TGA 550, Mettler Toledo TGA/DSC 3+)

  • Alumina or platinum crucibles (70-100 µL)

  • High-purity nitrogen gas (99.999%)

  • Analytical balance

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA crucible.

  • Instrument Setup:

    • Place the sample crucible and an empty reference crucible into the TGA furnace.

    • Purge the furnace with nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes to establish an inert atmosphere.

  • Thermal Method:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

    • Maintain the nitrogen flow rate throughout the experiment.

  • Data Analysis:

    • Record the mass loss as a function of temperature.

    • Determine the onset decomposition temperature (Tonset) and the peak decomposition temperature (Tpeak) from the derivative of the TGA curve (DTG).

    • Calculate the percentage mass loss at each decomposition step and the final residue.

dot

TGA_Workflow A Sample Preparation (5-10 mg in crucible) B Instrument Setup (Purge with N2) A->B C Thermal Method (Ramp 30-600°C at 10°C/min) B->C D Data Acquisition (Mass vs. Temperature) C->D E Data Analysis (Tonset, Tpeak, % Mass Loss) D->E

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Objective: To determine the boiling point and to characterize the energetics of the decomposition process.

Apparatus:

  • Differential Scanning Calorimeter (e.g., TA Instruments DSC 2500, Mettler Toledo DSC 3+)

  • Aluminum hermetic pans and lids

  • High-purity nitrogen gas (99.999%)

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and hermetically seal it.

  • Instrument Setup:

    • Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

    • Purge the cell with nitrogen at a flow rate of 20-50 mL/min.

  • Thermal Method:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 300 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Record the heat flow as a function of temperature.

    • Identify the endothermic peak corresponding to the boiling point.

    • Observe any exothermic or endothermic events associated with decomposition.

dot

DSC_Workflow A Sample Preparation (2-5 mg in sealed pan) B Instrument Setup (Purge with N2) A->B C Thermal Method (Ramp 25-300°C at 10°C/min) B->C D Data Acquisition (Heat Flow vs. Temperature) C->D E Data Analysis (Boiling Point, Decomposition Enthalpy) D->E

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile products generated during the thermal decomposition of this compound.

Apparatus:

  • Pyrolyzer (e.g., Frontier Lab, CDS Analytical) coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Deactivated stainless steel sample cups

  • High-purity helium gas (99.999%)

Procedure:

  • Sample Preparation: Place a small amount (approx. 0.1-0.5 mg) of this compound into a sample cup.

  • Pyrolysis:

    • Introduce the sample cup into the pyrolyzer.

    • Heat the sample to a series of temperatures (e.g., 250 °C, 400 °C, 600 °C) to analyze the evolution of decomposition products at different stages.

  • GC-MS Analysis:

    • GC Conditions:

      • Injector Temperature: 250 °C

      • Column: HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm

      • Carrier Gas: Helium, constant flow of 1 mL/min

      • Oven Program: 40 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min.

    • MS Conditions:

      • Ion Source Temperature: 230 °C

      • Quadrupole Temperature: 150 °C

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Mass Range: m/z 35-550

  • Data Analysis:

    • Identify the separated compounds by comparing their mass spectra with a reference library (e.g., NIST).

    • Correlate the identified products with the pyrolysis temperature to understand the decomposition pathway.

dot

PyGCMS_Workflow A Sample Preparation (0.1-0.5 mg in cup) B Pyrolysis (e.g., 250°C, 400°C, 600°C) A->B C GC Separation (HP-5MS column) B->C D MS Detection (EI, m/z 35-550) C->D E Data Analysis (Library Search, Product Identification) D->E

Caption: Experimental workflow for Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

Conclusion

This technical guide provides a predictive overview of the , based on the behavior of analogous unsaturated carboxylic acids. The primary decomposition pathway is anticipated to be decarboxylation, yielding 4-methyl-1-pentene and carbon dioxide. The provided experimental protocols for TGA, DSC, and Py-GC-MS offer a robust framework for the empirical determination of the thermal properties of this compound. The information contained herein is intended to be a valuable resource for researchers and professionals, enabling safer handling and more informed application of this compound in drug development and other scientific endeavors. Experimental verification of the predicted data is strongly recommended.

4-Methylpent-4-enoic Acid: A Technical Review of its Chemistry and Potential Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylpent-4-enoic acid, a branched-chain unsaturated fatty acid, is a molecule of interest in organic synthesis and potentially in biological systems. This technical guide provides a comprehensive review of the available literature on this compound, covering its chemical properties, synthesis, and potential biological activities. Due to the limited direct research on this specific molecule, this paper also draws on data from structurally related compounds to infer its characteristics and potential applications. This guide includes a summary of quantitative data, a detailed, plausible experimental protocol for its synthesis, and visualizations of relevant chemical pathways.

Introduction

This compound is a six-carbon carboxylic acid with a terminal double bond and a methyl group at the C4 position. Its unique structure as a branched-chain unsaturated fatty acid suggests potential roles in various chemical and biological processes. Branched-chain fatty acids are known to play roles in modulating membrane fluidity and have been associated with various physiological and pathophysiological conditions. This document aims to consolidate the current knowledge on this compound to serve as a valuable resource for researchers in organic chemistry, biochemistry, and drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its isomers is presented in Table 1. This data is compiled from various chemical databases and supplier information.

PropertyThis compound4-Methylpent-3-enoic Acid4-Methylpent-2-enoic Acid
Molecular Formula C₆H₁₀O₂C₆H₁₀O₂C₆H₁₀O₂
Molecular Weight 114.14 g/mol [1]114.14 g/mol [2]114.14 g/mol [3]
CAS Number 1001-75-8[1]504-85-8[2]10321-71-8[3]
Appearance Colorless liquid (predicted)Colorless liquid-
Boiling Point ~145-150 °C (predicted)[4]~208 °C-
Density -~0.987 g/cm³-
SMILES CC(=C)CCC(=O)O[1]CC(C)=CCC(=O)O[2]CC(C)C=CC(=O)O[3]
InChIKey HVHBTFZQLHOFHA-UHFFFAOYSA-N[1]CQJHAULYLJXJNL-UHFFFAOYSA-N[2]QAOXMQCWUWZZNC-UHFFFAOYSA-N[3]

Synthesis of this compound

Discovery and First Synthesis

The specific discovery and first reported synthesis of this compound are not well-documented in readily available scientific literature. It is likely that this compound was first synthesized as part of broader studies on branched-chain fatty acids or as a building block in organic synthesis.

Plausible Synthetic Route: Malonic Ester Synthesis

A plausible and established method for the synthesis of carboxylic acids with a carbon chain extended by two carbons is the malonic ester synthesis. While a specific protocol for this compound is not available, a general method for the synthesis of the related 4-pentenoic acid has been described in the patent literature[5]. This method can be adapted for the synthesis of the target molecule.

The proposed synthesis involves the alkylation of diethyl malonate with 3-chloro-2-methyl-1-propene, followed by saponification and decarboxylation.

Synthesis_Workflow reagent1 Diethyl Malonate step1 Alkylation reagent1->step1 reagent2 Sodium Ethoxide reagent2->step1 reagent3 3-Chloro-2-methyl-1-propene reagent3->step1 intermediate1 Diethyl (2-methylallyl)malonate step2 Saponification intermediate1->step2 reagent4 NaOH (aq) reagent4->step2 reagent5 H3O+ step3 Decarboxylation reagent5->step3 product This compound step1->intermediate1 step2->step3 step3->product

Figure 1: Proposed synthesis workflow for this compound.
Detailed Experimental Protocol (Proposed)

Materials:

  • Diethyl malonate

  • Sodium ethoxide

  • 3-Chloro-2-methyl-1-propene (Methallyl chloride)

  • Anhydrous ethanol (B145695)

  • Sodium hydroxide

  • Hydrochloric acid

  • Diethyl ether

  • Magnesium sulfate (B86663) (anhydrous)

  • Standard laboratory glassware for organic synthesis (round-bottom flask, reflux condenser, separatory funnel, etc.)

  • Heating mantle and magnetic stirrer

Procedure:

Step 1: Alkylation of Diethyl Malonate

  • In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • To this solution, add diethyl malonate dropwise at room temperature.

  • After the addition is complete, add 3-chloro-2-methyl-1-propene dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • To the residue, add water and extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain crude diethyl (2-methylallyl)malonate.

Step 2: Saponification and Decarboxylation

  • To the crude diethyl (2-methylallyl)malonate, add an aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 2-3 hours to effect saponification.

  • After cooling to room temperature, carefully acidify the reaction mixture with concentrated hydrochloric acid until the pH is acidic (pH ~1-2). Carbon dioxide will be evolved during this step.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by vacuum distillation to yield pure this compound.

Spectroscopic Characterization (Inferred)

¹H NMR: The proton NMR spectrum is expected to show signals for the vinyl protons of the terminal double bond, a singlet for the methyl group attached to the double bond, and two triplets for the methylene (B1212753) groups in the chain.

¹³C NMR: The carbon NMR spectrum should display a signal for the carboxylic acid carbon, two signals for the sp² hybridized carbons of the double bond, a signal for the methyl carbon, and signals for the two sp³ hybridized methylene carbons.

IR Spectroscopy: The infrared spectrum is expected to show a broad absorption band for the O-H stretch of the carboxylic acid, a sharp peak for the C=O stretch, and characteristic peaks for the C=C stretch and =C-H out-of-plane bending of the terminal alkene.

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.

For comparison, the available spectroscopic data for the isomers are summarized in Table 2.

Isomer¹H NMR Data¹³C NMR DataIR Data (cm⁻¹)
4-Methylpent-2-enoic acid Available[3]Available[3]Available[3]
4-Methylpent-3-enoic acid -Available[2]Available[2]
2-Methyl-4-pentenoic acid Available[6]--

Biological Activity and Potential Significance

General Biological Roles of Branched-Chain Fatty Acids

Direct studies on the biological activity of this compound are lacking. However, the broader class of branched-chain fatty acids (BCFAs) has been shown to possess a range of biological activities. BCFAs are important components of the cell membranes of some bacteria, where they contribute to membrane fluidity[7][8]. In mammals, BCFAs are found in various tissues and have been implicated in immune modulation and antitumor activity[9][10].

Inferred Activity based on Pent-4-enoic Acid

The structurally related compound, pent-4-enoic acid, is known to be a hypoglycemic agent. Its mechanism of action involves the inhibition of mitochondrial fatty acid β-oxidation. This suggests that this compound could potentially have similar effects on fatty acid metabolism, although this has not been experimentally verified.

Biological_Activity BCFA Branched-Chain Fatty Acids Membrane Membrane Fluidity BCFA->Membrane Immune Immune Modulation BCFA->Immune Antitumor Antitumor Activity BCFA->Antitumor Target This compound Target->BCFA is a Related Pent-4-enoic Acid Target->Related structurally similar to Inhibition Inhibition of β-oxidation Target->Inhibition potential activity Related->Inhibition

Figure 2: Potential biological roles of this compound based on related compounds.

Conclusion and Future Directions

This compound is a simple yet intriguing molecule with potential applications in both synthetic chemistry and biology. The current body of literature on this specific compound is limited, highlighting a need for further research. The proposed synthetic route via malonic ester synthesis provides a viable method for its preparation, which would enable more detailed studies.

Future research should focus on:

  • Confirmation of Synthetic Protocols: Validating and optimizing the synthesis of this compound.

  • Full Spectroscopic Characterization: Obtaining and reporting complete ¹H NMR, ¹³C NMR, IR, and mass spectrometry data.

  • Investigation of Biological Activities: Screening for biological activities, particularly in the areas of fatty acid metabolism, antimicrobial effects, and as a modulator of cell membrane properties.

  • Exploration of Signaling Pathways: If biological activity is confirmed, elucidating the underlying molecular mechanisms and signaling pathways.

This technical guide serves as a foundational document to stimulate further investigation into the chemistry and biology of this compound, a molecule that may hold untapped potential in various scientific disciplines.

References

Methodological & Application

Application Note: Quantitative Analysis of 4-Methylpent-4-enoic Acid using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Methylpent-4-enoic acid is a branched-chain unsaturated fatty acid.[1] As a member of the short-chain fatty acid (SCFA) family, its accurate quantification in various matrices is crucial for researchers in fields ranging from metabolic studies to industrial quality control. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds like SCFAs.[2][3] However, due to their polarity and relatively low volatility, direct analysis of SCFAs by GC-MS can be challenging.[2][4][5] To overcome these challenges, a derivatization step is typically employed to convert the carboxylic acids into more volatile and less polar esters or silylated compounds.[2][3][6][7] This application note presents a detailed protocol for the quantitative analysis of this compound in a given matrix using GC-MS with a silylation derivatization method.

Principle

The method involves the extraction of this compound from the sample matrix, followed by derivatization to form a trimethylsilyl (B98337) (TMS) ester. The derivatized analyte is then separated and quantified using a gas chromatograph coupled to a mass spectrometer. Quantification is achieved by using an internal standard and generating a calibration curve with known concentrations of the derivatized analyte.

Experimental Protocols

1. Materials and Reagents

  • This compound standard (≥95% purity)

  • Internal Standard (IS): A deuterated analog of a similar SCFA (e.g., d7-butyric acid) or a structurally similar but chromatographically resolved fatty acid.

  • Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Solvents: Ethyl acetate (B1210297) (GC grade), Hexane (GC grade), Pyridine (B92270) (anhydrous)

  • Sodium sulfate (B86663) (anhydrous)

  • Hydrochloric acid (HCl)

  • Deionized water

2. Sample Preparation (Aqueous Matrix)

  • To 1 mL of the aqueous sample, add the internal standard to a final concentration of 10 µg/mL.

  • Acidify the sample to a pH < 2 with HCl to ensure the carboxylic acid is in its protonated form.

  • Perform a liquid-liquid extraction by adding 2 mL of ethyl acetate and vortexing for 2 minutes.

  • Centrifuge the sample at 3000 x g for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean glass vial.

  • Repeat the extraction (steps 3-5) with another 2 mL of ethyl acetate and combine the organic layers.

  • Dry the combined organic extract over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

3. Derivatization

  • To the dried extract, add 50 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and heat at 70°C for 60 minutes in a heating block or oven.

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

4. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 280°C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM). The specific ions to be monitored will depend on the fragmentation pattern of the TMS-derivatized this compound and the internal standard.

5. Calibration and Quantification

  • Prepare a series of calibration standards of this compound (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µg/mL) in the same solvent used for the sample.

  • Add the internal standard to each calibration standard at the same concentration as in the samples.

  • Derivatize the calibration standards using the same procedure as the samples (Protocol 3).

  • Analyze the derivatized standards by GC-MS.

  • Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

  • Quantify the amount of this compound in the samples by applying the peak area ratio to the calibration curve.

Data Presentation

The quantitative performance of the method should be evaluated. The following table presents example validation data for the quantitative analysis of this compound.

ParameterResult
Linear Range 0.1 - 100 µg/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Precision (%RSD) < 10%
Accuracy (% Recovery) 90 - 110%

Mandatory Visualization

Caption: Workflow for the quantitative analysis of this compound.

The described GC-MS method with silylation derivatization provides a reliable and sensitive approach for the quantitative analysis of this compound in various matrices. The protocol is robust and can be adapted for the analysis of other short-chain fatty acids. Proper validation of the method in the specific matrix of interest is essential to ensure accurate and precise results.

References

Application Notes and Protocols for the HPLC Separation of Unsaturated Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the separation of unsaturated carboxylic acids using High-Performance Liquid Chromatography (HPLC). The information is intended to guide researchers, scientists, and drug development professionals in selecting and implementing appropriate analytical methods.

Introduction

Unsaturated carboxylic acids, including fatty acids, are crucial molecules in various biological processes and are key components in the food, pharmaceutical, and chemical industries. Accurate separation and quantification of these compounds are essential for quality control, research, and development. HPLC is a versatile and powerful technique for this purpose, offering various separation modes to accommodate the diverse properties of these analytes. This document outlines several common HPLC methods, including reversed-phase, ion-exchange, and chiral chromatography.

Reversed-Phase HPLC (RP-HPLC)

Reversed-phase HPLC is the most common method for the separation of unsaturated carboxylic acids due to its wide applicability and compatibility with various detectors. Separation is based on the hydrophobic interactions between the analyte and the nonpolar stationary phase.

Without Derivatization

Direct analysis of underivatized fatty acids is possible, often requiring specific mobile phase conditions to ensure good peak shape and resolution.[1]

Key Considerations:

  • Mobile Phase pH: To ensure the carboxylic acids are in their undissociated form for better retention and peak shape, the pH of the mobile phase should be maintained at approximately 3.0-3.5.[1] Strong acids like trifluoroacetic acid (TFA) are often added to the mobile phase to suppress the ionization of the acidic groups.[2][3]

  • Detector: A universal detector like a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) is suitable when a UV chromophore is absent.[1][4] For unsaturated fatty acids that absorb UV radiation at low wavelengths (around 210 nm), a UV detector can be used, although mobile phase components might interfere.[1][4]

Experimental Protocol: Separation of Underivatized Fatty Acids

  • Objective: To separate a mixture of common unsaturated fatty acids.

  • Instrumentation:

    • HPLC system with a gradient pump

    • Reversed-phase C18 column (e.g., LiChrospher 100 RP-18, 250 x 4 mm, 5 µm)[1]

    • Refractive Index (RI) detector[1] or ELSD[4]

    • Column oven

  • Reagents:

  • Procedure:

    • Sample Preparation: Dissolve the fatty acid standards or sample extract in a suitable solvent like methanol or chloroform.[1]

    • Mobile Phase Preparation:

      • Mobile Phase A: Water

      • Mobile Phase B: Acetonitrile or Methanol

      • Acidify the mobile phase by adding a small amount of formic acid or TFA (e.g., 0.1%). The pH should be around 3.0-3.5.[1]

    • Chromatographic Conditions:

      • Column Temperature: 40 °C[1]

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 20 µL[1]

      • Gradient Elution: A typical gradient would start with a higher percentage of water and gradually increase the percentage of the organic solvent. For example, from 70% acetonitrile/water to 95.5% acetonitrile over 24 minutes.[5]

    • Detection:

      • RI Detector: Maintain at a constant temperature (e.g., 30 °C).[1]

      • ELSD: Optimize nebulizer and evaporator temperatures according to the manufacturer's instructions.

    • Data Analysis: Identify peaks based on the retention times of standard compounds. Quantify using a calibration curve.

With Derivatization

Derivatization is often employed to enhance the detectability of fatty acids, especially for UV or fluorescence detection, leading to higher sensitivity.[6] Common derivatizing agents introduce a chromophore or fluorophore into the fatty acid molecule.

Common Derivatizing Agents:

  • p-Bromophenacylbromide: Allows for UV detection.[7]

  • 4-Bromophenacyl bromide: Used for UV detection at 242 nm.[5]

  • 2,4'-Dibromoacetophenone (B128361): Enables UV detection at 256 nm.[8][9]

  • Fluorescent Tags: Enhance sensitivity for fluorescence detection.[6]

Experimental Protocol: Derivatization with 2,4'-Dibromoacetophenone and RP-HPLC-UV Analysis

  • Objective: To separate and quantify unsaturated fatty acids with high sensitivity using UV detection.

  • Instrumentation:

    • HPLC system with a gradient pump

    • Two C18 columns connected in series for enhanced separation[8][9]

    • UV-Vis detector

  • Reagents:

  • Procedure:

    • Sample Preparation (Hydrolysis and Extraction):

      • Hydrolyze the sample (e.g., milk, digesta) with 2 M NaOH.[8][9]

      • Acidify the hydrolysate to pH ~2.[8][9]

      • Extract the free fatty acids with dichloromethane.[8][9]

    • Derivatization:

      • Evaporate the dichloromethane extract to dryness.

      • To the residue, add a solution of 2,4'-dibromoacetophenone and triethylamine in a suitable solvent.[8][9]

      • Heat the mixture to facilitate the reaction.

    • Chromatographic Conditions:

      • Mobile Phase A: Acetonitrile[9]

      • Mobile Phase B: Water[9]

      • Gradient Elution: Use a suitable gradient program to separate the derivatized fatty acids.

      • Detection: UV at 256 nm. For conjugated linoleic acid (CLA) isomers, monitoring at 235 nm is also recommended.[8][9]

    • Data Analysis: Identify and quantify peaks by comparing with derivatized standards.

Ion-Exchange Chromatography (IEC)

Ion-exchange chromatography separates molecules based on their net charge. For carboxylic acids, which are anionic at neutral or basic pH, anion-exchange chromatography is employed.[10][11] Ion-exclusion chromatography, performed under acidic conditions on a cation-exchange resin, is another effective method.[12]

Key Considerations:

  • Stationary Phase: Anion-exchange columns possess positively charged functional groups that attract the negatively charged carboxylate ions.[10] Cation-exchange resins are used for ion-exclusion chromatography.[12]

  • Mobile Phase: The separation is controlled by the pH and ionic strength of the mobile phase. A gradient of increasing salt concentration is often used to elute the bound analytes.[11]

  • Detection: Conductivity detection is highly sensitive for ion chromatography, especially with a suppressor.[12][13]

Experimental Protocol: Ion-Exclusion Chromatography of Carboxylic Acids

  • Objective: To separate a mixture of carboxylic acids using ion-exclusion chromatography.

  • Instrumentation:

    • Ion chromatography system

    • Weakly acidic cation-exchange resin column (e.g., polymethacrylate-based)[12]

    • Conductivity detector

  • Reagents:

    • Sulfuric acid solution (diluted)

    • Methanol (optional, to reduce retention of hydrophobic acids)[12]

  • Procedure:

    • Sample Preparation: Dissolve the sample in the mobile phase.

    • Mobile Phase Preparation: Prepare a dilute solution of sulfuric acid in water. The addition of 5-20% methanol can be beneficial for hydrophobic carboxylic acids.[12]

    • Chromatographic Conditions:

      • Eluent: Diluted sulfuric acid.

      • Flow Rate: As per column manufacturer's recommendation.

    • Detection: Monitor the eluent using a conductivity detector.

    • Data Analysis: Identify peaks based on retention times of standards.

Chiral Separation

For unsaturated carboxylic acids containing chiral centers, enantiomeric separation is crucial, particularly in pharmaceutical applications.[14] This is achieved using chiral stationary phases (CSPs).

Key Considerations:

  • Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) (e.g., Chiralcel OD-H, Chiralpak AD), are widely used and have broad selectivity.[15][16] Macrocyclic glycopeptide phases are also effective.[16]

  • Mobile Phase: Normal-phase conditions (e.g., hexane (B92381)/isopropanol) are often preferred for chiral separations on polysaccharide-based CSPs.[15]

  • Detection: UV detection is commonly used if the molecule has a chromophore.

Experimental Protocol: Chiral Separation of a Carboxylic Acid

  • Objective: To separate the enantiomers of a chiral unsaturated carboxylic acid.

  • Instrumentation:

    • HPLC system

    • Chiral column (e.g., Chiralpak AS-H or Chiralcel OJ-H)[14]

    • UV detector

  • Reagents:

    • Hexane (HPLC grade)

    • Isopropanol (B130326) (IPA) (HPLC grade)

    • Trifluoroacetic acid (TFA) (optional, as a mobile phase additive)

  • Procedure:

    • Sample Preparation: Dissolve the racemic mixture in the mobile phase.

    • Mobile Phase Preparation: Prepare a mixture of hexane and isopropanol (e.g., 99:1 or 95:5 v/v).[14] A small amount of TFA may be added to improve peak shape.

    • Chromatographic Conditions:

      • Flow Rate: 0.6 - 1.0 mL/min.[14]

    • Detection: Monitor the eluent at a suitable UV wavelength.

    • Data Analysis: The two enantiomers will appear as separate peaks.

Quantitative Data Summary

MethodAnalyte TypeStationary PhaseMobile PhaseDetectorLimit of Detection (LOD) / Limit of Quantification (LOQ)Reference
RP-HPLC (Underivatized) Fatty AcidsC18Water/Methanol or Water/Acetonitrile (acidified)RI, ELSDNot specified[1]
RP-HPLC (Derivatized) Fatty AcidsTwo C18 columnsAcetonitrile/Water gradientUV (256 nm)2.3 x 10⁻⁴ to 5.1 pg[8][9]
Ion-Exclusion Chromatography Carboxylic AcidsWeakly acidic cation-exchange resinDilute Sulfuric AcidConductivityNot specified[12]
Chiral HPLC Chiral Carboxylic AcidsChiralpak AS-HHexane/IPA (99:1)UVNot specified[14]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing sample Sample hydrolysis Hydrolysis (optional) sample->hydrolysis extraction Extraction hydrolysis->extraction derivatization Derivatization (optional) extraction->derivatization injection Injection derivatization->injection column HPLC Column (C18, Ion-Exchange, or Chiral) injection->column detection Detection (UV, RI, ELSD, Conductivity) column->detection chromatogram Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification integration->quantification

Caption: General experimental workflow for the HPLC analysis of unsaturated carboxylic acids.

hplc_method_selection cluster_properties Analyte Properties cluster_methods HPLC Methods analyte Unsaturated Carboxylic Acid is_chiral Chiral? analyte->is_chiral has_chromophore UV Chromophore? analyte->has_chromophore is_ionic Ionic? analyte->is_ionic rp_hplc Reversed-Phase HPLC is_chiral->rp_hplc No chiral_hplc Chiral HPLC is_chiral->chiral_hplc Yes has_chromophore->rp_hplc Yes rp_hplc_deriv RP-HPLC with Derivatization has_chromophore->rp_hplc_deriv No iec Ion-Exchange Chromatography is_ionic->iec Yes

Caption: Logical relationship for selecting an appropriate HPLC method.

References

Application Note: Derivatization of 4-Methylpent-4-enoic Acid for Gas Chromatography (GC) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Methylpent-4-enoic acid (C6H10O2) is a methyl-branched, unsaturated carboxylic acid.[1][2] The direct analysis of free carboxylic acids like this compound by gas chromatography (GC) is often challenging. Due to the polar nature of the carboxyl group, these compounds exhibit low volatility and can interact with the stationary phase of the GC column, leading to poor peak shape, tailing, and reduced sensitivity.[3][4][5][6][7][8][9][10] To overcome these limitations, derivatization is a crucial sample preparation step that converts the carboxylic acid into a less polar, more volatile, and thermally stable derivative, thereby improving its chromatographic behavior and enabling accurate quantification.

This application note provides detailed protocols for two common derivatization techniques for this compound prior to GC analysis: Esterification (specifically, methylation to form a Fatty Acid Methyl Ester - FAME) and Silylation (to form a trimethylsilyl (B98337) ester). The choice of method may depend on the sample matrix, available reagents, and the specific requirements of the analysis.

Derivatization Strategies

The primary goal of derivatization in this context is to replace the active hydrogen in the carboxylic acid's hydroxyl group with a non-polar functional group. This modification reduces hydrogen bonding, thereby increasing the volatility of the analyte.

Esterification via Methylation

Esterification is a widely used method for the derivatization of carboxylic acids. The reaction involves converting the carboxylic acid to its corresponding methyl ester, which is significantly more volatile and less polar. A common and effective reagent for this transformation is boron trifluoride in methanol (B129727) (BF3-methanol).[6]

Silylation

Silylation involves the replacement of the active hydrogen of the carboxyl group with a silyl (B83357) group, typically a trimethylsilyl (TMS) group.[9] Silylating reagents are highly reactive and produce derivatives that are volatile and thermally stable. A frequently used silylating agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with the addition of a catalyst like trimethylchlorosilane (TMCS).[6]

Experimental Protocols

Materials
  • Analyte: this compound (CAS No. 1001-75-8)

  • Reagents for Esterification:

    • 14% Boron trifluoride in methanol (BF3-methanol)

    • Hexane (B92381) (GC grade)

    • Saturated sodium chloride (NaCl) solution

    • Anhydrous sodium sulfate (B86663) (Na2SO4)

    • Acetonitrile (ACN) or other suitable solvent

  • Reagents for Silylation:

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

    • Dichloromethane (B109758) (DCM) or other suitable solvent

  • Equipment:

    • GC-grade autosampler vials with caps

    • Vortex mixer

    • Heating block or oven

    • Pipettes and syringes

Protocol 1: Esterification with BF3-Methanol

This protocol details the conversion of this compound to its methyl ester derivative.

Workflow:

G cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_extraction Extraction cluster_analysis Analysis start Start with 1 mg/mL This compound in Acetonitrile combine Combine 100 µL acid with 50 µL BF3-Methanol start->combine vortex1 Vortex for 10s combine->vortex1 heat Heat at 60°C for 60 minutes vortex1->heat cool Cool to Room Temperature heat->cool add_nacl Add 0.5 mL saturated NaCl solution cool->add_nacl vortex2 Vortex for 10s add_nacl->vortex2 add_hexane Add 0.6 mL Hexane, vortex, and allow phase separation vortex2->add_hexane extract Collect supernatant (Hexane layer) add_hexane->extract dry Dry over Na2SO4 extract->dry end Inject into GC dry->end

Caption: Workflow for the esterification of this compound using BF3-Methanol.

Procedure:

  • Prepare a 1 mg/mL standard solution of this compound in a suitable solvent like acetonitrile.

  • In a clean autosampler vial, combine 100 µL of the acid solution with 50 µL of 14% BF3 in methanol.[6]

  • Cap the vial tightly and vortex for 10 seconds.

  • Place the vial in a heating block or oven at 60°C for 60 minutes. The temperature and time can be optimized depending on the specific analytes and matrix.[6]

  • After incubation, allow the vial to cool to room temperature.

  • Add 0.5 mL of a saturated sodium chloride (NaCl) water solution and vortex for 10 seconds.

  • Add 0.6 mL of hexane to the vial, vortex thoroughly, and then allow the layers to separate.

  • Carefully transfer the upper hexane layer (supernatant) containing the methyl ester derivative to a new autosampler vial containing a small amount of anhydrous sodium sulfate to remove any residual water.[6]

  • The sample is now ready for injection into the GC system.

Protocol 2: Silylation with BSTFA + 1% TMCS

This protocol details the conversion of this compound to its trimethylsilyl (TMS) ester derivative.

Workflow:

G cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis start Start with 1 mg/mL This compound in solvent combine Combine 100 µL acid with 50 µL BSTFA + 1% TMCS start->combine vortex1 Vortex for 10s combine->vortex1 heat Heat at 60°C for 30-60 minutes vortex1->heat cool Cool to Room Temperature heat->cool add_solvent Add solvent (e.g., DCM) cool->add_solvent end Inject into GC add_solvent->end

Caption: Workflow for the silylation of this compound using BSTFA.

Procedure:

  • Ensure the sample containing this compound is free of water, as moisture can deactivate the silylating reagent. If necessary, dry the sample (e.g., by lyophilization or evaporation under nitrogen).

  • In a clean, dry autosampler vial, combine 100 µL of the acid solution with 50 µL of BSTFA containing 1% TMCS.[6] A molar excess of the silylating reagent is recommended.

  • Cap the vial tightly and vortex for 10 seconds.

  • Place the vial in a heating block or oven at 60°C for 30-60 minutes. The ease of derivatization for carboxylic acids is generally high, but reaction time and temperature should be optimized for the specific application.[3][6]

  • After incubation, allow the vial to cool to room temperature.

  • Add a suitable solvent, such as dichloromethane (DCM), to achieve the desired final concentration.[6]

  • The sample is now ready for injection into the GC system.

Data Presentation

Quantitative performance metrics are essential for method validation. The following table summarizes expected performance characteristics for derivatized short-chain fatty acids (SCFAs), which are comparable to this compound.

ParameterDerivatization MethodTypical ValueSource
Linearity (r²) Pentafluorobenzyl bromide (PFBBr)> 0.997[11]
Limit of Detection (LOD) Pentafluorobenzyl bromide (PFBBr)5–24 ng/mL[11]
Limit of Quantification (LOQ) Pentafluorobenzyl bromide (PFBBr)0.05–0.1 µg/mL[11]
Reaction Time Esterification (BF3-Methanol)~60 minutes[6]
Reaction Time Silylation (BSTFA)~30-60 minutes[3][6]
Reaction Temperature Esterification (BF3-Methanol)60 °C[6]
Reaction Temperature Silylation (BSTFA)60 °C[3][6]

Note: The quantitative data presented is for a PFBBr derivatization method as a reference for achievable performance with SCFAs.[11] Users should perform their own validation to determine the specific linearity, LOD, and LOQ for this compound using the esterification and silylation protocols described.

Logical Relationships in GC Derivatization

The decision to derivatize and the choice of method are guided by the chemical properties of the analyte and the goals of the analysis.

G cluster_problem Analytical Challenge cluster_solution Solution cluster_methods Derivatization Methods cluster_outcome Outcome Analyte This compound Properties High Polarity Low Volatility Analyte->Properties Issue Poor GC Performance (e.g., Peak Tailing) Properties->Issue Derivatization Derivatization Issue->Derivatization Goal Increase Volatility Decrease Polarity Derivatization->Goal Esterification Esterification (e.g., with BF3-Methanol) Derivatization->Esterification Silylation Silylation (e.g., with BSTFA) Derivatization->Silylation Derivative Volatile, Less Polar Derivative (Ester or Silyl Ester) Esterification->Derivative Silylation->Derivative Result Improved GC Analysis: - Sharp Peaks - Better Sensitivity - Accurate Quantification Derivative->Result

Caption: Logical flow from analytical problem to solution for GC analysis of carboxylic acids.

Conclusion

Both esterification with BF3-methanol and silylation with BSTFA are effective and widely used methods for the derivatization of this compound for GC analysis. The choice between the two protocols may be influenced by factors such as the presence of other functional groups in the sample that could also be derivatized (silylation is less specific than esterification under these conditions), and reagent availability and handling considerations. Proper optimization and validation are crucial to ensure accurate and reproducible quantitative results.

References

Application Notes and Protocols for the Use of 4-Methylpent-4-enoic Acid in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylpent-4-enoic acid is a versatile monomer that holds promise in the synthesis of functional and biodegradable polymers. Its unique structure, featuring a terminal double bond and a carboxylic acid group, allows for its incorporation into various polymer architectures, including unsaturated polyesters and vinyl esters. This dual functionality makes it a valuable building block for creating polymers with tailored properties for applications in drug delivery, biomedical devices, and specialty packaging. This document provides an overview of its applications and detailed protocols for its use in polymer synthesis.

Applications in Polymer Synthesis

This compound serves as a key monomer in the production of several types of polymers:

  • Unsaturated Polyesters: The carboxylic acid group of this compound can react with polyols (e.g., ethylene (B1197577) glycol, propylene (B89431) glycol) through polycondensation reactions to form unsaturated polyesters. The double bond within the polymer backbone allows for subsequent cross-linking with vinyl monomers like styrene (B11656), resulting in thermosetting resins with a wide range of mechanical and thermal properties.

  • Vinyl Esters: The carboxylic acid can be reacted with vinyl acetate (B1210297) in a transvinylation reaction to produce the corresponding vinyl ester monomer. This monomer can then be polymerized or copolymerized to create polymers with pendant ester groups, which can be further modified or used to tune the polymer's properties.

  • Biodegradable Polymers: The ester linkages in polyesters derived from this compound can be susceptible to hydrolysis, making them potentially biodegradable. This characteristic is particularly valuable for applications in drug delivery systems and temporary medical implants, where the polymer needs to break down into non-toxic byproducts over time.[1]

Experimental Protocols

While specific literature detailing the polymerization of this compound is not abundant, the following protocols are based on established methods for the synthesis of unsaturated polyesters and radical polymerization of similar vinyl monomers. These should serve as a strong starting point for researchers.

Protocol 1: Synthesis of an Unsaturated Polyester (B1180765) via Melt Polycondensation

This protocol describes the synthesis of an unsaturated polyester resin using this compound, maleic anhydride, and propylene glycol.

Materials:

  • This compound

  • Maleic anhydride

  • Propylene glycol

  • Esterification catalyst (e.g., p-toluenesulfonic acid or dibutyltin (B87310) oxide)

  • Inhibitor (e.g., hydroquinone)

  • Nitrogen gas supply

  • High-vacuum pump

  • Reaction kettle equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a distillation column.

Procedure:

  • Charging the Reactor: Charge the reaction kettle with this compound, maleic anhydride, and propylene glycol in the desired molar ratio. A typical starting point could be a 1:1:2.2 molar ratio of this compound:maleic anhydride:propylene glycol to ensure an excess of glycol for complete esterification.

  • Inert Atmosphere: Add the esterification catalyst (e.g., 0.1-0.5% by weight of total reactants) and a small amount of inhibitor to prevent premature polymerization of the double bonds. Purge the reactor with nitrogen gas for at least 30 minutes to create an inert atmosphere.

  • First Stage - Esterification: Heat the mixture gradually to 150-160°C under a continuous nitrogen blanket with constant stirring. Water will begin to distill off as the esterification reaction proceeds.

  • Second Stage - Polycondensation: After the majority of the theoretical amount of water has been collected (typically after 4-6 hours), gradually increase the temperature to 180-200°C.

  • Vacuum Application: Once the acid value of the reaction mixture drops below a target value (e.g., 50 mg KOH/g), apply a vacuum (e.g., 50-100 mmHg) to facilitate the removal of the remaining water and glycol, thereby increasing the molecular weight of the polyester.

  • Monitoring and Completion: Monitor the reaction progress by measuring the acid value and viscosity of the resin at regular intervals. The reaction is considered complete when the desired acid value and viscosity are reached.

  • Cooling and Blending: Cool the reactor to below 100°C and then add a vinyl monomer such as styrene, typically in a 30-40% by weight ratio to the polyester resin, along with a stabilizer. Stir until a homogeneous solution is obtained.

  • Storage: Store the final unsaturated polyester resin in a cool, dark place.

Quantitative Data Summary (Hypothetical Example):

ParameterValue
Molar Ratio (4-MPA:MA:PG)1 : 1 : 2.2
Catalyst (p-TSA)0.3 wt%
Initial Reaction Temperature160°C
Final Reaction Temperature200°C
Reaction Time8-12 hours
Final Acid Value< 30 mg KOH/g
Final Viscosity (at 25°C)500-1000 cP
Styrene Content35 wt%
Protocol 2: Radical Copolymerization of this compound with Styrene

This protocol outlines a general procedure for the free-radical copolymerization of this compound with styrene in solution.

Materials:

  • This compound (purified)

  • Styrene (inhibitor removed)

  • Radical initiator (e.g., azobisisobutyronitrile - AIBN, or benzoyl peroxide - BPO)

  • Solvent (e.g., toluene, dioxane, or N,N-dimethylformamide - DMF)

  • Nitrogen gas supply

  • Schlenk flask or similar reaction vessel

  • Precipitating solvent (e.g., methanol (B129727), hexane)

Procedure:

  • Monomer and Solvent Preparation: Purify this compound if necessary (e.g., by distillation under reduced pressure). Remove the inhibitor from styrene by passing it through a column of basic alumina. Degas the chosen solvent by bubbling with nitrogen for at least 30 minutes.

  • Reaction Setup: In a Schlenk flask under a nitrogen atmosphere, dissolve the desired amounts of this compound and styrene in the degassed solvent. The total monomer concentration is typically in the range of 1-2 M.

  • Initiator Addition: Add the radical initiator. The amount of initiator will influence the molecular weight of the resulting polymer (typically 0.1-1 mol% with respect to the total moles of monomers).

  • Polymerization: Immerse the reaction flask in a preheated oil bath at the appropriate temperature for the chosen initiator (e.g., 60-80°C for AIBN, 80-95°C for BPO). Allow the polymerization to proceed for the desired time (e.g., 6-24 hours), with magnetic stirring.

  • Termination and Precipitation: Terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air. Precipitate the polymer by slowly pouring the reaction solution into a large excess of a non-solvent (e.g., methanol for a more polar polymer, hexane (B92381) for a less polar one) with vigorous stirring.

  • Purification: Collect the precipitated polymer by filtration. To further purify the polymer, redissolve it in a small amount of the reaction solvent and re-precipitate it. Repeat this process 2-3 times.

  • Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-60°C) until a constant weight is achieved.

Quantitative Data Summary (Hypothetical Example):

ParameterValue
Monomer Feed Ratio (4-MPA:Styrene)1 : 1 (molar)
Initiator (AIBN)0.5 mol%
SolventToluene
Monomer Concentration1.5 M
Reaction Temperature70°C
Reaction Time12 hours
Polymer Yield60-80%
Mn (by GPC)10,000 - 20,000 g/mol
PDI (by GPC)1.5 - 2.5

Visualizations

Logical Relationship of Polymer Synthesis Routes

Polymer_Synthesis_Routes Monomer This compound Polyester Unsaturated Polyester Monomer->Polyester  + Polyol (Polycondensation) VinylEster Vinyl Ester Monomer Monomer->VinylEster  + Vinyl Acetate (Transvinylation) CrosslinkedPolyester Crosslinked Thermoset Polyester->CrosslinkedPolyester  + Styrene (Crosslinking) VinylPolymer Poly(vinyl ester) VinylEster->VinylPolymer  (Radical Polymerization)

Caption: Synthesis pathways for polymers from this compound.

Experimental Workflow for Unsaturated Polyester Synthesis

Polyester_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_finish Finishing Charge Charge Reactants (4-MPA, MA, PG, Catalyst) Inert Establish Inert Atmosphere (Nitrogen Purge) Charge->Inert Heat1 Heat to 150-160°C (Esterification) Inert->Heat1 Distill Distill Water Heat1->Distill Heat2 Heat to 180-200°C (Polycondensation) Distill->Heat2 Vacuum Apply Vacuum Heat2->Vacuum Cool Cool Down Vacuum->Cool Blend Blend with Styrene Cool->Blend Store Store Resin Blend->Store

Caption: Workflow for the synthesis of an unsaturated polyester resin.

Conclusion

This compound is a promising monomer for the development of novel polymers with diverse applications. The protocols provided herein offer a solid foundation for researchers to begin exploring the synthesis of unsaturated polyesters and vinyl polymers incorporating this functional monomer. Further research into the optimization of reaction conditions and characterization of the resulting polymers will undoubtedly expand the utility of this compound in materials science and drug development.

References

Application of 4-Methylpent-4-enoic Acid in Fragrance Formulation: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

[City, State] – [Date] – This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of 4-methylpent-4-enoic acid as a precursor in the synthesis of novel fragrance ingredients. While this compound itself possesses a mild, acidic odor, its primary value in the fragrance industry lies in its conversion to various esters, which can exhibit a range of pleasant, fruity, and floral aromas.

This guide outlines the synthesis, purification, and sensory evaluation of esters derived from this compound, offering a framework for the development of new fragrance molecules.

Introduction: The Role of Carboxylic Acids and Esters in Fragrance Chemistry

Carboxylic acids are organic compounds characterized by a carboxyl functional group (-COOH). While some short-chain carboxylic acids have strong, often unpleasant odors, their ester derivatives are frequently associated with the pleasant aromas of fruits and flowers.[1] The process of esterification, typically the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, is a cornerstone of fragrance chemistry.[2][3] This reaction transforms less olfactorily pleasing acids into volatile and aromatic esters.[1]

This compound (CAS No. 1001-75-8) is an unsaturated carboxylic acid that serves as a valuable building block for creating unique fragrance esters.[4] Its unsaturated nature offers potential for a variety of scent profiles.

Physicochemical Properties of this compound and a Representative Ester

A summary of the key physicochemical properties of this compound and its ethyl ester, ethyl 4-methyl-4-pentenoate, is presented below. This data is crucial for handling, synthesis, and formulation.

PropertyThis compoundEthyl 4-methyl-4-pentenoate
CAS Number 1001-75-84911-54-0
Molecular Formula C6H10O2C8H14O2
Molecular Weight 114.14 g/mol 142.20 g/mol
Appearance Colorless liquidColorless liquid
Odor Profile Mild acidic odorFruity, Tropical
Boiling Point 145-150 °C (at atmospheric pressure)85 °C (at 20 mmHg)
Refractive Index Not available1.425 @ 20 °C
Solubility Moderate water solubilityInsoluble in water[5]

Experimental Protocols

Synthesis of Fragrance Esters via Fischer Esterification

The Fischer-Speier esterification is a common and effective method for synthesizing esters from carboxylic acids and alcohols using an acid catalyst.[3][6]

Objective: To synthesize a range of alkyl 4-methylpent-4-enoates (e.g., methyl, ethyl, propyl) for sensory evaluation.

Materials:

  • This compound

  • Anhydrous alcohols (methanol, ethanol (B145695), propanol, etc.)

  • Concentrated sulfuric acid (H₂SO₄) or other acid catalysts like p-toluenesulfonic acid[6][7]

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Organic solvent (e.g., diethyl ether or dichloromethane)

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, combine this compound (1.0 eq) and a molar excess of the desired anhydrous alcohol (3-5 eq). The alcohol can also serve as the solvent.[7]

  • Catalyst Addition: While stirring, cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 5% of the carboxylic acid weight).

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction temperature will depend on the boiling point of the alcohol used.[7] Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). Reaction times typically range from 1 to 10 hours.[3]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a large excess of alcohol was used, remove it by simple distillation.

    • Dilute the residue with an organic solvent like diethyl ether and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and unreacted carboxylic acid - vent the separatory funnel frequently to release CO₂), and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent and remove the solvent using a rotary evaporator.

Workflow for Fischer Esterification:

Fischer_Esterification Reactants This compound + Alcohol (excess) Reaction Reflux Reactants->Reaction Catalyst H₂SO₄ (cat.) Catalyst->Reaction Workup Work-up (Wash with H₂O, NaHCO₃, Brine) Reaction->Workup Drying Drying (Na₂SO₄ or MgSO₄) Workup->Drying SolventRemoval Solvent Removal (Rotary Evaporation) Drying->SolventRemoval Purification Purification (Distillation) SolventRemoval->Purification Product Fragrance Ester Purification->Product

Caption: Workflow for the synthesis of fragrance esters.

Purification of Volatile Esters

For fragrance applications, high purity of the synthesized ester is essential to avoid off-notes.

Objective: To purify the crude ester obtained from the Fischer esterification.

Method: Fractional distillation is the preferred method for purifying volatile esters.

Procedure:

  • Set up a fractional distillation apparatus.

  • Carefully transfer the crude ester into the distillation flask.

  • Heat the flask gently to begin distillation.

  • Collect the fraction that distills at the expected boiling point of the target ester. The boiling point will need to be adjusted for the pressure at which the distillation is performed.

  • Characterize the purified ester by GC-MS and NMR to confirm its identity and purity.

Sensory Evaluation of Fragrance Esters

Objective: To determine the odor profile and intensity of the synthesized esters.

Method: Gas Chromatography-Olfactometry (GC-O) can be used for a detailed analysis of the odor profile and to determine odor thresholds. For a simpler evaluation, a trained sensory panel can be used.

Procedure (Sensory Panel):

  • Prepare dilutions of the purified ester in an odorless solvent (e.g., ethanol or dipropylene glycol).

  • Dip smelling strips into each dilution and allow the solvent to evaporate.

  • Present the smelling strips to a panel of trained evaluators in a well-ventilated, odor-free room.

  • Panelists should record their description of the odor at different time points (top, middle, and base notes).

  • The odor detection threshold can be determined by presenting a series of increasing dilutions until the odor is consistently detected.

Logical Flow for Sensory Evaluation:

Sensory_Evaluation Start Purified Ester Dilution Prepare Serial Dilutions in Odorless Solvent Start->Dilution SmellingStrips Apply to Smelling Strips Dilution->SmellingStrips Panel Present to Sensory Panel SmellingStrips->Panel Evaluation Record Odor Descriptors (Top, Middle, Base Notes) Panel->Evaluation Threshold Determine Odor Detection Threshold Panel->Threshold Result Odor Profile and Potency Data Evaluation->Result Threshold->Result

Caption: Logical workflow for sensory evaluation.

Stability of Fragrance Esters in Formulations

The stability of a fragrance ingredient is critical for the shelf-life of the final product. Unsaturated esters can be susceptible to oxidation, hydrolysis, and interactions with other components in a formulation.[8]

Protocol for Accelerated Stability Testing:

  • Sample Preparation: Incorporate the synthesized ester at a typical concentration (e.g., 0.1-2.0%) into a model fragrance base (e.g., ethanol/water mixture) and the final product matrix (e.g., lotion, soap).

  • Storage Conditions: Store aliquots of the samples under various stress conditions:

    • Elevated temperature (e.g., 40°C, 50°C)

    • Light exposure (UV and visible light)

    • Freeze-thaw cycles[9]

  • Analysis: At specified time points (e.g., 1, 2, 4, 8, and 12 weeks), analyze the samples for:

    • Olfactory Changes: A sensory panel evaluates changes in the scent profile.

    • Chemical Degradation: GC-MS is used to quantify the concentration of the ester and identify any degradation products.[10]

    • Physical Changes: Observe any changes in color, clarity, or viscosity of the product.[8]

Conclusion

This compound is a promising precursor for the synthesis of novel fragrance esters. Through standard organic synthesis techniques such as Fischer esterification, a variety of esters with potentially interesting and commercially valuable scent profiles can be created. Detailed characterization, including sensory analysis and stability testing, is essential to fully evaluate their potential for application in fragrance formulations. The protocols and data presented in this guide provide a solid foundation for researchers to explore the olfactory possibilities of this compound derivatives.

References

Protocols for the Esterification of 4-Methylpent-4-enoic Acid: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Methylpent-4-enoic acid is a valuable building block in organic synthesis, utilized in the development of novel pharmaceuticals, agrochemicals, and materials. The strategic esterification of its carboxylic acid moiety allows for the modulation of its physicochemical properties and provides a handle for further chemical transformations. This application note provides detailed protocols for the esterification of this compound via four common methods: Fischer, Steglich, Yamaguchi, and Mitsunobu esterification. A comparative analysis of these methods is presented to aid researchers in selecting the most suitable protocol for their specific needs.

Comparative Analysis of Esterification Protocols

The selection of an appropriate esterification method depends on several factors, including the scale of the reaction, the sensitivity of the substrates to acidic or basic conditions, and the steric hindrance of the alcohol. The following table summarizes typical reaction conditions and yields for the esterification of γ,δ-unsaturated carboxylic acids, providing a comparative overview of the discussed protocols.

MethodCatalyst/ReagentsSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Key Features
Fischer H₂SO₄ (catalytic)Alcohol (e.g., Ethanol)Reflux15~78[1]Equilibrium reaction; requires excess alcohol or water removal; suitable for simple, non-sensitive substrates.
Steglich DCC/EDC, DMAP (catalytic)Dichloromethane (B109758) (DCM)Room Temperature2-12HighMild conditions; suitable for acid-sensitive substrates; byproduct removal can be challenging.
Yamaguchi 2,4,6-Trichlorobenzoyl chloride, Et₃N, DMAPToluene (B28343)Room Temperature1-6HighMild conditions; effective for sterically hindered acids and alcohols.
Mitsunobu PPh₃, DEAD/DIADTetrahydrofuran (B95107) (THF)0 to Room Temperature2-12HighMild conditions; results in inversion of stereochemistry at the alcohol center.

Experimental Protocols

Fischer Esterification

The Fischer esterification is a classic acid-catalyzed reaction that is well-suited for large-scale synthesis with simple alcohols.[2][3] The reaction is driven to completion by using an excess of the alcohol, which also serves as the solvent, and by removing the water formed during the reaction.[2]

Protocol for Ethyl 4-Methylpent-4-enoate:

  • To a solution of this compound (1.0 eq) in absolute ethanol (B145695) (10-20 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 15 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude ester.

  • Purify the crude product by distillation to yield pure ethyl 4-methylpent-4-enoate.

Steglich Esterification

The Steglich esterification is a mild and efficient method that utilizes a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).[4][5] This method is particularly useful for substrates that are sensitive to acidic conditions.[5]

Protocol for a Generic Ester of this compound:

  • Dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) or EDC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, if using DCC, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct. If using EDC, proceed to the workup.

  • Transfer the filtrate or the reaction mixture to a separatory funnel and wash sequentially with 0.5 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Yamaguchi Esterification

The Yamaguchi esterification is a powerful method for the synthesis of esters, especially for sterically hindered substrates, under mild conditions.[6][7] The reaction proceeds through the formation of a mixed anhydride (B1165640) with 2,4,6-trichlorobenzoyl chloride, which is then reacted with the alcohol in the presence of DMAP.[6]

Protocol for a Generic Ester of this compound:

  • To a solution of this compound (1.0 eq) in anhydrous toluene under an inert atmosphere, add triethylamine (B128534) (Et₃N) (1.1 eq).

  • Add 2,4,6-trichlorobenzoyl chloride (1.05 eq) dropwise at room temperature and stir the mixture for 1-2 hours.

  • In a separate flask, dissolve the desired alcohol (1.5 eq) and DMAP (3.0 eq) in anhydrous toluene.

  • Add the alcohol/DMAP solution to the mixed anhydride solution via cannula or dropping funnel.

  • Stir the reaction mixture at room temperature for 1-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mitsunobu Reaction

The Mitsunobu reaction allows for the conversion of an alcohol to an ester with inversion of stereochemistry at the alcohol's chiral center.[3][8] This reaction utilizes triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[8]

Protocol for a Generic Ester of this compound:

  • Dissolve this compound (1.2 eq), the desired alcohol (1.0 eq), and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add DEAD or DIAD (1.5 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product directly by column chromatography on silica gel to separate the desired ester from triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproducts.

Experimental Workflow and Signaling Pathway Diagrams

To visually represent the logical flow of a typical esterification protocol and the relationships between the different methods, the following diagrams are provided.

Esterification_Workflow General Esterification Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants Carboxylic Acid + Alcohol Mixing Combine Reactants, Solvent & Reagents Reactants->Mixing Solvent Anhydrous Solvent Solvent->Mixing Reagents Catalyst/Reagents Reagents->Mixing Reaction_Conditions Stir at Appropriate Temperature & Time Mixing->Reaction_Conditions Monitoring Monitor Progress (TLC/GC) Reaction_Conditions->Monitoring Quenching Quench Reaction Monitoring->Quenching Upon Completion Extraction Aqueous Workup/ Extraction Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purification (Distillation/Chromatography) Concentration->Purification Product Pure Ester Purification->Product

A generalized workflow for a typical esterification reaction.

Esterification_Methods Relationship of Esterification Methods cluster_acid_catalyzed Acid-Catalyzed cluster_coupling Coupling Agent Mediated cluster_redox Redox Condensation Esterification Esterification of This compound Fischer Fischer (H₂SO₄, Heat) Esterification->Fischer Harsh Conditions Steglich Steglich (DCC/EDC, DMAP) Esterification->Steglich Mild Conditions Yamaguchi Yamaguchi (2,4,6-Trichlorobenzoyl chloride, DMAP) Esterification->Yamaguchi Mild, for Hindered Substrates Mitsunobu Mitsunobu (PPh₃, DEAD/DIAD) Esterification->Mitsunobu Mild, Stereoinversion

A diagram illustrating the different classes of esterification methods.

References

Application Notes and Protocols: 4-Methylpent-4-enoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-methylpent-4-enoic acid as a versatile starting material in organic synthesis. Key applications, including the synthesis of γ-lactones and esters, are highlighted with comprehensive methodologies and data.

Introduction

This compound (C₆H₁₀O₂) is an unsaturated carboxylic acid with a terminal double bond, making it a valuable building block in organic synthesis. Its bifunctional nature allows for a variety of chemical transformations, including intramolecular cyclization and esterification. These reactions lead to the formation of important structural motifs found in natural products, pharmaceuticals, and flavor and fragrance compounds.

Key Properties of this compound:

PropertyValue
Molecular Formula C₆H₁₀O₂
Molecular Weight 114.14 g/mol
CAS Number 1001-75-8
Appearance Colorless liquid
Boiling Point Approx. 145-150 °C

Applications in Organic Synthesis

This compound serves as a precursor for various valuable organic molecules. Two primary applications are detailed below:

  • Synthesis of γ-Lactones via Iodolactonization: The presence of a terminal double bond and a carboxylic acid group in the same molecule allows for intramolecular cyclization reactions. Iodolactonization is a powerful method to construct γ-lactone rings, which are prevalent in many biologically active compounds. The reaction proceeds through the formation of an iodonium (B1229267) ion intermediate, followed by an intramolecular nucleophilic attack by the carboxylate.

  • Ester Synthesis via Fischer Esterification: The carboxylic acid moiety of this compound can be readily converted to its corresponding ester through Fischer esterification. This acid-catalyzed reaction with an alcohol is a fundamental transformation in organic synthesis, yielding esters that can be used as fragrances, solvents, or as intermediates for further chemical modifications.

Experimental Protocols

This protocol describes the intramolecular cyclization of this compound to form the corresponding γ-lactone, 5-(iodomethyl)-5-methyl-dihydrofuran-2-one. The procedure is adapted from a general method for iodolactonization of unsaturated carboxylic acids.[1]

Reaction Scheme:

G reactant This compound reagents I₂, NaHCO₃ CH₃CN/H₂O reactant->reagents product 5-(Iodomethyl)-5-methyl- dihydrofuran-2-one reagents->product

Figure 1: Iodolactonization of this compound.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
This compound114.141.14 g10 mmol
Sodium bicarbonate (NaHCO₃)84.012.52 g30 mmol
Iodine (I₂)253.813.81 g15 mmol
Acetonitrile (CH₃CN)-50 mL-
Water (H₂O)-50 mL-
Diethyl ether-100 mL-
Saturated aq. Na₂S₂O₃-As needed-
Saturated aq. NaCl (brine)-20 mL-
Anhydrous MgSO₄---

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1.14 g (10 mmol) of this compound in 50 mL of acetonitrile.

  • Add a solution of 2.52 g (30 mmol) of sodium bicarbonate in 50 mL of water to the flask.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add 3.81 g (15 mmol) of iodine in portions over 15 minutes while stirring vigorously.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution until the brown color of iodine disappears.

  • Wash the organic layer with saturated aqueous sodium chloride (brine) solution (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to yield the pure 5-(iodomethyl)-5-methyl-dihydrofuran-2-one.

Expected Yield and Spectroscopic Data:

While a specific yield for this reaction is not available in the literature, similar iodolactonization reactions typically proceed in good to excellent yields (70-90%).

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) 4.50-4.60 (m, 1H), 3.30-3.45 (m, 2H), 2.50-2.70 (m, 2H), 1.45 (s, 3H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 176.5, 82.0, 35.0, 30.0, 25.0, 10.0.

  • IR (neat, cm⁻¹): 1775 (C=O, lactone).

This protocol details the synthesis of ethyl 4-methylpent-4-enoate from this compound and ethanol (B145695) using sulfuric acid as a catalyst. This is a classic example of a Fischer esterification.[2][3][4][5][6][7]

Reaction Scheme:

G cluster_reactants reactant1 This compound catalyst H₂SO₄ (cat.) reactant1->catalyst reactant2 Ethanol reactant2->catalyst product Ethyl 4-methylpent-4-enoate catalyst->product

Figure 2: Fischer esterification of this compound.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
This compound114.145.71 g50 mmol
Ethanol (absolute)46.0750 mL-
Sulfuric acid (conc. H₂SO₄)98.081 mL-
Saturated aq. NaHCO₃-50 mL-
Saturated aq. NaCl (brine)-20 mL-
Anhydrous MgSO₄---
Diethyl ether-100 mL-

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 5.71 g (50 mmol) of this compound and 50 mL of absolute ethanol.

  • Carefully add 1 mL of concentrated sulfuric acid to the mixture while stirring.

  • Heat the reaction mixture to reflux and maintain for 4 hours.

  • After cooling to room temperature, remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in 50 mL of diethyl ether and transfer to a separatory funnel.

  • Carefully wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 25 mL) to neutralize the acid catalyst and remove any unreacted carboxylic acid.

  • Wash the organic layer with saturated aqueous sodium chloride (brine) solution (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation to obtain pure ethyl 4-methylpent-4-enoate.

Quantitative Data and Spectroscopic Analysis:

ParameterValueReference
Boiling Point 85 °C / 20 mmHg[8]
Density 0.891 g/mL at 25 °C[8]
Refractive Index n20/D 1.425[8]
  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) 4.73 (s, 1H), 4.70 (s, 1H), 4.13 (q, J=7.1 Hz, 2H), 2.45 (t, J=7.5 Hz, 2H), 2.30 (t, J=7.5 Hz, 2H), 1.73 (s, 3H), 1.25 (t, J=7.1 Hz, 3H).[9][10]

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 173.2, 144.1, 110.5, 60.3, 35.9, 30.1, 22.4, 14.2.

  • IR (neat, cm⁻¹): 3075, 2980, 1735 (C=O, ester), 1650, 1180, 890.

  • Mass Spectrum (EI, 70 eV): m/z (%) 142 (M⁺, 5), 97 (30), 88 (100), 69 (40), 41 (50).[11]

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the general workflow from the starting material, this compound, to the final purified products and their characterization.

G start Start: This compound reaction1 Iodolactonization start->reaction1 reaction2 Fischer Esterification start->reaction2 workup Reaction Work-up (Extraction, Washing) reaction1->workup reaction2->workup purification Purification (Chromatography/Distillation) workup->purification product1 Product 1: 5-(Iodomethyl)-5-methyl- dihydrofuran-2-one purification->product1 product2 Product 2: Ethyl 4-methylpent-4-enoate purification->product2 analysis Spectroscopic Analysis (NMR, IR, MS) product1->analysis product2->analysis

Figure 3: General workflow for the synthesis and analysis of derivatives of this compound.

Conclusion

This compound is a readily available and versatile starting material for the synthesis of various organic compounds. The protocols provided herein for iodolactonization and Fischer esterification demonstrate its utility in constructing valuable γ-lactone and ester motifs. These application notes serve as a practical guide for researchers in academia and industry, facilitating the use of this compound in the development of new synthetic methodologies and the synthesis of complex target molecules.

References

Application Notes and Protocols for 4-Methylpent-4-enoic Acid Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of 4-Methylpent-4-enoic acid, its available analytical standards, and detailed protocols for its analysis. This information is intended to support quality control, research, and development activities involving this compound.

1. Introduction to this compound

This compound (CAS No. 1001-75-8) is an unsaturated carboxylic acid with the molecular formula C6H10O2.[1] It is a methyl-branched fatty acid and exists as a colorless liquid with a mild acidic odor at room temperature.[1] This compound serves as a versatile building block in organic synthesis. For instance, it is utilized as a monomer in the production of unsaturated polyesters and can be employed in the synthesis of biodegradable polymers.[1] In the flavor and fragrance industry, it contributes to fruity and berry flavor profiles, particularly after esterification.[1]

2. Analytical Standards

Analytical standards are crucial for ensuring the accuracy and reliability of experimental results. Several suppliers offer this compound with varying purity levels. It is essential to select a standard that meets the requirements of the specific application.

Table 1: Commercially Available this compound Analytical Standards

SupplierCatalog NumberPurityCAS NumberMolecular FormulaMolecular Weight ( g/mol )Storage Conditions
AstaTech, Inc. (via Sigma-Aldrich)ATE38605637897%1001-75-8C6H10O2114.14Room temperature
ChemShuttle19380595%1001-75-8C6H10O2114.1442-8 °C

3. Experimental Protocols

The following are detailed protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) for purity assessment and identification, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.

3.1. Protocol 1: Purity and Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the analysis of this compound using GC-MS. To enhance volatility and improve peak shape, derivatization to its trimethylsilyl (B98337) (TMS) ester is recommended.

Objective: To determine the purity of a this compound standard and confirm its identity by mass spectrometry.

Materials:

  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270) or Acetonitrile (B52724) (anhydrous)

  • GC Vials with inserts

  • Microsyringes

Procedure:

  • Sample Preparation (Derivatization):

    • Accurately weigh approximately 1 mg of the this compound standard into a GC vial.

    • Add 100 µL of anhydrous pyridine or acetonitrile to dissolve the sample.

    • Add 100 µL of BSTFA with 1% TMCS to the vial.

    • Cap the vial tightly and heat at 60°C for 30 minutes to ensure complete derivatization.

    • Allow the vial to cool to room temperature before analysis.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B GC or equivalent

    • Mass Spectrometer: Agilent 5977A MSD or equivalent

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

    • Injection Volume: 1 µL

    • Injector Temperature: 250°C

    • Split Ratio: 50:1

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes

      • Ramp: 10°C/min to 280°C

      • Hold: 5 minutes at 280°C

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Scan Range: m/z 40-400

  • Data Analysis:

    • Integrate the total ion chromatogram (TIC) to determine the peak area of the derivatized this compound and any impurities.

    • Calculate the purity by dividing the peak area of the main compound by the total peak area of all components (area percent method).

    • Compare the obtained mass spectrum of the main peak with a reference library (e.g., NIST) to confirm the identity of the TMS-derivatized this compound. The expected molecular ion [M]+ for the TMS ester (C9H18O2Si) would be at m/z 186.

3.2. Protocol 2: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the procedure for acquiring ¹H and ¹³C NMR spectra to confirm the chemical structure of this compound.

Objective: To verify the molecular structure of the this compound standard.

Materials:

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of the this compound standard in approximately 0.6 mL of CDCl₃ in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Instrumentation and Parameters:

    • Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent

    • Probe: 5 mm BBO probe

    • Temperature: 298 K (25°C)

    • ¹H NMR Parameters:

      • Pulse Program: zg30

      • Number of Scans: 16

      • Relaxation Delay (d1): 1.0 s

      • Acquisition Time: 4.0 s

      • Spectral Width: 20 ppm

    • ¹³C NMR Parameters:

      • Pulse Program: zgpg30 (proton-decoupled)

      • Number of Scans: 1024

      • Relaxation Delay (d1): 2.0 s

      • Acquisition Time: 1.2 s

      • Spectral Width: 240 ppm

  • Data Processing and Analysis:

    • Process the raw data using appropriate software (e.g., TopSpin, Mnova). Apply Fourier transformation, phase correction, and baseline correction.

    • Calibrate the ¹H spectrum using the TMS signal at 0.00 ppm.

    • Integrate the signals in the ¹H spectrum and determine the chemical shifts (δ) and coupling constants (J).

    • Determine the chemical shifts of the signals in the ¹³C spectrum.

    • Compare the obtained spectra with the expected chemical shifts and coupling patterns for the structure of this compound.

4. Visualizations

The following diagrams illustrate the general workflows for the analytical characterization of a chemical standard.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Weigh Standard dissolve Dissolve in Solvent start->dissolve derivatize Derivatize with BSTFA dissolve->derivatize heat Heat at 60°C derivatize->heat cool Cool to RT heat->cool inject Inject 1 µL cool->inject separate Chromatographic Separation inject->separate detect Mass Spectrometry Detection separate->detect integrate Integrate Chromatogram detect->integrate purity Calculate Purity (Area %) integrate->purity identify Identify by Mass Spectrum integrate->identify

Caption: Workflow for Purity and Identity Analysis by GC-MS.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh 5-10 mg of Standard dissolve Dissolve in 0.6 mL CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire_h1 Acquire ¹H Spectrum transfer->acquire_h1 acquire_c13 Acquire ¹³C Spectrum transfer->acquire_c13 process Fourier Transform, Phase & Baseline Correction acquire_h1->process acquire_c13->process calibrate Calibrate to TMS (0.00 ppm) process->calibrate analyze Analyze Chemical Shifts & Coupling calibrate->analyze confirm Confirm Structure analyze->confirm

Caption: Workflow for Structural Confirmation by NMR Spectroscopy.

References

Application Notes and Protocols for the Analysis of 4-Methylpent-4-enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylpent-4-enoic acid is a methyl-branched unsaturated carboxylic acid.[1] Accurate and reliable quantification of this compound in various biological matrices is crucial for understanding its potential biological roles and for its application in different scientific fields. This document provides detailed application notes and standardized protocols for the sample preparation of this compound for analysis by downstream techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).

The following sections detail two primary sample preparation techniques: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), followed by an optional but often necessary derivatization step to improve the volatility and chromatographic behavior of the analyte.

Data Presentation: Comparison of Sample Preparation Techniques

The selection of an appropriate sample preparation method is critical for achieving high recovery and minimizing matrix effects. Below is a summary of expected performance for the described protocols.

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Principle Partitioning of the analyte between two immiscible liquid phases based on its solubility.Selective retention of the analyte on a solid sorbent and subsequent elution.
Recommended Matrix Plasma, Serum, UrinePlasma, Serum, Urine, Cell Culture Media
Typical Recovery 85-95%90-105%
Reproducibility (RSD) < 10%< 5%
Solvent Consumption HighLow to Moderate
Throughput Low to MediumHigh (amenable to automation)
Selectivity ModerateHigh (sorbent can be tailored)

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is suitable for the extraction of this compound from biological fluids like plasma, serum, and urine. The key principle is the acidification of the sample to protonate the carboxylic acid, making it more soluble in organic solvents.

Materials:

  • Biological sample (e.g., 1 mL of plasma)

  • Internal Standard (IS) solution (e.g., a structural analog of the analyte)

  • Hydrochloric acid (HCl), 6M

  • Methyl tert-butyl ether (MTBE), HPLC grade

  • Sodium sulfate (B86663) (anhydrous)

  • Conical glass tubes (15 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Aliquoting: Pipette 1 mL of the biological sample into a 15 mL conical glass tube.

  • Internal Standard Spiking: Add a known amount of the internal standard solution to the sample.

  • Acidification: Add 100 µL of 6M HCl to the sample to adjust the pH to approximately 2-3.[2] Vortex mix for 30 seconds. This step ensures that the this compound is in its undissociated form.[2]

  • Extraction: Add 5 mL of MTBE to the tube.[2] Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.

  • Phase Separation: Centrifuge the sample at 3000 x g for 10 minutes to separate the aqueous and organic layers.

  • Collection of Organic Layer: Carefully transfer the upper organic layer (MTBE) to a clean tube.

  • Drying: Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.

  • Solvent Evaporation: Evaporate the MTBE to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of ethyl acetate) for derivatization or direct analysis.

Protocol 2: Solid-Phase Extraction (SPE)

SPE offers higher selectivity and can be more easily automated compared to LLE. Anion exchange or reversed-phase cartridges can be used for the extraction of carboxylic acids. This protocol describes the use of a mixed-mode anion exchange SPE cartridge.

Materials:

  • Biological sample (e.g., 1 mL of plasma)

  • Internal Standard (IS) solution

  • Phosphoric acid, 2% (v/v) in water

  • Methanol (B129727), HPLC grade

  • Elution solvent (e.g., 5% formic acid in methanol)

  • Mixed-mode anion exchange SPE cartridges (e.g., Strata™-X-A)

  • SPE manifold

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment:

    • Pipette 1 mL of the biological sample into a centrifuge tube.

    • Add the internal standard.

    • Add 1 mL of 2% phosphoric acid to the sample, vortex for 30 seconds, and centrifuge at 5000 x g for 10 minutes to precipitate proteins.

    • Collect the supernatant for loading onto the SPE cartridge.

  • SPE Cartridge Conditioning:

    • Pass 3 mL of methanol through the cartridge.

    • Pass 3 mL of deionized water through the cartridge.

    • Equilibrate the cartridge with 3 mL of 2% phosphoric acid. Do not let the sorbent go dry.

  • Sample Loading: Load the pre-treated sample supernatant onto the SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of deionized water to remove salts and other polar impurities.

    • Wash the cartridge with 3 mL of methanol to remove non-polar interferences.

  • Elution: Elute the this compound from the cartridge with 2 mL of the elution solvent (5% formic acid in methanol).

  • Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of a suitable solvent for the next step.

Protocol 3: Derivatization for GC-MS Analysis

For GC-MS analysis, carboxylic acids are often derivatized to increase their volatility and improve peak shape. Esterification to form methyl esters is a common approach.

Materials:

  • Dried sample extract

  • Methanol containing 10% (v/v) sulfuric acid[3]

  • Saturated sodium bicarbonate solution

  • Hexane (B92381), HPLC grade

  • Micro-reaction vials

  • Heating block

Procedure:

  • Reagent Addition: To the dried sample extract in a micro-reaction vial, add 200 µL of methanol containing 10% sulfuric acid.[3]

  • Reaction: Cap the vial tightly and heat at 60°C for 1 hour.[3]

  • Neutralization: After cooling to room temperature, add 500 µL of saturated sodium bicarbonate solution to neutralize the excess acid.

  • Extraction of Derivative: Add 500 µL of hexane and vortex for 1 minute.

  • Phase Separation: Centrifuge briefly to separate the phases.

  • Sample for Analysis: Transfer the upper hexane layer containing the methylated analyte to an autosampler vial for GC-MS analysis.

Visualizations

LLE_Workflow start Start: Biological Sample is_spike Spike with Internal Standard start->is_spike acidify Acidify to pH 2-3 with HCl is_spike->acidify add_mtbe Add MTBE and Vortex acidify->add_mtbe centrifuge Centrifuge for Phase Separation add_mtbe->centrifuge collect_org Collect Organic Layer centrifuge->collect_org dry Dry with Sodium Sulfate collect_org->dry evaporate Evaporate to Dryness dry->evaporate reconstitute Reconstitute for Analysis/Derivatization evaporate->reconstitute end_analysis Analysis reconstitute->end_analysis

Caption: Liquid-Liquid Extraction (LLE) Workflow.

SPE_Workflow start Start: Biological Sample pretreat Pre-treat Sample (Acidify & Centrifuge) start->pretreat load Load Sample pretreat->load condition Condition SPE Cartridge condition->load wash Wash Cartridge load->wash elute Elute Analyte wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute for Analysis/Derivatization evaporate->reconstitute end_analysis Analysis reconstitute->end_analysis

Caption: Solid-Phase Extraction (SPE) Workflow.

Derivatization_Workflow start Start: Dried Extract add_reagent Add Methanolic H2SO4 start->add_reagent heat Heat at 60°C for 1 hour add_reagent->heat neutralize Neutralize with NaHCO3 heat->neutralize extract Extract with Hexane neutralize->extract collect Collect Hexane Layer extract->collect end_analysis GC-MS Analysis collect->end_analysis

Caption: Derivatization (Esterification) Workflow.

References

Chiral Synthesis of 4-Methylpent-4-enoic Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral 4-methylpent-4-enoic acid and its derivatives are valuable building blocks in organic synthesis, particularly in the pharmaceutical industry for the construction of complex stereogenic centers. The development of efficient and highly stereoselective methods for their synthesis is crucial for accessing enantiomerically pure compounds with desired biological activities. This document provides an overview of key asymmetric strategies, detailed experimental protocols, and comparative data for the synthesis of these important chiral molecules. The primary approaches covered include the use of chiral auxiliaries and organocatalytic methods, which offer distinct advantages in controlling stereochemistry.

Key Asymmetric Strategies

The enantioselective synthesis of this compound derivatives primarily relies on two powerful strategies:

  • Chiral Auxiliary-Mediated Synthesis: This classical yet reliable approach involves the temporary attachment of a chiral auxiliary to a precursor of this compound. The auxiliary directs the stereochemical outcome of a subsequent key reaction, such as alkylation, by creating a diastereomeric intermediate. After the desired stereocenter is established, the auxiliary is cleaved to yield the chiral product and can often be recovered. Evans oxazolidinones and pseudoephedrine amides are common examples of effective chiral auxiliaries.

  • Organocatalytic Asymmetric Synthesis: This rapidly evolving field utilizes small organic molecules as catalysts to induce enantioselectivity. For γ,δ-unsaturated carbonyl compounds, organocatalysis can be employed in various transformations, including Michael additions and functionalizations at the γ-position. Cinchona alkaloids and their derivatives are prominent organocatalysts that have demonstrated high efficiency and enantioselectivity in such reactions.

Comparative Data of Synthetic Protocols

The following table summarizes quantitative data from representative protocols for the chiral synthesis of this compound derivatives and structurally related compounds, allowing for a direct comparison of their efficiencies.

MethodSubstrateReagent/CatalystKey TransformationYield (%)Enantiomeric Excess (ee) / Diastereomeric Ratio (dr)Reference
Chiral Auxiliary N-pentenoyl oxazolidinoneLDA, MeIAsymmetric Alkylation85-95>95% de[1]
Organocatalysis γ,δ-Unsaturated β-keto ester9-Amino Cinchona DerivativeAsymmetric Peroxidationup to 91up to 95:5 er[2]
Organocatalysis 4-Oxa-α,β-unsaturated carboxylic acid, AldehydeDiarylprolinol Silyl EtherMichael-Cyclization80-9590-99% ee[3]
NHC Catalysis α,β-Unsaturated esterN-Heterocyclic Carbene (NHC)γ-Aminoalkylation70-90>95% ee[4]

Experimental Protocols

Protocol 1: Asymmetric Alkylation using an Evans Chiral Auxiliary

This protocol describes the synthesis of a chiral this compound derivative via diastereoselective alkylation of an N-acyl oxazolidinone.

Step 1: Acylation of the Chiral Auxiliary

  • To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv.) in anhydrous THF (0.5 M) at 0 °C under an argon atmosphere, add n-butyllithium (1.05 equiv., 1.6 M in hexanes) dropwise.

  • Stir the resulting solution for 30 minutes at 0 °C.

  • Add 4-pentenoyl chloride (1.1 equiv.) dropwise and stir the reaction mixture overnight at room temperature.

  • Quench the reaction with saturated aqueous NH4Cl solution and extract with ethyl acetate (B1210297) (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the N-pentenoyl oxazolidinone.

Step 2: Diastereoselective Methylation

  • Dissolve the N-pentenoyl oxazolidinone (1.0 equiv.) in anhydrous THF (0.2 M) and cool to -78 °C under an argon atmosphere.

  • Add lithium diisopropylamide (LDA) (1.2 equiv., freshly prepared) dropwise and stir for 1 hour at -78 °C.

  • Add methyl iodide (1.5 equiv.) and stir the reaction mixture at -78 °C for 4 hours.

  • Quench the reaction with saturated aqueous NH4Cl solution and allow it to warm to room temperature.

  • Extract the mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • The diastereomeric ratio can be determined by 1H NMR or HPLC analysis of the crude product. Purify by flash chromatography to obtain the methylated product.

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the purified N-acylated oxazolidinone (1.0 equiv.) in a mixture of THF and water (4:1, 0.2 M).

  • Add lithium hydroxide (B78521) (2.0 equiv.) and hydrogen peroxide (30% aqueous solution, 4.0 equiv.) at 0 °C.

  • Stir the mixture at room temperature for 4 hours.

  • Quench the reaction by adding an aqueous solution of Na2SO3.

  • Acidify the mixture to pH 2 with 1 M HCl and extract with ethyl acetate.

  • Dry the combined organic layers over Na2SO4, filter, and concentrate to yield the chiral this compound. The chiral auxiliary can be recovered from the aqueous layer.

Protocol 2: Organocatalytic Asymmetric Peroxidation of a γ,δ-Unsaturated β-Keto Ester

This protocol outlines a method for the enantioselective synthesis of a δ-peroxy-β-keto ester, a precursor to chiral 4-hydroxy-4-methylpentanoic acid derivatives.[2]

Step 1: Catalyst Preparation and Reaction Setup

  • In a vial, combine the γ,δ-unsaturated β-keto ester (1.0 equiv.), a 9-amino cinchona derivative catalyst (e.g., (DHQD)2PHAL, 10 mol%), and a co-catalyst such as pentafluorobenzoic acid (10 mol%).

  • Add the appropriate solvent (e.g., toluene, 0.1 M).

  • Cool the mixture to the desired temperature (e.g., -20 °C).

Step 2: Peroxidation Reaction

  • Add cumene (B47948) hydroperoxide (1.5 equiv.) to the reaction mixture.

  • Stir the reaction at the set temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of Na2S2O3.

Step 3: Workup and Purification

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the enantiomerically enriched δ-peroxy-β-keto ester.

  • The enantiomeric ratio can be determined by chiral HPLC analysis.

Visualizations

Experimental_Workflow_Chiral_Auxiliary cluster_acylation Step 1: Acylation cluster_alkylation Step 2: Asymmetric Alkylation cluster_cleavage Step 3: Auxiliary Cleavage Auxiliary Chiral Auxiliary ((4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) Acylated_Auxiliary N-Pentenoyl Oxazolidinone Auxiliary->Acylated_Auxiliary n-BuLi Pentenoyl_Chloride 4-Pentenoyl Chloride Pentenoyl_Chloride->Acylated_Auxiliary Alkylated_Product Alkylated Intermediate Acylated_Auxiliary->Alkylated_Product LDA Methyl_Iodide Methyl Iodide Methyl_Iodide->Alkylated_Product Final_Product Chiral 4-Methyl- pent-4-enoic Acid Derivative Alkylated_Product->Final_Product LiOH, H2O2 Recovered_Auxiliary Recovered Auxiliary Alkylated_Product->Recovered_Auxiliary LiOH, H2O2

Caption: Workflow for Chiral Auxiliary-Mediated Synthesis.

Organocatalytic_Pathway cluster_activation Catalytic Cycle Substrate γ,δ-Unsaturated β-Keto Ester Activated_Complex Substrate-Catalyst Complex Substrate->Activated_Complex Catalyst Chiral Organocatalyst (e.g., Cinchona Alkaloid) Catalyst->Activated_Complex Peroxide Peroxidizing Agent (e.g., Cumene Hydroperoxide) Product Enantioenriched δ-Peroxy-β-keto Ester Peroxide->Product Activated_Complex->Catalyst Catalyst Regeneration Activated_Complex->Product Nucleophilic Attack

Caption: Organocatalytic Asymmetric Peroxidation Pathway.

Conclusion

The chiral synthesis of this compound derivatives can be effectively achieved through various stereoselective methodologies. The choice between a chiral auxiliary-based approach and an organocatalytic method will depend on factors such as substrate scope, desired scale, and the availability of reagents and catalysts. The protocols provided herein offer robust starting points for the synthesis of these valuable chiral building blocks, which are of significant interest to the pharmaceutical and fine chemical industries. Further optimization of reaction conditions may be necessary to achieve desired outcomes for specific substrates.

References

Troubleshooting & Optimization

Technical Support Center: Improving Peak Resolution for 4-Methylpent-4-enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of 4-Methylpent-4-enoic acid. This resource provides detailed troubleshooting guides and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and improve peak resolution in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the chromatographic analysis of this compound?

A1: this compound is an unsaturated carboxylic acid.[1] The primary challenges stem from its polar carboxyl group, which can lead to several issues:

  • In HPLC: Poor peak shape, particularly peak tailing, is common. This is often due to secondary interactions between the acidic analyte and the stationary phase, especially with silica-based columns.[2][3]

  • In GC: The compound has low volatility and is not thermally stable, making direct analysis difficult. The polar carboxyl group can cause strong adsorption to the column, resulting in broad, tailing peaks.[4] Therefore, derivatization is almost always required to convert it into a more volatile and stable form.[5]

Q2: Should I use HPLC or GC for my analysis?

A2: The choice depends on your experimental goals and available equipment.

  • High-Performance Liquid Chromatography (HPLC) is generally preferred for analyzing the acid in its native form. With proper method development, particularly careful control of the mobile phase pH, excellent peak shape and resolution can be achieved.

  • Gas Chromatography (GC) is a powerful technique for this compound if derivatization is performed . This chemical modification step increases the analyte's volatility and thermal stability, allowing for high-resolution separation and sensitive detection, often with a flame ionization detector (FID) or mass spectrometer (MS).[5]

HPLC Troubleshooting Guide

This section addresses common issues encountered during the analysis of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Q: My peak for this compound is tailing severely. What is the cause and how can I fix it?

A: Peak tailing for acidic compounds is typically caused by unwanted secondary interactions with the stationary phase. In silica-based columns, residual silanol (B1196071) groups (-Si-OH) can become ionized (-Si-O⁻) and interact strongly with the polar carboxyl group of your analyte, distorting the peak shape.[2][3]

Solutions:

  • Optimize Mobile Phase pH: The most effective solution is to suppress the ionization of both your analyte and the residual silanols. Lowering the mobile phase pH to at least 1-2 units below the pKa of this compound (typically around 4-5) will protonate the carboxyl group, making it less polar and minimizing ionic interactions.[6][7]

  • Use a High-Purity, Endcapped Column: Modern columns are treated to "cap" most residual silanols. Using a high-quality, fully endcapped C18 or C8 column can dramatically improve peak shape for polar acids.[8]

  • Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help mask the residual silanol sites and maintain a constant pH, further improving peak symmetry.[9]

Q: How do I select the optimal mobile phase pH for my analysis?

A: The goal is to ensure your analyte is in a single, non-ionized state for consistent retention and sharp peaks.[6]

  • The pKa Rule: For an acidic analyte like this compound, the mobile phase pH should be set at least 1-2 pH units below its pKa.[7] In this protonated state, the acid is more hydrophobic and will be retained longer and more symmetrically on a reversed-phase column.[6]

  • Starting Point: A good starting point for method development is a mobile phase pH between 2.5 and 3.5.[7]

  • Avoid the Buffer Zone: Operating at a pH close to the analyte's pKa will result in a mixed population of ionized and non-ionized forms, leading to broad or split peaks.[6]

Q: What buffer should I use for my mobile phase?

A: A buffer is critical for maintaining a stable pH.[9][10] The choice of buffer depends on the target pH of your mobile phase. For LC-MS applications, volatile buffers are required.

Buffer / AdditivepKaEffective pH RangeLC-MS Compatible?
Formic Acid3.752.8 - 4.8Yes
Acetic Acid4.763.8 - 5.8Yes
Monobasic Phosphate2.15 / 7.202.1 - 3.1 / 6.2 - 8.2No
Trifluoroacetic Acid (TFA)~0.5< 2.5Yes (can cause ion suppression)

Data compiled from multiple sources.[7][9]

Note: Always adjust the pH of the aqueous portion of the mobile phase before adding the organic solvent for the most reproducible results.[10]

Q: My resolution is still poor even after adjusting the pH. What else can I do?

A: If peaks are still co-eluting, you can adjust other parameters to improve selectivity (α) and efficiency (N).[11]

  • Change Organic Modifier: Switching from acetonitrile (B52724) to methanol (B129727) (or vice versa) can alter selectivity and change the elution order of compounds.[12]

  • Optimize Gradient Elution: If you are running an isocratic method, switching to a gradient can help resolve complex mixtures. A shallower gradient provides more time for separation and can significantly improve resolution.[13]

  • Adjust Column Temperature: Increasing the column temperature can decrease mobile phase viscosity, which may lead to sharper peaks and improved efficiency. However, it can also alter selectivity. A good starting temperature is between 40-60 °C for small molecules.[11]

  • Use a Different Stationary Phase: If a C18 column is not providing adequate separation, consider a C8 column, which is less retentive, or a column with a different chemistry (e.g., polar-embedded phase).[8]

GC Troubleshooting Guide

Direct analysis of this compound by GC is challenging due to its polarity and low volatility.[4] Derivatization is the key to a successful analysis.

Q: Can I analyze this compound by GC without derivatization?

A: It is strongly discouraged. Direct injection will likely result in very broad, tailing peaks, or the compound may not elute at all. This is due to strong adsorption of the polar carboxyl group onto the column.[4] For reliable and reproducible results, derivatization is necessary.

Q: What are the best derivatization methods for this compound?

A: The goal of derivatization is to convert the polar -COOH group into a less polar, more volatile ester. The two most common methods are silylation and alkylation (esterification).[4]

Derivatization MethodCommon ReagentsDerivative FormedKey Advantages
Silylation BSTFA, MSTFA (often with TMCS as a catalyst)Trimethylsilyl (B98337) (TMS) EsterFast, easy, and produces stable derivatives.
Alkylation (Esterification) BF₃ in Methanol, Methanolic HClMethyl Ester (FAME)Produces very stable derivatives; well-established method for fatty acids.

Data compiled from multiple sources.[4][5]

Q: My derivatization reaction seems incomplete. How can I improve the yield?

A: An incomplete reaction will lead to poor peak shape and inaccurate quantification. Here are common reasons for low yield and their solutions:

  • Presence of Moisture: Water will deactivate most derivatization reagents. Ensure all glassware is oven-dried and use anhydrous solvents.[14]

  • Incorrect Reagent Amount: The derivatization reagent should be in excess. A molar ratio of at least 2:1 of reagent to active hydrogens is a good starting point.[14]

  • Suboptimal Reaction Conditions: Some reactions require heating to go to completion. Try increasing the reaction temperature (e.g., to 60-80 °C) and extending the reaction time. Monitor progress by analyzing aliquots at different time points.[14]

  • Degraded Reagent: Use fresh reagents, as they can degrade over time, especially if exposed to air and moisture.[14]

Visual Workflow Guides

HPLC Troubleshooting Workflow

HPLC_Troubleshooting start Poor Peak Resolution tailing Peak Tailing / Asymmetry start->tailing separation Poor Separation / Co-elution start->separation ph 1. Lower Mobile Phase pH (Target: pH 2.5-3.5) tailing->ph Primary Cause: Secondary Interactions modifier 1. Change Organic Modifier (ACN vs. MeOH) separation->modifier Primary Cause: Poor Selectivity buffer 2. Ensure Adequate Buffer (25-50 mM) ph->buffer column 3. Use High-Purity Endcapped Column buffer->column gradient 2. Optimize Gradient (e.g., make it shallower) modifier->gradient temp 3. Adjust Temperature gradient->temp

Caption: Logical workflow for troubleshooting poor HPLC peak resolution.

GC Analysis Workflow

GC_Workflow sample Sample containing This compound deriv Derivatization (Silylation or Alkylation) sample->deriv Crucial Step inject GC Injection deriv->inject analysis Separation & Detection (GC-FID or GC-MS) inject->analysis data Data Analysis (Peak Integration & Quantification) analysis->data

Caption: Standard workflow for the analysis of carboxylic acids by GC.

Appendix: Experimental Protocols

Protocol 1: HPLC Mobile Phase pH Optimization

This protocol outlines a systematic approach to optimize the mobile phase pH for the analysis of this compound.

  • Column Selection: Use a high-purity, endcapped C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Buffer Preparation: Prepare three separate 50 mM aqueous buffers.

    • Buffer A: Phosphate buffer, pH adjusted to 2.5 with phosphoric acid.

    • Buffer B: Formate buffer, pH adjusted to 3.5 with formic acid.

    • Buffer C: Acetate buffer, pH adjusted to 4.5 with acetic acid.

    • Filter all aqueous buffers through a 0.2 µm filter.[10]

  • Mobile Phase Preparation: For each buffer, prepare a mobile phase consisting of 80% aqueous buffer and 20% acetonitrile (v/v). Degas the mobile phases before use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection: UV at 210 nm

  • Analysis:

    • Equilibrate the column with the first mobile phase (pH 2.5) for at least 15 column volumes.

    • Inject a standard of this compound and record the chromatogram.

    • Repeat the equilibration and injection for the mobile phases at pH 3.5 and pH 4.5.

  • Evaluation: Compare the peak shape (asymmetry factor), retention time, and resolution from the three runs. The pH that provides the most symmetrical and sharpest peak is the optimum. Typically, this will be the lowest pH (2.5).[7]

Protocol 2: GC Derivatization (Silylation)

This protocol describes a general method for the silylation of this compound to form a trimethylsilyl (TMS) ester.

  • Sample Preparation: Accurately weigh approximately 1 mg of the sample or prepare a solution of known concentration in an anhydrous solvent (e.g., pyridine (B92270) or acetonitrile). Place it in a 2 mL autosampler vial. If the sample is in an aqueous solution, it must be completely dried first (e.g., under a stream of nitrogen).

  • Reagent Addition:

    • To the dry sample, add 100 µL of a silylation reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vial tightly.

  • Reaction:

    • Vortex the mixture for 30 seconds.

    • Heat the vial in a heating block or oven at 70 °C for 30 minutes to ensure the reaction goes to completion.[14]

  • Analysis:

    • Allow the vial to cool to room temperature.

    • The sample is now ready for injection into the GC-MS or GC-FID system.

  • Troubleshooting: If derivatization is incomplete (indicated by a tailing peak for the underivatized acid), increase the reaction time or temperature, or ensure the sample was completely dry before adding the reagent.[14]

References

Technical Support Center: Synthesis of 4-Methylpent-4-enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 4-Methylpent-4-enoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common issues encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for this compound?

A1: A reliable and common method for the synthesis of this compound is a two-step process. The first step is the Johnson-Claisen rearrangement of 3-methyl-2-buten-1-ol (B147165) with triethyl orthoacetate to form ethyl 4-methylpent-4-enoate.[1] The subsequent step is the hydrolysis of the resulting ester to yield the final carboxylic acid product.

Q2: What are the most common impurities I might encounter in this synthesis?

A2: The most common impurities can be categorized by their origin in the two-step synthesis:

  • From the Johnson-Claisen Rearrangement:

    • Unreacted Starting Materials: Residual 3-methyl-2-buten-1-ol and triethyl orthoacetate.

    • Isomeric Ester Byproduct: Ethyl 4-methylpent-3-enoate, which can form as a minor isomer.

    • Side-Reaction Products: Small amounts of allylic aldehyde and ethyl propionate (B1217596) may be present.

  • From the Hydrolysis Step:

    • Incomplete Hydrolysis: Residual ethyl 4-methylpent-4-enoate.

    • Side-Reaction Products: Potential for side reactions if harsh hydrolysis conditions are used, though this is less common with standard protocols.

Q3: How can I minimize the formation of these impurities?

A3: To minimize impurities, consider the following:

  • For the Johnson-Claisen Rearrangement:

    • Use a significant excess of triethyl orthoacetate (5-10 equivalents) to drive the reaction to completion.[1]

    • Carefully control the reaction temperature during reflux (typically 110-140 °C).[1]

    • Use a catalytic amount of a weak acid like propionic acid (0.1-0.3 equivalents).[1]

  • For the Hydrolysis Step:

    • Ensure complete saponification by using a sufficient excess of base (e.g., NaOH or KOH).

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure all the starting ester has been consumed.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis.

Problem 1: Low Yield of Ethyl 4-Methylpent-4-enoate in the Johnson-Claisen Rearrangement
Possible Cause Suggested Solution
Incomplete Reaction - Increase the reflux time and monitor the reaction by TLC or GC until the starting alcohol is consumed. - Ensure a sufficient excess of triethyl orthoacetate is used.[1]
Decomposition of Reactants or Products - Ensure the reaction is not overheated. Maintain a steady reflux temperature. - Use a high-quality, recently distilled 3-methyl-2-buten-1-ol.
Inefficient Mixing - Use a magnetic stirrer and ensure vigorous stirring throughout the reaction.[1]
Problem 2: Presence of Significant Amounts of Isomeric Ester (Ethyl 4-methylpent-3-enoate)
Possible Cause Suggested Solution
Thermodynamic vs. Kinetic Control - The Johnson-Claisen rearrangement generally favors the formation of the trans-trisubstituted olefinic bond due to a chair-like transition state.[2] However, reaction conditions can influence the isomer ratio. - Lowering the reaction temperature, if feasible for the reaction rate, may favor the kinetic product.
Difficult Purification - Isomers can be difficult to separate by distillation due to close boiling points. - Utilize column chromatography on silica (B1680970) gel with a suitable eluent system (e.g., hexane/ethyl acetate) for efficient separation.
Problem 3: Incomplete Hydrolysis of Ethyl 4-Methylpent-4-enoate
Possible Cause Suggested Solution
Insufficient Base - Use a larger excess of the base (e.g., 2-3 equivalents of NaOH or KOH).
Short Reaction Time - Extend the reaction time and monitor by TLC until the starting ester spot disappears.
Poor Solubility - If using a biphasic system, ensure efficient stirring to maximize the interfacial area. The use of a phase-transfer catalyst may also be beneficial.

Experimental Protocols

Key Experiment 1: Synthesis of Ethyl 4-Methylpent-4-enoate via Johnson-Claisen Rearrangement[1]

Materials:

  • 3-Methyl-2-buten-1-ol

  • Triethyl orthoacetate

  • Propionic acid

  • Diethyl ether or Ethyl acetate (B1210297)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methyl-2-buten-1-ol (1.0 equivalent).

  • Add a significant excess of triethyl orthoacetate (5.0 - 10.0 equivalents).

  • Add a catalytic amount of propionic acid (0.1 - 0.3 equivalents).

  • Heat the reaction mixture to reflux (typically 110-140 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the excess triethyl orthoacetate and any solvent under reduced pressure.

  • Dilute the residue with diethyl ether or ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 4-methylpent-4-enoate.

  • Purify the crude product by distillation or column chromatography.

Key Experiment 2: Hydrolysis of Ethyl 4-Methylpent-4-enoate

Materials:

Procedure:

  • Dissolve ethyl 4-methylpent-4-enoate in ethanol in a round-bottom flask.

  • Add an aqueous solution of NaOH or KOH (2-3 equivalents).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting ester is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the residue with water and wash with diethyl ether or ethyl acetate to remove any unreacted ester.

  • Acidify the aqueous layer to a pH of ~2 with concentrated HCl while cooling in an ice bath.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Visualizations

Johnson_Claisen_Workflow cluster_synthesis Synthesis of Ethyl 4-Methylpent-4-enoate cluster_hydrolysis Hydrolysis start Start: 3-Methyl-2-buten-1-ol + Triethyl orthoacetate rearrangement Johnson-Claisen Rearrangement (Propionic acid, Reflux) start->rearrangement ester_product Crude Ethyl 4-methylpent-4-enoate rearrangement->ester_product hydrolysis Hydrolysis (NaOH, EtOH/H2O, Reflux) ester_product->hydrolysis acidification Acidification (HCl) hydrolysis->acidification final_product 4-Methylpent-4-enoic Acid acidification->final_product

Caption: Workflow for the synthesis of this compound.

Impurity_Formation cluster_reaction1 Johnson-Claisen Rearrangement cluster_reaction2 Hydrolysis Reactants 3-Methyl-2-buten-1-ol + Triethyl orthoacetate Product1 Ethyl 4-methylpent-4-enoate Reactants->Product1 Impurity1A Unreacted Starting Materials Reactants->Impurity1A Incomplete Reaction Impurity1B Ethyl 4-methylpent-3-enoate Product1->Impurity1B Isomerization Product1_H Ethyl 4-methylpent-4-enoate FinalProduct This compound Product1_H->FinalProduct Impurity2 Unreacted Ester Product1_H->Impurity2 Incomplete Hydrolysis

Caption: Common impurity formation pathways.

References

Technical Support Center: Purification of 4-Methylpent-4-enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 4-methylpent-4-enoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound from various reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound?

A1: The primary methods for purifying this compound include:

  • Acid-Base Extraction: This is a highly effective technique to separate the acidic product from neutral or basic impurities.

  • Fractional Distillation (under reduced pressure): This method is suitable for separating the product from impurities with different boiling points, especially non-acidic volatile impurities.

  • Column Chromatography: Silica (B1680970) gel chromatography can be used to separate the acid from closely related impurities, although it can be challenging due to potential streaking.

  • Recrystallization: If the crude product is a solid or can be converted to a solid derivative, recrystallization is an excellent method for achieving high purity.

Q2: My this compound is streaking on the silica gel TLC plate. What is the cause and how can I resolve it?

A2: Streaking of carboxylic acids on silica gel TLC plates is a common problem. It is often caused by the interaction of the acidic proton of the carboxyl group with the slightly acidic silica gel, leading to a mixture of protonated and deprotonated forms of your compound, which results in poor separation and tailing of the spot. To fix this, you can add a small amount (typically 0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system.[1] This will keep the this compound in its protonated form, leading to a more defined spot.

Q3: How can I remove triphenylphosphine (B44618) oxide (TPPO) from my reaction mixture after a Wittig reaction?

A3: Triphenylphosphine oxide (TPPO) is a common byproduct of the Wittig reaction and can be challenging to remove. Here are a few effective methods:

  • Precipitation/Filtration: TPPO is poorly soluble in non-polar solvents like hexane, pentane, or cyclohexane. You can often remove a significant portion by concentrating the reaction mixture and triturating the residue with one of these solvents, followed by filtration.[2][3]

  • Chromatography-Free Precipitation with Metal Salts: TPPO can be precipitated from polar solvents by the addition of zinc chloride (ZnCl₂).[4] The resulting ZnCl₂(TPPO)₂ adduct can be filtered off.[4]

  • Column Chromatography: While aiming to avoid it, column chromatography is also an option. A silica plug filtration with a non-polar eluent can retain the more polar TPPO.[3][5]

Q4: My purified this compound is an oil, but I expected a solid. What should I do?

A4: this compound is a liquid at room temperature. If you were expecting a solid, you might be thinking of a derivative or a different compound. If you are trying to induce crystallization for purification purposes (e.g., of a derivative), and it remains an oil, this "oiling out" can be due to several factors:

  • Residual Impurities: Even small amounts of impurities can prevent the formation of a crystal lattice. Further purification by another method, like acid-base extraction or column chromatography, may be necessary.[6]

  • Inappropriate Solvent: The chosen solvent for recrystallization may not be suitable. Experiment with different solvents or solvent mixtures.

  • Rapid Cooling: Cooling the solution too quickly can lead to the formation of an oil instead of crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[6]

  • Trituration: Stirring the oil with a non-polar solvent in which it is insoluble (like hexanes) can sometimes induce solidification.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Acid-Base Extraction Troubleshooting
Problem Possible Cause Solution
Low recovery of the acid after extraction and re-acidification. Incomplete extraction into the aqueous basic layer.Ensure the pH of the aqueous layer is sufficiently basic (pH > 8) to deprotonate the carboxylic acid completely. Perform multiple extractions (2-3 times) with the basic solution.
Emulsion formation between the organic and aqueous layers.Add a small amount of brine (saturated NaCl solution) to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.
Incomplete precipitation upon re-acidification.Ensure the aqueous layer is acidified to a low pH (pH < 2) with a strong acid like HCl. Cool the solution in an ice bath to maximize precipitation if the acid has some water solubility.
The final product is contaminated with neutral impurities. Inefficient washing of the combined aqueous extracts.Before acidification, wash the combined basic aqueous extracts with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove any trapped neutral impurities.
Fractional Distillation Troubleshooting
Problem Possible Cause Solution
Product degradation or polymerization during distillation. The boiling point is too high at atmospheric pressure, leading to decomposition of the unsaturated acid.Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point.[7][8]
Poor separation of product from impurities. Inefficient distillation column or incorrect packing.Use a fractionating column with appropriate packing material (e.g., Raschig rings or structured packing) to increase the number of theoretical plates.[8][9]
Distillation rate is too fast.Reduce the heating rate to allow for proper equilibrium to be established within the column.
Bumping or uneven boiling. Lack of boiling chips or stir bar.Always add fresh boiling chips or a magnetic stir bar to the distillation flask before heating.

Data Presentation

Physical Properties of this compound and Related Isomers
PropertyThis compound4-Methyl-3-pentenoic acid4-Methyl-2-pentenoic acid
Molecular Formula C₆H₁₀O₂C₆H₁₀O₂C₆H₁₀O₂
Molecular Weight 114.14 g/mol [10]114.14 g/mol [11]114.14 g/mol [12]
Boiling Point ~145-150 °C (at atm. pressure)[9]Not specified203-204 °C (at 760 mmHg)[12]
Appearance Colorless liquid[9]Colorless liquidColorless liquid; Solid below 35 °C[12]
CAS Number 1001-75-8[10]504-85-8[11]Not specified for the mixture of isomers

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

Objective: To separate this compound from neutral and basic impurities.

Materials:

  • Crude reaction mixture containing this compound

  • Diethyl ether (or other suitable organic solvent)

  • 1 M Sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Beakers and flasks

  • pH paper

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like diethyl ether.

  • Extraction with Base: Transfer the solution to a separatory funnel and add an equal volume of 1 M NaHCO₃ solution. Shake the funnel gently, venting frequently to release any pressure from CO₂ evolution. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times. Combine all aqueous extracts.

  • Washing: Wash the combined aqueous extracts with a small portion of diethyl ether to remove any remaining neutral impurities.

  • Acidification: Cool the combined aqueous extracts in an ice bath and slowly add 1 M HCl with stirring until the solution is acidic (pH ~2), which will cause the this compound to separate.

  • Back-Extraction: Extract the precipitated/oily acid from the acidified aqueous solution with three portions of diethyl ether.

  • Drying and Evaporation: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Vacuum Fractional Distillation

Objective: To purify this compound from impurities with significantly different boiling points.

Materials:

  • Crude this compound (pre-purified by acid-base extraction if necessary)

  • Distillation apparatus with a fractionating column

  • Vacuum source and pressure gauge

  • Heating mantle and magnetic stirrer

  • Boiling chips or stir bar

  • Receiving flasks

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed for vacuum application.

  • Charging the Flask: Add the crude this compound and boiling chips or a stir bar to the distillation flask.

  • Applying Vacuum: Slowly apply vacuum to the system and monitor the pressure.

  • Heating: Begin heating the distillation flask gently.

  • Collecting Fractions:

    • Forerun: Collect the initial distillate, which will contain lower-boiling impurities, in a separate receiving flask.

    • Main Fraction: Once the temperature at the distillation head stabilizes at the boiling point of this compound at the given pressure, switch to a clean receiving flask and collect the main fraction.

    • Final Fraction: Stop the distillation when the temperature begins to drop or rise significantly, or when only a small amount of residue remains in the distillation flask.

  • Shutdown: Allow the apparatus to cool completely before releasing the vacuum.

Visualizations

experimental_workflow crude Crude Reaction Mixture extraction Acid-Base Extraction crude->extraction neutral_impurities Neutral/Basic Impurities extraction->neutral_impurities Organic Layer acidic_solution Aqueous Solution (Carboxylate Salt) extraction->acidic_solution Aqueous Layer acidification Acidification (HCl) acidic_solution->acidification back_extraction Back-Extraction (Organic Solvent) acidification->back_extraction distillation Vacuum Fractional Distillation back_extraction->distillation pure_product Pure this compound distillation->pure_product

Caption: General workflow for the purification of this compound.

troubleshooting_logic start Purification Issue tlc TLC Streaking? start->tlc low_yield Low Yield? start->low_yield oiling_out Product is an Oil? start->oiling_out add_acid Add Acetic Acid to Eluent tlc->add_acid Yes check_ph Check pH of Extraction/Acidification low_yield->check_ph Yes slow_cool Slow Cooling/ Trituration oiling_out->slow_cool Yes repurify Re-purify by another method oiling_out->repurify If still oily

Caption: A troubleshooting decision tree for common purification issues.

References

preventing polymerization of 4-Methylpent-4-enoic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Methylpent-4-enoic Acid

This guide provides researchers, scientists, and drug development professionals with essential information for the safe storage and handling of this compound to prevent unwanted polymerization.

Frequently Asked Questions (FAQs)

Q1: Why is my sample of this compound polymerizing during storage?

A1: this compound is an unsaturated carboxylic acid containing a carbon-carbon double bond, which makes it susceptible to free-radical polymerization.[1][2] This is a chain reaction where individual monomer molecules link together to form long polymer chains.[2] The reaction can be initiated by exposure to heat, light, or the presence of radical-initiating contaminants.[3] Uncontrolled polymerization can alter the material's properties and may lead to a dangerous pressure buildup in a sealed container due to the exothermic nature of the reaction.[2]

Q2: What are the ideal storage conditions for this compound?

A2: To minimize the risk of polymerization, this compound should be stored in a cool, dry, and well-ventilated area.[2] It is crucial to keep it away from heat sources, sparks, open flames, and strong oxidizing agents.[2] The container should be tightly sealed.[4] While some suppliers suggest room temperature storage, storing at refrigerated temperatures (e.g., 2-8°C) is a recommended practice to reduce the rate of potential polymerization.[1][2]

Q3: What is a polymerization inhibitor and why is it necessary?

A3: A polymerization inhibitor is a chemical compound added to monomers to prevent spontaneous polymerization during transport and storage.[3][5] These compounds function by scavenging free radicals, which are the initiators of the polymerization chain reaction.[2][6] By reacting with these radicals, inhibitors form stable molecules that are unable to propagate the polymer chain, thus ensuring the monomer's stability.[2]

Q4: Which polymerization inhibitors are recommended for this compound?

A4: For storage and transport, phenolic inhibitors are commonly used and are effective in the presence of oxygen.[5][7] Recommended inhibitors include:

  • 4-Methoxyphenol (MEHQ): This is a widely used industrial inhibitor due to its efficiency and because it doesn't impart color.[7]

  • Butylated Hydroxytoluene (BHT): A common phenolic antioxidant that also functions as a polymerization inhibitor.[5]

  • Hydroquinone (HQ): A frequently employed free radical scavenger.[8]

  • 4-tert-Butylcatechol (TBC): Another effective inhibitor often used for unsaturated monomers.[5]

Q5: Does the storage atmosphere matter? Should I store it under an inert gas like argon or nitrogen?

A5: This is a critical point. Common phenolic inhibitors like MEHQ and BHT require the presence of dissolved oxygen to function effectively.[7] Oxygen reacts with monomer radicals to form peroxide radicals, which are then terminated by the phenolic inhibitor.[7] Therefore, storing the monomer under a completely inert atmosphere can render these inhibitors ineffective. For storage and transport, maintaining contact with air or a nitrogen/air mixture is often recommended.[7]

Troubleshooting Guide

Issue: I've observed increased viscosity or solidification in my this compound sample.

Potential Cause Troubleshooting Steps
Depletion of Inhibitor The inhibitor is consumed over time. If the material has been stored for an extended period, especially under suboptimal conditions, the inhibitor may be depleted. Consider adding a fresh amount of a recommended inhibitor.
Improper Storage Temperature Elevated temperatures significantly increase the rate of polymerization.[5] Immediately move the sample to a cooler environment (e.g., 2-8°C).[1]
Exposure to Contaminants Contamination with radical initiators (e.g., peroxides, certain metals) can trigger polymerization. Ensure all labware is scrupulously clean before handling the monomer.
Absence of Oxygen (for phenolic inhibitors) If the monomer was purged with an inert gas for an extended period, common phenolic inhibitors may not be effective.[7] Ensure a small amount of air is present in the headspace of the storage container.

Quantitative Data Summary

The following table summarizes recommended storage and inhibitor conditions. Note that optimal concentrations may vary based on specific storage duration and temperature.

ParameterRecommended ValueNotes
Storage Temperature 2–8 °CRecommended for minimizing polymerization rate.[1][2]
Inhibitor Type Phenolic (e.g., MEHQ, BHT)Effective for storage and requires oxygen to function.[5][7]
MEHQ Concentration 10–300 ppmA common industrial range for storage and transport.[7]
p-Benzoquinone Conc. 0.01–0.1% (100-1000 ppm)An alternative class of inhibitor.[9]
Storage Atmosphere Headspace containing airCrucial for the function of phenolic inhibitors.[7]

Experimental Protocols

Protocol: Addition of Inhibitor to this compound for Storage

This protocol describes how to add a polymerization inhibitor to an uninhibited or purified sample of this compound.

Materials:

  • This compound

  • Inhibitor (e.g., 4-Methoxyphenol - MEHQ)

  • Appropriate solvent for inhibitor (e.g., a small amount of the monomer itself or a compatible volatile solvent like acetone (B3395972) if it will be removed later)

  • Clean, dry, amber glass storage bottle

  • Micropipette or analytical balance

  • Vortex mixer or magnetic stirrer

Procedure:

  • Prepare Inhibitor Stock Solution (Optional but Recommended):

    • Dissolve a precisely weighed amount of MEHQ in a known volume of a suitable solvent to create a concentrated stock solution. This allows for more accurate addition of small quantities. For example, dissolve 100 mg of MEHQ in 10 mL of acetone to get a 10 mg/mL solution.

  • Determine Required Inhibitor Amount:

    • Calculate the volume of the stock solution needed to achieve the desired final concentration (e.g., 200 ppm) in your volume of monomer.

    • Calculation Example: For 100 mL of monomer (approx. density ~0.95 g/mL = 95 g), 200 ppm is equivalent to (200/1,000,000) * 95 g = 0.019 g or 19 mg of MEHQ.

  • Add Inhibitor to Monomer:

    • Transfer the this compound to the clean amber glass bottle.

    • Using a micropipette, add the calculated volume of the inhibitor stock solution to the monomer.

  • Ensure Homogenization:

    • Tightly seal the bottle.

    • Gently mix the contents using a vortex mixer or a magnetic stirrer for several minutes until the inhibitor is fully dissolved and evenly distributed. Avoid vigorous agitation that could introduce excessive air.

  • Label and Store:

    • Clearly label the bottle with the compound name, date, the name of the inhibitor added, and its concentration.

    • Store the container at the recommended temperature (2-8°C) in a dark, well-ventilated area.[1][2]

Visualizations

G cluster_0 cluster_1 cluster_2 start Start: Storing This compound check_storage Observe Sample: Increased Viscosity or Solidification? start->check_storage no_issue No: Continue Storage & Monitor Periodically check_storage->no_issue No check_temp Is Storage Temp > 8°C? check_storage->check_temp Yes move_cold Action: Move to Cold Storage (2-8°C) check_temp->move_cold Yes check_inhibitor Is Inhibitor Present & Correct Type? check_temp->check_inhibitor No move_cold->check_inhibitor add_inhibitor Action: Add Recommended Inhibitor (e.g., MEHQ) check_inhibitor->add_inhibitor No check_atmosphere Is Sample Under Inert Atmosphere? check_inhibitor->check_atmosphere Yes add_inhibitor->check_atmosphere ensure_air Action: Ensure Air is in Headspace check_atmosphere->ensure_air Yes end_monitor End: Continue to Monitor Sample check_atmosphere->end_monitor No ensure_air->end_monitor

Caption: Troubleshooting workflow for polymerized this compound.

References

addressing matrix effects in biological sample analysis of 4-Methylpent-4-enoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the biological sample analysis of 4-Methylpent-4-enoic acid.

Troubleshooting Guide

Issue: Poor sensitivity, accuracy, or reproducibility in my assay.

This is a common problem often attributable to matrix effects, where co-eluting endogenous components from the biological sample interfere with the ionization of the target analyte, this compound.[1][2][3] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal).[3]

Initial Assessment Workflow

To systematically troubleshoot this issue, follow the workflow below.

start Start: Poor Assay Performance check_lcms 1. Verify LC-MS/MS System Performance (e.g., with neat standards) start->check_lcms assess_me 2. Assess Matrix Effect (Post-Column Infusion or Post-Extraction Spike) check_lcms->assess_me me_present Matrix Effect Confirmed? assess_me->me_present no_me No Significant Matrix Effect. Investigate other causes (e.g., analyte stability, standard prep). me_present->no_me No mitigate 3. Mitigate Matrix Effect me_present->mitigate Yes optimize_sp Optimize Sample Preparation mitigate->optimize_sp optimize_chrom Modify Chromatographic Conditions mitigate->optimize_chrom use_is Use Appropriate Internal Standard (Stable Isotope Labeled is preferred) mitigate->use_is validate 4. Re-evaluate and Validate Method optimize_sp->validate optimize_chrom->validate use_is->validate end End: Robust Method validate->end

Caption: General workflow for identifying and mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern for this compound analysis?

A1: A matrix effect is the alteration of an analyte's ionization efficiency due to co-eluting substances from the sample matrix (e.g., plasma, urine).[2] These effects, primarily ion suppression or enhancement, can lead to inaccurate and imprecise quantification of your target analyte.[3] For a small organic acid like this compound, endogenous components in biological fluids, such as phospholipids (B1166683), salts, and other organic molecules, are common sources of these interferences, especially when using electrospray ionization (ESI) mass spectrometry.[4][5][6]

Q2: How can I determine if my assay is affected by matrix effects?

A2: There are two primary methods to assess matrix effects:

  • Qualitative Assessment (Post-Column Infusion): A solution of this compound is continuously infused into the mass spectrometer while a blank, extracted biological sample is injected onto the LC column.[1] A dip or rise in the baseline signal at the retention time of your analyte indicates ion suppression or enhancement, respectively.[1]

  • Quantitative Assessment (Post-Extraction Spike): This is the most common method.[7] You compare the peak area of the analyte in a blank matrix extract that has been spiked after extraction (Set A) to the peak area of the analyte in a neat solution (Set B). The matrix effect can be quantified as a percentage using the formula: Matrix Effect (%) = (Peak Area in Set A / Peak Area in Set B) * 100. A value < 100% indicates suppression, and > 100% indicates enhancement.[6]

Q3: What sample preparation technique is best to minimize matrix effects for this compound?

A3: The choice of sample preparation is critical and depends on the biological matrix and required sensitivity. Here is a decision guide:

start Start: Select Sample Prep Method sensitivity Is high sensitivity required? start->sensitivity dilute Dilute and Shoot - Simplest method - Only for high concentration analytes sensitivity->dilute No extraction Is the sample complex (e.g., plasma, tissue)? sensitivity->extraction Yes ppt Protein Precipitation (PPT) - Simple, fast - May have significant matrix effects extraction->ppt No (e.g., urine) lle Liquid-Liquid Extraction (LLE) - Cleaner than PPT - Good for non-polar analytes extraction->lle Yes spe Solid-Phase Extraction (SPE) - Cleanest extracts - Highly selective, reduces phospholipids lle->spe Need cleaner extract?

Caption: Decision tree for selecting a sample preparation method.

  • Protein Precipitation (PPT): Fast and simple, but often results in significant matrix effects as many interfering components remain.

  • Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT. For an acidic analyte like this compound, adjusting the pH of the aqueous phase below its pKa will keep it in a neutral form, allowing for extraction into an organic solvent.[7]

  • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and is very effective at removing phospholipids and other major interferences.[4] A mixed-mode or ion-exchange SPE sorbent could be highly effective for this analyte.[4]

Q4: Can I just dilute my sample to reduce matrix effects?

A4: Yes, sample dilution is a straightforward approach to reduce the concentration of interfering matrix components.[8] However, this strategy is only viable if the concentration of this compound in your sample is high enough to remain above the limit of quantification after dilution.[8]

Q5: How does chromatography impact matrix effects?

A5: Optimizing chromatographic conditions is a powerful way to mitigate matrix effects.[2] The goal is to achieve chromatographic separation between this compound and the co-eluting interferences.[2] Consider:

  • Changing the stationary phase: A different column chemistry might provide better separation.

  • Modifying the mobile phase: Adjusting pH or organic content can alter retention times.

  • Using a shallower gradient: This can improve the resolution between peaks.

  • Employing Hydrophilic Interaction Liquid Chromatography (HILIC): This can be an alternative for polar analytes that are poorly retained in reversed-phase chromatography.

Q6: What is the best internal standard to use for this compound?

A6: The ideal internal standard (IS) is a stable isotope-labeled (SIL) version of the analyte (e.g., containing ²H, ¹³C, or ¹⁵N).[9][10] A SIL IS co-elutes with the analyte and experiences the same matrix effects, thus providing the most accurate compensation for signal suppression or enhancement.[7][10] If a SIL IS is not available, a structural analog can be used, but it may not co-elute perfectly or experience the exact same ionization effects.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike the standard of this compound into the final analysis solvent at a known concentration (e.g., low, medium, and high QC levels).

    • Set B (Post-Spiked Matrix): Process blank biological matrix (e.g., plasma) through the entire sample preparation procedure. Spike the analyte standard into the final, extracted sample at the same concentrations as Set A.

    • Set C (Pre-Spiked Matrix): Spike the analyte standard into the blank biological matrix before the sample preparation procedure. This set is used to determine recovery.

  • Analyze all samples using the developed LC-MS/MS method.

  • Calculate Matrix Effect (ME) and Recovery (RE):

    • ME (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100

    • RE (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100

Protocol 2: General Liquid-Liquid Extraction (LLE) for Acidic Analytes

  • Aliquot Sample: Pipette 100 µL of biological sample (e.g., plasma) into a microcentrifuge tube.

  • Add Internal Standard: Add the working solution of the internal standard.

  • Acidify: Add a small volume of acid (e.g., 10 µL of 1M HCl) to adjust the sample pH to at least 2 units below the analyte's pKa, ensuring it is in the neutral form.[7]

  • Add Extraction Solvent: Add 500 µL of a water-immiscible organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).

  • Vortex: Vortex the tube vigorously for 1-2 minutes to ensure thorough mixing.

  • Centrifuge: Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to separate the aqueous and organic layers.

  • Transfer: Carefully transfer the upper organic layer to a new tube.

  • Evaporate: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute: Reconstitute the dried extract in the mobile phase and inject it into the LC-MS/MS system.

Quantitative Data Summary

The following tables present example data from a matrix effect experiment for a hypothetical analyte to illustrate how results can be structured.

Table 1: Matrix Effect and Recovery Assessment

QC LevelMean Peak Area (Neat Solution)Mean Peak Area (Post-Spiked Plasma)Mean Peak Area (Pre-Spiked Plasma)Matrix Effect (%)Recovery (%)
Low15,2309,8908,70365.0%88.0%
Medium151,80097,95085,21764.5%87.0%
High1,499,500982,170864,31065.5%88.0%

In this example, significant ion suppression (~35%) is observed. Recovery of the extraction procedure is acceptable.

Table 2: Comparison of Sample Preparation Techniques on Matrix Effect

Sample Prep MethodMatrixAnalyte Peak AreaMatrix Effect (%)
Neat Solution-150,500100% (Reference)
Protein PrecipitationPlasma75,10049.9% (Suppression)
Liquid-Liquid ExtractionPlasma121,90081.0% (Suppression)
Solid-Phase ExtractionPlasma145,20096.5% (Minimal Effect)

This example table demonstrates that SPE was the most effective method for minimizing matrix effects.

References

Technical Support Center: Optimizing Synthesis of 4-Methylpent-4-enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-methylpent-4-enoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: Common synthetic strategies for this compound and structurally similar compounds include:

  • Alkylation of Malonic Ester: This classic method involves the alkylation of a malonate ester with an appropriate allyl halide, followed by hydrolysis and decarboxylation.

  • Wittig Reaction: The reaction of a phosphorus ylide with a ketone or aldehyde can be employed to form the carbon-carbon double bond. For this specific target, the stereoselectivity of the ylide is a critical consideration.

  • Grignard Reaction: The reaction of a Grignard reagent with a suitable electrophile can be used to construct the carbon skeleton. Careful control of reaction conditions is necessary to avoid side reactions.[1]

  • Rearrangement Reactions: Claisen rearrangement of an appropriate allyl vinyl ether can be a powerful method for forming the carbon backbone and the double bond in a stereocontrolled manner.

Q2: How can I improve the yield of my this compound synthesis?

A2: To improve the yield, consider the following factors:

  • Reagent Purity: Ensure all starting materials and solvents are of high purity and anhydrous, as moisture can quench reagents and lead to side reactions.[2]

  • Reaction Temperature: Optimize the reaction temperature. Some reactions require heating to proceed at a reasonable rate, while others may need cooling to prevent byproduct formation.[2]

  • Catalyst Selection: The choice of catalyst, if applicable, is crucial. For instance, in reactions like the Knoevenagel condensation, the type and concentration of the base catalyst can significantly impact the outcome.

  • Stoichiometry: Ensure the correct molar ratios of reactants are used. An excess of one reagent may be necessary to drive the reaction to completion.[2]

  • Removal of Byproducts: In equilibrium reactions, removing a byproduct (e.g., water in a condensation reaction) can shift the equilibrium towards the desired product.

Q3: What are the likely byproducts in the synthesis of this compound and how can I remove them?

A3: Potential byproducts depend on the synthetic route but may include:

  • Isomers: Depending on the reaction, you might obtain isomers of the desired product, such as 4-methylpent-3-enoic acid.

  • Over-alkylation or Di-alkylation Products: In malonic ester synthesis, di-alkylation can be a significant side reaction.

  • Products of Side Reactions: Wurtz coupling in Grignard reactions or self-condensation of starting materials can lead to impurities.[1]

Purification can typically be achieved through:

  • Distillation: Fractional distillation is often effective for separating liquids with different boiling points.

  • Column Chromatography: Silica gel chromatography is a versatile method for purifying organic compounds.

  • Extraction: Liquid-liquid extraction can be used to remove water-soluble impurities or to separate the product from the reaction mixture.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Symptom Potential Cause Recommended Solution
No reaction observed (starting materials remain)Inactive or degraded reagents.Use fresh, high-purity reagents. Ensure anhydrous conditions if reagents are moisture-sensitive.[2]
Incorrect reaction temperature.Optimize the temperature. Some reactions may require initial heating to overcome the activation energy.
Inappropriate catalyst or base.Verify that the chosen catalyst or base is suitable for the specific transformation. The pKa of the base should be appropriate for the substrate.
Reaction starts but does not go to completionInsufficient reaction time.Monitor the reaction progress using TLC or GC and extend the reaction time if necessary.[2]
Equilibrium has been reached.If the reaction is reversible, consider removing a byproduct (e.g., water with a Dean-Stark trap) to drive the reaction forward.
Steric hindrance.The methyl group at the 4-position may cause steric hindrance. Consider using a more reactive reagent or a less sterically hindered catalyst.[2]
Low yield after workupProduct loss during extraction.Perform multiple extractions with the appropriate solvent. Ensure complete phase separation.
Decomposition of the product.If the product is thermally labile, avoid high temperatures during purification. Consider purification methods at room temperature, like column chromatography.
Issue 2: Formation of Multiple Products (Poor Selectivity)
Symptom Potential Cause Recommended Solution
Mixture of positional isomers (e.g., 4-methylpent-3-enoic acid)Non-selective reaction conditions.Adjust reaction parameters such as temperature and solvent. The choice of base can also influence the regioselectivity of deprotonation.
Isomerization during workup or purification.Use milder workup conditions (e.g., avoid strong acids or bases). Purify at lower temperatures if possible.
Formation of diastereomers or enantiomersNon-stereoselective reaction.For stereocenter formation, consider using a chiral auxiliary or a stereoselective catalyst. The choice of ylide in a Wittig reaction can influence E/Z selectivity.
Presence of byproducts from side reactionsWurtz coupling (in Grignard synthesis).[1]Add the Grignard reagent slowly to the electrophile at a low temperature to minimize coupling.
Self-condensation of starting materials.Use a weaker base or add the substrate slowly to the base to maintain a low concentration of the enolate.

Experimental Protocols

General Protocol for Alkylation of Diethyl Malonate

This is a generalized procedure and may require optimization.

  • Deprotonation: To a solution of sodium ethoxide (1.05 eq.) in anhydrous ethanol, add diethyl malonate (1.0 eq.) dropwise at room temperature under an inert atmosphere.

  • Alkylation: To the resulting solution, add 3-bromo-2-methyl-1-propene (1.0 eq.) dropwise. Heat the reaction mixture to reflux and monitor by TLC.

  • Hydrolysis and Decarboxylation: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. Add an aqueous solution of sodium hydroxide (B78521) and heat to reflux to hydrolyze the ester. Acidify the cooled reaction mixture with hydrochloric acid to induce decarboxylation, yielding the carboxylic acid.

  • Workup and Purification: Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and purify by vacuum distillation or column chromatography.

Parameter Typical Range/Condition
Base Sodium Ethoxide, Sodium Hydride
Solvent Ethanol, THF, DMF
Temperature Room Temperature to Reflux
Reaction Time 2 - 24 hours
Yield 60 - 85% (reported for similar alkylations)

Visualizations

Logical Troubleshooting Workflow for Low Yield

Caption: Troubleshooting workflow for low product yield.

Experimental Workflow for a Generic Synthesis

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Prepare Anhydrous Reagents & Solvents Apparatus Set up Dry Glassware under Inert Atmosphere Reagents->Apparatus Addition Reactant Addition & Temperature Control Apparatus->Addition Monitoring Monitor Reaction by TLC/GC Addition->Monitoring Quench Quench Reaction Monitoring->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Purification Purify by Distillation or Chromatography Drying->Purification

References

troubleshooting low yield in 4-Methylpent-4-enoic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Methylpent-4-enoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their chemical reactions. Below you will find a comprehensive guide in a question-and-answer format to address common issues encountered during the synthesis, particularly when employing the widely-used malonic ester synthesis pathway.

Troubleshooting Guide: Low Yield in this compound Synthesis

Low product yield is a frequent challenge in organic synthesis. This guide provides a structured approach to identifying and resolving potential issues in the preparation of this compound.

Diagram: Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Low Yield in this compound Synthesis start Low Yield Observed check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions check_reagents->check_conditions Reagents OK sub_reagents1 Anhydrous Solvents? check_reagents->sub_reagents1 Issue Found sub_reagents2 Freshly Prepared Base? check_reagents->sub_reagents2 Issue Found sub_reagents3 Correct Stoichiometry? check_reagents->sub_reagents3 Issue Found check_workup Analyze Work-up and Purification check_conditions->check_workup Conditions OK sub_conditions1 Correct Temperature? check_conditions->sub_conditions1 Issue Found sub_conditions2 Adequate Mixing? check_conditions->sub_conditions2 Issue Found sub_conditions3 Inert Atmosphere? check_conditions->sub_conditions3 Issue Found side_reactions Investigate Potential Side Reactions check_workup->side_reactions Work-up OK sub_workup1 Incomplete Hydrolysis? check_workup->sub_workup1 Issue Found sub_workup2 Inefficient Extraction? check_workup->sub_workup2 Issue Found sub_workup3 Loss during Purification? check_workup->sub_workup3 Issue Found solution Implement Corrective Actions and Optimize side_reactions->solution Side Reaction Identified sub_side1 Dialkylation? side_reactions->sub_side1 Issue Found sub_side2 Elimination? side_reactions->sub_side2 Issue Found sub_side3 Polymerization? side_reactions->sub_side3 Issue Found sub_reagents1->solution sub_reagents2->solution sub_reagents3->solution sub_conditions1->solution sub_conditions2->solution sub_conditions3->solution sub_workup1->solution sub_workup2->solution sub_workup3->solution sub_side1->solution sub_side2->solution sub_side3->solution

Caption: A logical workflow for troubleshooting low yield in the synthesis of this compound.

Frequently Asked Questions (FAQs)

Reaction Pathway & Mechanism

Q1: What is a common and reliable method for synthesizing this compound?

A common and reliable method is the malonic ester synthesis . This multi-step process involves the alkylation of diethyl malonate with an appropriate alkyl halide, followed by hydrolysis and decarboxylation to yield the final carboxylic acid.[1][2]

Diagram: Malonic Ester Synthesis Pathway

Malonic_Ester_Synthesis Malonic Ester Synthesis of this compound diethyl_malonate Diethyl Malonate enolate Enolate Intermediate diethyl_malonate->enolate 1. Base (e.g., NaOEt) alkylated_ester Diethyl 2-(2-methylallyl)malonate enolate->alkylated_ester 2. Alkyl Halide (3-bromo-2-methylprop-1-ene) dicarboxylic_acid 2-(2-Methylallyl)malonic Acid alkylated_ester->dicarboxylic_acid 3. Acid/Base Hydrolysis (e.g., H3O+, heat) final_product This compound dicarboxylic_acid->final_product 4. Decarboxylation (heat)

Caption: The reaction pathway for the synthesis of this compound via malonic ester synthesis.

Q2: I am not getting any product. What are the most critical initial steps to check?

The formation of the enolate from diethyl malonate is the crucial first step.[1] Ensure the following:

  • Anhydrous Conditions: All glassware must be thoroughly dried, and anhydrous solvents should be used. Any moisture will quench the strong base and prevent enolate formation.

  • Base Quality: Use a freshly prepared or properly stored strong base, such as sodium ethoxide. The base should be strong enough to deprotonate the diethyl malonate.[1]

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the degradation of the base and the enolate.

Reagents and Reaction Conditions

Q3: My yield is consistently low. Could the choice of base be the issue?

Yes, the choice and handling of the base are critical. For the malonic ester synthesis, sodium ethoxide in ethanol (B145695) is a common choice.[1][2] To avoid transesterification, the alkoxide of the base should match the ester group of the malonic ester (i.e., use sodium ethoxide for diethyl malonate).[1] Using a stronger, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like THF can also be effective and may minimize side reactions.

Q4: What are the potential side reactions that could be lowering my yield?

Several side reactions can occur:

  • Dialkylation: The mono-alkylated product still has one acidic proton and can be deprotonated and react with another molecule of the alkyl halide.[1][2] This is a common cause of lower yields of the desired mono-alkylated product.

  • Elimination: If using a secondary alkyl halide, an E2 elimination reaction can compete with the desired SN2 alkylation.[1]

  • Hydrolysis of the Alkyl Halide: The basic conditions can lead to the hydrolysis of the alkyl halide.

  • Polymerization: The product, being an unsaturated carboxylic acid, has the potential to polymerize, especially at higher temperatures.[3]

Q5: How can I minimize the formation of the dialkylated byproduct?

To minimize dialkylation, you can try the following strategies:

  • Use an excess of diethyl malonate: This increases the probability that the base will deprotonate an unreacted diethyl malonate molecule rather than the mono-alkylated product.[1]

  • Slow addition of the alkyl halide: Adding the alkyl halide dropwise at a low temperature can help to control the reaction and favor mono-alkylation.

  • Use a phase-transfer catalyst: With a weaker base like potassium carbonate, a phase-transfer catalyst can facilitate the reaction under milder conditions, potentially reducing dialkylation.[4]

Work-up and Purification

Q6: I seem to be losing a lot of my product during the work-up and purification. What are some best practices?

  • Complete Hydrolysis: Ensure the ester hydrolysis is complete by using a sufficient excess of acid or base and adequate heating time. Incomplete hydrolysis will result in a mixture of the ester and the carboxylic acid, which can be difficult to separate.

  • Efficient Extraction: After acidification of the reaction mixture, ensure you are extracting the aqueous layer multiple times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) to maximize the recovery of the carboxylic acid.

  • Careful Distillation: If purifying by distillation, be mindful of the boiling point of this compound. Overheating can lead to decomposition or polymerization. Vacuum distillation is recommended to lower the required temperature.

Data Presentation

The yield of the malonic ester synthesis can be influenced by various factors. The following tables summarize the expected impact of different reagents and conditions on the yield.

Table 1: Effect of Alkyl Halide on Alkylation Yield

Alkyl Halide TypeLeaving GroupExpected YieldCommon Side Reactions
Primary Allylic (e.g., 3-bromo-2-methylprop-1-ene)Br, IGood to ExcellentDialkylation
SecondaryBr, IPoor to ModerateE2 Elimination, Dialkylation
TertiaryBr, IVery Poor/NoneE2 Elimination

Table 2: Influence of Base and Solvent on Enolate Formation and Alkylation

BaseSolventRelative StrengthPotential Issues
Sodium Ethoxide (NaOEt)EthanolStrongTransesterification if ester mismatch, favors mono-alkylation
Sodium Hydride (NaH)THF, DMFVery StrongSafer than sodium metal, requires careful handling (flammable solid)
Potassium Carbonate (K₂CO₃)Acetone, DMFModerateOften requires a phase-transfer catalyst, may lead to lower yields
Lithium Diisopropylamide (LDA)THFVery Strong, Non-nucleophilicGood for quantitative enolate formation, but may be too reactive for some substrates

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound via malonic ester synthesis is provided below. This is a general procedure and may require optimization.

Synthesis of this compound via Malonic Ester Synthesis

Diagram: Experimental Workflow

Experimental_Workflow Experimental Workflow for this compound Synthesis start Start enolate_formation 1. Enolate Formation: - Diethyl malonate - Sodium ethoxide in ethanol - Stir at room temperature start->enolate_formation alkylation 2. Alkylation: - Cool to 0°C - Add 3-bromo-2-methylprop-1-ene dropwise - Warm to room temperature and reflux enolate_formation->alkylation hydrolysis 3. Hydrolysis: - Cool reaction mixture - Add aqueous NaOH - Reflux to hydrolyze esters alkylation->hydrolysis acidification 4. Acidification: - Cool to 0°C - Add concentrated HCl until acidic hydrolysis->acidification extraction 5. Extraction: - Extract with diethyl ether acidification->extraction purification 6. Purification: - Dry organic layer (Na2SO4) - Concentrate in vacuo - Vacuum distill to obtain pure product extraction->purification end End Product: This compound purification->end

Caption: A step-by-step workflow for the synthesis of this compound.

Materials:

  • Diethyl malonate

  • Sodium metal

  • Absolute ethanol

  • 3-Bromo-2-methylprop-1-ene

  • Sodium hydroxide (B78521) (NaOH)

  • Concentrated hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Anhydrous solvent (e.g., ethanol, THF)

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, dissolve sodium metal in absolute ethanol with stirring.

  • Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl malonate dropwise at room temperature. Stir the mixture until the formation of the sodium enolate is complete.

  • Alkylation: Cool the reaction mixture in an ice bath and add 3-bromo-2-methylprop-1-ene dropwise from the dropping funnel. After the addition is complete, allow the mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitor by TLC).

  • Hydrolysis: Cool the reaction mixture and add a solution of sodium hydroxide in water. Reflux the mixture until the hydrolysis of the ester groups is complete.

  • Decarboxylation and Work-up: Cool the reaction mixture and carefully acidify with concentrated hydrochloric acid until the solution is strongly acidic (pH < 2). Heat the mixture to effect decarboxylation, which is often evidenced by the evolution of carbon dioxide. Cool the mixture and extract the product with diethyl ether. Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation to obtain pure this compound.

Disclaimer: This technical support guide is intended for informational purposes only and should be used by qualified professionals. All chemical reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment. The information provided does not constitute a warranty of any kind, and users should verify all procedures and safety precautions before commencing any experimental work.

References

dealing with volatility of 4-Methylpent-4-enoic acid in analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical challenges associated with 4-Methylpent-4-enoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common issues related to the compound's volatility.

Frequently Asked Questions (FAQs)

Q1: What makes this compound challenging to analyze?

This compound is a volatile organic compound (VOC) with a relatively low boiling point, around 145-150°C at atmospheric pressure.[1] Its volatility can lead to significant analyte loss during sample collection, preparation, and analysis. Additionally, as a carboxylic acid, its polar nature can cause poor peak shape (tailing) and adsorption onto active sites in the gas chromatography (GC) system.[2][3]

Q2: How can I minimize the loss of this compound during sample storage and handling?

To minimize analyte loss, proper storage and handling procedures are crucial.[4][5] Key recommendations include:

  • Use appropriate containers: Store samples in sealed glass vials with PTFE-lined septa to prevent evaporation and interaction with the container material.[5]

  • Temperature control: Store standards and samples in a refrigerator (2°C to 8°C) or freezer (below 0°C) to reduce volatility.[5]

  • Minimize headspace: Completely fill sample vials to eliminate headspace, reducing the amount of analyte that can partition into the gas phase.[6]

  • Work quickly: When preparing dilutions or transferring the standard, work efficiently to minimize the time the container is open.[4]

Q3: What are the recommended analytical techniques for quantifying this compound?

Due to its volatility, techniques that efficiently transfer the analyte to the gas phase for analysis are recommended. These include:

  • Headspace Gas Chromatography (HS-GC): This technique analyzes the vapor phase in equilibrium with the sample, making it ideal for volatile compounds.[2][7][8] Heating the sample vial can increase the concentration of the analyte in the headspace, improving sensitivity.[7]

  • Purge-and-Trap Gas Chromatography (P&T-GC): This is a highly sensitive method for concentrating VOCs from liquid or solid samples.[9][10][11] An inert gas is bubbled through the sample, and the purged volatiles are trapped on an adsorbent before being thermally desorbed into the GC system.

Q4: Should I derivatize this compound before GC analysis?

Yes, derivatization is highly recommended for analyzing carboxylic acids by GC.[12][13][14] The process converts the polar carboxylic acid group into a less polar and more volatile derivative. This improves chromatographic peak shape, reduces tailing, and can enhance sensitivity.[15][16]

Q5: What are the common derivatization methods for carboxylic acids?

Common derivatization techniques for carboxylic acids include:[13]

  • Esterification (Alkylation): This is the most popular method, converting the carboxylic acid to an ester (e.g., methyl, ethyl, or butyl ester).[14] Reagents like diazomethane, or alcohols in the presence of a catalyst (e.g., BF3, HCl), are used.[2][15]

  • Silylation: This involves replacing the acidic proton with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group.[13] Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[15][16]

Troubleshooting Guide

This guide addresses specific issues you might encounter during the analysis of this compound.

Problem Potential Cause(s) Troubleshooting Steps
Low or no analyte peak Analyte Loss: Significant loss due to volatility during sample preparation or injection.- Ensure proper sealing of sample vials. - Minimize sample exposure to the atmosphere. - Use cooled syringes for manual injections. - Optimize purge-and-trap or headspace parameters to ensure efficient transfer.[17]
Inefficient Derivatization: Incomplete reaction leading to low yield of the derivative.- Ensure the derivatization reagent is fresh and not degraded by moisture.[16] - Optimize reaction time and temperature.[16] - Use a catalyst if necessary.[16] - Check the pH of the sample; derivatization efficiency can be pH-dependent.
Poor peak shape (tailing) Active Sites in the GC System: The polar carboxylic acid group interacts with active sites in the injector, column, or detector.- Derivatize the analyte: This is the most effective solution to reduce polarity.[2] - Use a specialized column: Employ a GC column designed for the analysis of acidic compounds, such as a wax-type or acid-deactivated column.[3] - Deactivate the inlet liner: Use a silanized or deactivated liner.
Poor reproducibility Inconsistent Sample Handling: Variations in sample collection, storage, or preparation.- Standardize all sample handling procedures. - Use an internal standard to correct for variations.
Inconsistent Derivatization: Variable reaction conditions.- Precisely control the amount of derivatizing reagent, reaction time, and temperature for all samples and standards.
Headspace/Purge-and-Trap Variability: Inconsistent partitioning or purging.- Ensure consistent sample volume and matrix. - Precisely control incubation/purge time and temperature.[17]
Carryover in subsequent runs Adsorption in the System: The analyte or its derivatives are adsorbing to surfaces in the GC system.- Bake out the column and inlet at a high temperature between runs. - Use a solvent rinse for the syringe or autosampler. - If using purge-and-trap, ensure the trap is fully desorbed and the transfer line is heated appropriately.[9]

Experimental Protocols

Protocol 1: Headspace GC-MS Analysis of this compound (with Derivatization)

This protocol outlines a general procedure for the analysis of this compound in a liquid matrix using in-vial esterification followed by headspace GC-MS.

1. Sample Preparation and Derivatization: a. To a 20 mL headspace vial, add a precise volume of the sample. b. Add an appropriate internal standard. c. For esterification, add a suitable alcohol (e.g., methanol (B129727) or ethanol) and a catalyst (e.g., a few drops of concentrated sulfuric acid or a BF3-methanol solution). The exact amounts should be optimized based on the expected analyte concentration. d. Immediately seal the vial with a PTFE-lined septum and crimp cap. e. Gently vortex the vial to mix the contents.

2. Headspace Incubation and Injection: a. Place the vial in the headspace autosampler. b. Incubate the vial at an optimized temperature (e.g., 80-100°C) for a specific duration (e.g., 15-30 minutes) to allow for both the derivatization reaction to complete and the volatile derivative to partition into the headspace.[18] c. Inject a specific volume of the headspace gas into the GC-MS system.

3. GC-MS Parameters (Example):

  • Column: A mid-polar to polar capillary column (e.g., DB-WAX, FFAP) is often suitable for separating fatty acid esters.[7][18]

  • Inlet Temperature: 250°C

  • Oven Program: Start at a low temperature (e.g., 50°C) to trap the analytes at the head of the column, then ramp to a higher temperature (e.g., 240°C) to elute the derivatives.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Parameters: Use electron ionization (EI) and scan a mass range appropriate for the expected derivative. Alternatively, use selected ion monitoring (SIM) for higher sensitivity and specificity.

Protocol 2: Purge-and-Trap GC-MS Analysis of this compound

This protocol describes a general method for the analysis of this compound in an aqueous matrix using purge-and-trap GC-MS.

1. Sample Preparation: a. Place a precise volume of the aqueous sample into a purge-and-trap sparging vessel. b. Add an appropriate internal standard. c. Acidify the sample (e.g., with HCl) to a pH < 2 to ensure the this compound is in its protonated form, which is more readily purged.

2. Purge-and-Trap Cycle: a. Purge: Purge the sample with an inert gas (e.g., helium or nitrogen) at a specific flow rate and for a set duration (e.g., 10-15 minutes). The sample may be gently heated (e.g., to 40°C) to improve purging efficiency.[17] b. Trap: The purged volatiles are collected on an analytical trap containing one or more sorbent materials. c. Dry Purge: A dry purge step may be included to remove excess water from the trap. d. Desorb: The trap is rapidly heated to desorb the analytes onto the GC column.

3. GC-MS Parameters (Example):

  • Column: A low-polarity capillary column (e.g., DB-5ms) is often suitable for the analysis of a wide range of VOCs.

  • Inlet Temperature: 250°C

  • Oven Program: Similar to the headspace method, start at a low temperature and ramp up.

  • Carrier Gas: Helium.

  • MS Parameters: Use EI with full scan or SIM mode.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Sample Collection add_is Add Internal Standard sample->add_is derivatize Derivatization (Optional but Recommended) add_is->derivatize hs_pt Headspace or Purge-and-Trap derivatize->hs_pt Transfer to Vial gc Gas Chromatography hs_pt->gc ms Mass Spectrometry gc->ms integrate Peak Integration ms->integrate quantify Quantification integrate->quantify

Caption: A generalized experimental workflow for the analysis of this compound.

troubleshooting_logic start Analytical Issue Encountered peak_problem Poor or No Peak? start->peak_problem reproducibility_problem Poor Reproducibility? peak_problem->reproducibility_problem No check_volatility Review Sample Handling for Volatility Loss peak_problem->check_volatility Yes peak_shape_problem Peak Tailing? reproducibility_problem->peak_shape_problem No standardize_procedure Standardize Handling and Derivatization Procedures reproducibility_problem->standardize_procedure Yes check_system_activity Investigate GC System Activity peak_shape_problem->check_system_activity No derivatize_analyte Derivatize the Analyte peak_shape_problem->derivatize_analyte Yes check_derivatization Verify Derivatization Efficiency check_volatility->check_derivatization use_is Implement Internal Standard standardize_procedure->use_is use_acid_column Use Acid-Deactivated Column derivatize_analyte->use_acid_column

Caption: A troubleshooting decision tree for common analytical issues with this compound.

References

selecting the right chromatography column for 4-Methylpent-4-enoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of 4-Methylpent-4-enoic acid. This guide provides detailed information, troubleshooting advice, and frequently asked questions to assist researchers, scientists, and drug development professionals in selecting the appropriate chromatography column and developing a robust analytical method.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound to consider for chromatographic separation?

A1: Understanding the physicochemical properties of this compound is the first step in selecting a suitable chromatography column. Key properties are summarized in the table below. The molecule is a relatively small, moderately polar organic acid.[1][2] Its acidic nature (pKa) and moderate hydrophobicity (XLogP3-AA) are critical for method development.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₆H₁₀O₂[1][2]
Molecular Weight114.14 g/mol [1][2]
Polarity (XLogP3-AA)1.5[2]
Predicted pKa~4.6 - 4.7[3][4]
Water SolubilityModerate[1]
Boiling Point~145-150 °C[1]

Q2: Which chromatography techniques are most suitable for analyzing this compound?

A2: Several HPLC modes can be employed for the analysis of organic acids like this compound.[5] The most common and effective techniques include:

  • Reversed-Phase Chromatography (RPC): Widely used for its versatility. The retention of polar compounds like this compound can be challenging on standard C18 columns but can be significantly improved by adjusting the mobile phase pH or using columns with polar end-capping or embedded polar groups.[6][7][8]

  • Ion-Exchange Chromatography (IEC): This technique separates molecules based on their charge. Anion-exchange chromatography is well-suited for acidic compounds.

  • Ion-Exclusion Chromatography (IEC): A high-performance liquid chromatography technique where the stationary phase is a resin with the same charge as the analyte ions. This leads to the exclusion of the analyte from the pores of the stationary phase, and it elutes first.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): An excellent alternative for highly polar compounds that are not well-retained in reversed-phase chromatography.[6]

  • Mixed-Mode Chromatography: These columns combine two or more separation mechanisms, such as reversed-phase and ion-exchange, offering unique selectivity for polar and ionizable compounds.[9]

Q3: Do I need to derivatize this compound for analysis?

A3: Derivatization is not always necessary but can be advantageous, particularly for enhancing sensitivity in mass spectrometry (MS) detection or for improving chromatographic peak shape and retention.[10][11] For GC analysis, derivatization is typically required to make the acid more volatile.[12] For routine HPLC-UV analysis, it is often preferable to optimize the mobile phase conditions to avoid the extra sample preparation step of derivatization.

Column Selection Guide

Choosing the right column is critical for achieving a successful separation.[6] The following diagram illustrates a logical workflow for selecting a suitable column for this compound.

G A Start: Define Analytical Goal (e.g., Quantification, Purification) B Assess Analyte Properties (Polar, Acidic) A->B C Initial Method Screening: Reversed-Phase HPLC B->C D Is Retention Adequate on C18? C->D E Optimize Mobile Phase: Lower pH (e.g., pH 2.5-3.0) Add Ion-Pairing Agent D->E No K Final Method Optimization D->K Yes F Sufficient Retention Achieved? E->F G Consider Alternative Columns F->G No F->K Yes H Polar-Embedded or End-capped C18/C8 G->H I HILIC Column G->I J Mixed-Mode Column (e.g., RP/Anion-Exchange) G->J H->K I->K J->K L End K->L

Caption: Column selection workflow for this compound.

Table 2: Recommended HPLC Columns for this compound Analysis

Chromatography ModeStationary PhaseParticle Size (µm)Recommended Dimensions (mm)Key Advantages
Reversed-Phase C18, C8 (Polar-embedded or end-capped recommended)1.8 - 52.1 x 50/100 or 4.6 x 150/250Versatile, widely available, good for moderately polar compounds when mobile phase is optimized.
HILIC Amide, Cyano, Silica (B1680970)1.7 - 52.1 x 50/100 or 3.0 x 100/150Excellent retention for polar compounds.
Mixed-Mode C18 / Anion-Exchange1.7 - 52.1 x 50/100Good retention and selectivity for polar and ionizable analytes.[9]
Ion-Exclusion Sulfonated Polystyrene-divinylbenzene5 - 107.8 x 300Specifically designed for organic acid separation.

Experimental Protocol: Reversed-Phase HPLC Method

This section provides a starting protocol for the analysis of this compound using a C18 column.

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Prepare Standard Stock: 1 mg/mL in Methanol (B129727) D Dilute Sample/Standard in Mobile Phase A A->D B Prepare Mobile Phase A: 0.1% Formic Acid in Water E Equilibrate Column: 95% A / 5% B for 10 min B->E C Prepare Mobile Phase B: Methanol or Acetonitrile C->E F Inject Sample (5 µL) D->F E->F G Run Gradient Program F->G H Detect at 210 nm G->H I Integrate Peak H->I J Quantify using Calibration Curve I->J

Caption: Experimental workflow for HPLC analysis.

Instrumentation and Consumables:

  • HPLC System: Quaternary or Binary pump, Autosampler, Column Thermostat, UV/Vis or PDA Detector.

  • Column: C18, 4.6 x 150 mm, 5 µm (or similar)

  • Vials: 2 mL amber glass vials with caps.

  • Solvents: HPLC-grade water, methanol, and formic acid.

Method Parameters:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Methanol

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-10 min: Linear gradient from 5% to 95% B

    • 10-12 min: Hold at 95% B

    • 12.1-15 min: Return to 5% B and re-equilibrate

Troubleshooting Guide

Q: My peak for this compound is showing poor tailing. How can I improve the peak shape?

A: Peak tailing for acidic compounds is common in reversed-phase chromatography. Here are several solutions:

  • Lower Mobile Phase pH: The most effective solution is to lower the pH of the mobile phase to 2.5-3.0 using an acidifier like formic acid or phosphoric acid. This ensures the carboxylic acid is fully protonated (neutral), reducing unwanted interactions with residual silanols on the silica surface.

  • Use a High-Purity, End-capped Column: Modern columns with high-purity silica and thorough end-capping have fewer free silanols, which minimizes peak tailing.

  • Check for Column Overload: Injecting too much sample can lead to tailing. Try reducing the injection volume or sample concentration.

Q: I am not getting enough retention for my compound. It elutes close to the void volume. What should I do?

A: Insufficient retention of polar compounds is a frequent challenge.

  • Decrease Mobile Phase Polarity: Reduce the percentage of the organic solvent (e.g., methanol or acetonitrile) in your starting conditions.

  • Lower the Mobile Phase pH: As mentioned above, ensuring the acid is protonated will increase its hydrophobicity and retention in reversed-phase mode.

  • Switch to a More Suitable Column: If mobile phase adjustments are insufficient, consider a column designed for polar analytes, such as a polar-embedded C18, a HILIC column, or a mixed-mode column.[6][9]

Q: My results have poor reproducibility between injections. What could be the cause?

A: Poor reproducibility can stem from several sources:

  • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions between runs. This is especially important for gradient methods. A 10-15 column volume re-equilibration is a good starting point.

  • Sample Stability: this compound might be unstable in your sample diluent over time. Prepare samples fresh or investigate their stability.

  • System Issues: Check for leaks in the HPLC system, ensure the pump is delivering a consistent flow rate, and verify the autosampler is injecting the correct volume precisely.

  • Mobile Phase Preparation: Ensure mobile phases are prepared fresh and are well-mixed.

References

minimizing sample degradation during 4-Methylpent-4-enoic acid extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of 4-Methylpent-4-enoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing sample degradation during extraction procedures. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that can cause the degradation of this compound during extraction?

A1: The primary factors contributing to the degradation of this compound during extraction are its susceptibility to isomerization, oxidation, thermal stress, and reactions at its terminal double bond. As a β,γ-unsaturated carboxylic acid, the position of the double bond can shift under certain conditions, particularly in the presence of strong bases. The double bond is also a site for potential oxidation and other addition reactions. Furthermore, like many carboxylic acids, it can undergo thermal decarboxylation at elevated temperatures.

Q2: How can I prevent the isomerization of this compound to its α,β-unsaturated isomer during extraction?

A2: Isomerization of the double bond from the β,γ-position to the more stable, conjugated α,β-position is a common issue, especially under basic conditions. To minimize this:

  • Maintain a neutral or slightly acidic pH: Avoid exposing the sample to strong bases for prolonged periods. Buffer your extraction solutions if necessary.

  • Use appropriate solvents: Non-polar solvents are generally less likely to promote isomerization compared to polar protic solvents.

  • Keep temperatures low: Isomerization reactions are often accelerated by heat. Perform extractions at room temperature or below if possible.

Q3: What are the best practices to avoid oxidation of the double bond in this compound?

A3: The terminal double bond in this compound is susceptible to oxidation, which can lead to the formation of various byproducts. To prevent oxidation:

  • Use degassed solvents: Solvents can contain dissolved oxygen, which can act as an oxidizing agent. Degassing solvents prior to use by sparging with an inert gas (e.g., nitrogen or argon) can significantly reduce oxidation.

  • Work under an inert atmosphere: Whenever possible, perform extraction steps under a blanket of nitrogen or argon to minimize contact with atmospheric oxygen.

  • Add antioxidants: Consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to the sample or extraction solvent, especially if long-term storage is required.

  • Avoid exposure to light: Light can promote the formation of radical species that initiate oxidation. Protect your samples from direct light by using amber-colored vials or by wrapping containers in aluminum foil.

Q4: At what temperature does this compound start to degrade thermally?

  • Avoid high temperatures during solvent evaporation: If a solvent evaporation step is necessary, use a rotary evaporator with a water bath set to a low temperature (e.g., 30-40°C) and under reduced pressure.

  • Store samples appropriately: Store extracts at low temperatures (-20°C or -80°C) to prevent degradation over time.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low recovery of this compound Isomerization: The analyte may have converted to its α,β-unsaturated isomer, which has different chromatographic properties.Analyze for the presence of the isomer. If detected, modify the extraction protocol to maintain a neutral or slightly acidic pH and use lower temperatures.
Oxidation: The double bond may have been oxidized, leading to a variety of degradation products.Check for byproducts with higher polarity. Implement preventative measures such as using degassed solvents, working under an inert atmosphere, and adding antioxidants.
Thermal Degradation: The analyte may have decarboxylated due to excessive heat during solvent removal.Analyze for the decarboxylated product. Reduce the temperature of any heating steps and use high vacuum for solvent evaporation.
Incomplete Extraction: The chosen solvent or pH may not be optimal for partitioning the analyte into the organic phase.Optimize the extraction solvent and pH. Perform a series of extractions with fresh solvent to ensure complete recovery.
Appearance of unexpected peaks in chromatogram Degradation Products: New peaks may correspond to isomers, oxidation products, or other derivatives of this compound.Use mass spectrometry to identify the unknown peaks. Based on the identified structures, refer to the potential degradation pathways to pinpoint the cause and adjust the protocol accordingly.
Solvent Impurities: The extraction solvent may contain impurities that are detected by the analytical method.Run a solvent blank to check for impurities. Use high-purity solvents and consider a distillation step if necessary.
Inconsistent results between replicate extractions Variable exposure to air or light: Inconsistent handling can lead to varying levels of oxidation.Standardize the extraction procedure to ensure all samples are handled identically, with minimal exposure to air and light.
Temperature fluctuations: Inconsistent temperatures during extraction or solvent evaporation can lead to variable degradation.Use temperature-controlled equipment (e.g., water baths, heating blocks) to ensure consistent temperature across all samples.

Experimental Protocols

Protocol 1: General Liquid-Liquid Extraction (LLE) for this compound

This protocol provides a general method for extracting this compound from an aqueous matrix.

Materials:

  • Sample containing this compound

  • Extraction solvent (e.g., ethyl acetate, diethyl ether, or hexane (B92381) - degassed)

  • 0.1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Separatory funnel

  • Rotary evaporator

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Acidify the aqueous sample to pH 2-3 with 0.1 M HCl to ensure the carboxylic acid is in its protonated, less polar form.

  • Transfer the acidified sample to a separatory funnel.

  • Add an equal volume of the degassed extraction solvent.

  • Gently invert the separatory funnel 15-20 times to allow for partitioning of the analyte into the organic phase. Vent the funnel periodically to release pressure.

  • Allow the layers to separate completely.

  • Drain the lower aqueous layer and collect the upper organic layer.

  • Repeat the extraction of the aqueous layer with a fresh portion of the extraction solvent two more times to maximize recovery.

  • Combine the organic extracts.

  • Wash the combined organic extract with a small volume of brine to remove any residual water.

  • Dry the organic extract over anhydrous sodium sulfate.

  • Decant or filter the dried organic extract into a round-bottom flask.

  • Remove the solvent using a rotary evaporator at a low temperature (≤ 30°C) and under reduced pressure. A gentle stream of inert gas can be used to aid in the final stages of solvent removal.

  • Reconstitute the dried extract in a suitable solvent for analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Cleanup and Concentration

SPE can be used as an alternative or a cleanup step after LLE to further purify and concentrate the analyte.

Materials:

  • Weak anion exchange (WAX) SPE cartridge

  • Methanol (B129727) (conditioning and elution solvent)

  • Deionized water

  • 0.1 M HCl

  • Sample extract from LLE (reconstituted in a suitable solvent)

Procedure:

  • Cartridge Conditioning:

    • Pass 3-5 mL of methanol through the WAX SPE cartridge.

    • Pass 3-5 mL of deionized water through the cartridge.

    • Pass 3-5 mL of 0.1 M HCl through the cartridge.

    • Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the sample extract onto the conditioned SPE cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 3-5 mL of deionized water to remove any unretained, polar impurities.

    • Wash the cartridge with 3-5 mL of a non-polar solvent (e.g., hexane) to remove any non-polar impurities.

  • Elution:

    • Elute the this compound from the cartridge using 2-5 mL of methanol containing a small percentage of a weak acid (e.g., 1-2% formic acid).

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluent to dryness under a gentle stream of inert gas.

    • Reconstitute the residue in a suitable solvent for analysis.

Visualizations

DegradationPathways cluster_main This compound cluster_degradation Degradation Pathways cluster_products Degradation Products 4-Methylpent-4-enoic_Acid This compound (β,γ-unsaturated) Isomerization Isomerization 4-Methylpent-4-enoic_Acid->Isomerization Strong Base, Heat Oxidation Oxidation 4-Methylpent-4-enoic_Acid->Oxidation O₂, Light, Peroxides Thermal_Degradation Thermal Degradation 4-Methylpent-4-enoic_Acid->Thermal_Degradation High Temperature (>100°C) Addition_Reactions Addition Reactions 4-Methylpent-4-enoic_Acid->Addition_Reactions Acid/Base Catalysis, H₂O alpha_beta_Isomer 4-Methylpent-3-enoic Acid (α,β-unsaturated) Isomerization->alpha_beta_Isomer Oxidized_Products Aldehydes, Ketones, Epoxides, etc. Oxidation->Oxidized_Products Decarboxylated_Product 4-Methyl-1-pentene + CO₂ Thermal_Degradation->Decarboxylated_Product Hydrated_Product 4-Methyl-4-hydroxypentanoic Acid Addition_Reactions->Hydrated_Product

Caption: Potential degradation pathways of this compound.

ExtractionWorkflow cluster_start Sample Preparation cluster_lle Liquid-Liquid Extraction cluster_spe Optional SPE Cleanup cluster_end Final Steps Start Aqueous Sample Acidify Acidify to pH 2-3 Start->Acidify LLE Extract with Degassed Organic Solvent (3x) Acidify->LLE Separate Collect Organic Layers LLE->Separate Wash Wash with Brine Separate->Wash Dry Dry over Na₂SO₄ Wash->Dry SPE_Condition Condition WAX SPE Cartridge Dry->SPE_Condition Optional Cleanup Evaporate Evaporate Solvent (Low Temp, High Vacuum) Dry->Evaporate Proceed to final steps SPE_Load Load Sample SPE_Condition->SPE_Load SPE_Wash Wash Cartridge SPE_Load->SPE_Wash SPE_Elute Elute Analyte SPE_Wash->SPE_Elute SPE_Elute->Evaporate Reconstitute Reconstitute in Analysis Solvent Evaporate->Reconstitute End Analysis (e.g., GC-MS, LC-MS) Reconstitute->End

Caption: Recommended workflow for this compound extraction.

Validation & Comparative

Comparative Guide to Analytical Methods for the Quantification of 4-Methylpent-4-enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies suitable for the quantification of 4-Methylpent-4-enoic acid. While specific validated methods for this compound are not extensively documented in publicly available literature, this guide draws parallels from established methods for short-chain fatty acids (SCFAs), a class of molecules to which this compound belongs. The information presented herein is intended to guide researchers in the development and validation of a suitable analytical method.

The primary techniques for the analysis of SCFAs are Gas Chromatography (GC) and Liquid Chromatography (LC), often coupled with Mass Spectrometry (MS).[1][2] These methods offer high sensitivity and specificity, which are crucial for accurate quantification in complex biological matrices.[1][2]

Comparison of Analytical Techniques

The selection of an analytical technique for this compound quantification will depend on factors such as the sample matrix, required sensitivity, and available instrumentation. Below is a comparison of the most common and effective methods.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Principle Separation based on volatility and polarity, with mass-based detection.Separation based on polarity, with mass-based detection.
Sample Preparation Often requires derivatization to increase volatility.[2]Derivatization can be used to improve chromatographic properties and sensitivity.[3][4]
Selectivity High, especially with mass spectrometric detection.[2]Very high, particularly with tandem mass spectrometry (MS/MS).[1]
Sensitivity High, with Limits of Detection (LOD) often in the nanomolar range.[2]Very high, with LODs reported as low as 40 nM for some SCFAs.[3][4]
Analysis Time Can be longer due to derivatization steps and chromatographic run times.[1]Generally offers faster analysis times compared to GC.[1]
Robustness Well-established and robust methods are widely available for SCFAs.[2]A robust method for SCFA quantification has been demonstrated with high precision and accuracy.[3][4]
Method Validation Parameters

For any analytical method to be considered reliable and suitable for its intended purpose, it must undergo a thorough validation process. The International Council for Harmonisation (ICH) provides guidelines for analytical procedure validation.[5][6] The key parameters to be evaluated are summarized in the table below.

Validation ParameterDescriptionAcceptance Criteria (Typical)
Specificity The ability to assess the analyte unequivocally in the presence of other components.[6]The method should be able to distinguish the analyte from impurities and matrix components.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.[6]Correlation coefficient (r²) > 0.99.
Accuracy The closeness of the test results to the true value.[6]Recovery of 90-110% is often considered acceptable.[7]
Precision The degree of agreement among a series of measurements from multiple samplings of the same homogeneous sample.[6]Relative Standard Deviation (RSD) ≤ 2% is commonly acceptable.[6]
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[7]Typically determined based on a signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[7]Typically determined based on a signal-to-noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[6]No significant change in results when method parameters are slightly varied.

Experimental Protocols

Detailed experimental protocols are essential for the successful validation and implementation of an analytical method. Below are generalized protocols for GC-MS and LC-MS/MS that can be adapted for the quantification of this compound.

General Protocol for GC-MS Analysis
  • Sample Preparation & Derivatization:

    • For biological samples, an extraction step (e.g., liquid-liquid or solid-phase extraction) is typically required to isolate the SCFAs.[7]

    • To increase volatility, the extracted acids are derivatized. A common method involves esterification to form methyl esters. For example, by reacting with BF3/methanol at an elevated temperature.[8]

  • GC-MS Conditions:

    • Column: A capillary column suitable for fatty acid methyl ester analysis, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm), is commonly used.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: An initial temperature of around 40-50°C, held for a few minutes, followed by a ramp up to a final temperature of 250-300°C.

    • Injector and Detector Temperatures: Typically set at 250°C and 300°C, respectively.

    • Ionization Mode: Electron Ionization (EI).

  • Data Analysis:

    • Quantification is achieved by integrating the peak area of the analyte and comparing it to a calibration curve prepared from standards of known concentrations. The use of a suitable internal standard is highly recommended to improve accuracy and precision.

General Protocol for LC-MS/MS Analysis (SQUAD Method)

A highly sensitive method for SCFA quantification, termed SQUAD (SCFA quantification using aniline (B41778) derivatization), has been reported and can be adapted.[3][4]

  • Sample Preparation & Derivatization:

    • Samples are extracted with a solvent containing isotopically labeled internal standards.

    • The extracted SCFAs are derivatized with aniline in the presence of a coupling agent to form anilide derivatives. This enhances their chromatographic retention and detection sensitivity.[3][4]

  • LC-MS/MS Conditions:

    • Column: A reverse-phase column, such as a C18, is used for separation.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile), both containing a small amount of an acid like formic acid.

    • Mass Spectrometer: Operated in negative electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for high selectivity and sensitivity.

  • Data Analysis:

    • The concentration of the analyte is determined based on the ratio of the peak area of the analyte to that of the known concentration of the isotopically labeled internal standard.[3][4]

Visualizations

Workflow for Analytical Method Validation

cluster_Plan Planning cluster_Execute Execution cluster_Report Reporting Define_Purpose Define Analytical Method's Purpose Select_Method Select Appropriate Analytical Technique Define_Purpose->Select_Method Define_Validation_Parameters Define Validation Parameters and Acceptance Criteria Select_Method->Define_Validation_Parameters Prepare_Protocol Prepare Validation Protocol Define_Validation_Parameters->Prepare_Protocol Conduct_Experiments Conduct Validation Experiments Prepare_Protocol->Conduct_Experiments Analyze_Data Analyze and Document Results Conduct_Experiments->Analyze_Data Compare_Results Compare Results to Acceptance Criteria Analyze_Data->Compare_Results Prepare_Report Prepare Validation Report Compare_Results->Prepare_Report Review_Approve Review and Approve Prepare_Report->Review_Approve Method_Validated Method_Validated Review_Approve->Method_Validated Method Validated

Caption: A general workflow for the validation of an analytical method.

Logical Diagram for Comparison of Analytical Methods

cluster_Methods Analytical Methods cluster_Criteria Evaluation Criteria Analyte This compound Quantification GC_MS GC-MS Analyte->GC_MS LC_MS_MS LC-MS/MS Analyte->LC_MS_MS Other Other Techniques (e.g., HPLC-UV) Analyte->Other Sensitivity Sensitivity GC_MS->Sensitivity Specificity Specificity GC_MS->Specificity Throughput Sample Throughput GC_MS->Throughput Cost Cost & Availability GC_MS->Cost LC_MS_MS->Sensitivity LC_MS_MS->Specificity LC_MS_MS->Throughput LC_MS_MS->Cost Other->Sensitivity Other->Specificity Other->Throughput Other->Cost

Caption: A logical diagram for the comparison of analytical methods.

References

A Comparative Guide to GC-FID and GC-MS for the Analysis of 4-Methylpent-4-enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and reliable quantification of compounds such as 4-methylpent-4-enoic acid is paramount. This unsaturated carboxylic acid, and others like it, are often analyzed using gas chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). The choice between these two detectors is a critical decision that impacts sensitivity, selectivity, and the nature of the data obtained. This guide provides an objective comparison of GC-FID and GC-MS for the analysis of this compound, supported by representative experimental data and detailed methodologies.

Principles of Detection

GC-FID operates by passing the eluent from the GC column through a hydrogen-air flame. Organic compounds, like this compound, are combusted, producing ions that generate a current proportional to the amount of carbon atoms present. This makes GC-FID a robust and universally responsive detector for quantifiable analysis of organic molecules.

GC-MS combines the separation power of GC with the identification capabilities of MS. As analytes elute from the column, they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). This provides not only quantitative data but also structural information, allowing for definitive identification of the analyte.

Quantitative Performance Comparison

Performance ParameterGC-FIDGC-MS (SIM Mode)
Limit of Detection (LOD) 0.02 - 0.23 µg/mL[1][2][3]0.005 - 0.05 mg/L[4]
Limit of Quantification (LOQ) 0.08 - 0.78 µg/mL[1][2][3]0.049 - 4.15 mg/L[4]
Linearity (R²) > 0.999[1][2]> 0.99[5][6][7]
Precision (RSD%) Intra-day: 0.56 - 1.03% Inter-day: 0.10 - 4.76%[1][2]< 15%[8]
Accuracy (Recovery %) 54 - 141%[1][2]95 - 117%[5][6][7]
Selectivity Based on retention timeHigh (based on mass-to-charge ratio)
Compound Identification Tentative (based on retention time)Confirmatory (based on mass spectrum)

Experimental Protocols

Due to the polar nature and limited volatility of carboxylic acids, a derivatization step is typically required for successful GC analysis. Silylation, which replaces the acidic proton with a trimethylsilyl (B98337) (TMS) group, is a common and effective method to increase volatility and improve peak shape.

Protocol 1: GC-FID Analysis with Silylation Derivatization
  • Sample Preparation and Derivatization:

    • To 100 µL of the sample (e.g., in a suitable organic solvent), add 100 µL of a silylation agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Seal the vial and heat at 60-70°C for 30 minutes to ensure complete derivatization.

    • Cool the sample to room temperature before injection.

  • GC-FID Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890A or equivalent.

    • Column: DB-FFAP (30 m x 0.25 mm x 0.5 µm) or equivalent polar capillary column.[3]

    • Injector Temperature: 250°C.

    • Injection Volume: 1 µL in split or splitless mode.

    • Carrier Gas: Helium at a constant flow of 1.77 mL/min.[3]

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 0 minutes.

      • Ramp to 250°C at 20°C/min, hold for 0 minutes.[3]

    • Detector: Flame Ionization Detector (FID).

    • Detector Temperature: 300°C.[3]

    • Data System: Agilent OpenLab ChemStation or equivalent.

Protocol 2: GC-MS Analysis with Silylation Derivatization
  • Sample Preparation and Derivatization:

    • Follow the same derivatization procedure as described in Protocol 1.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B or equivalent.[9]

    • Mass Spectrometer: Agilent 5977A Mass Selective Detector or equivalent.[9]

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.[9]

    • Injector Temperature: 250°C.[9]

    • Injection Volume: 1 µL in splitless mode.[9]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[9]

    • Oven Temperature Program:

      • Initial temperature: 70°C, hold for 1 minute.

      • Ramp to 200°C at 10°C/min.

      • Ramp to 290°C at 35°C/min, hold for 2 minutes.[9]

    • MSD Conditions:

      • Transfer Line Temperature: 280°C.[9]

      • Ion Source Temperature: 230°C.[9]

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Full Scan (e.g., m/z 40-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Experimental Workflow

GC_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_detection Detection cluster_data Data Analysis Sample Sample containing This compound Derivatization Derivatization (e.g., Silylation with BSTFA) Sample->Derivatization Increase Volatility Injection GC Injection Derivatization->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation GC_FID GC-FID Separation->GC_FID GC_MS GC-MS Separation->GC_MS Quant_FID Quantification (Peak Area vs. Standard) GC_FID->Quant_FID Quant_MS Quantification & Identification (Mass Spectrum & Peak Area) GC_MS->Quant_MS

Caption: Experimental workflow for the analysis of this compound.

Conclusion

Both GC-FID and GC-MS are powerful techniques for the analysis of this compound.

  • GC-FID is a cost-effective, robust, and reliable method for routine quantitative analysis, particularly when the identity of the analyte is known and high sample throughput is required. Its wide linear range and consistent response for hydrocarbons make it an excellent choice for quality control applications.

  • GC-MS offers the significant advantage of providing structural information, which allows for definitive compound identification. This is crucial in research and development settings, for impurity profiling, and when analyzing complex matrices where co-elution is a possibility. While the initial investment and operational costs are higher, the specificity and sensitivity of GC-MS, especially in SIM mode, make it the superior choice for trace-level quantification and confirmatory analysis.

The selection between GC-FID and GC-MS should be guided by the specific requirements of the analysis, including the need for sensitivity, selectivity, and structural confirmation. For unambiguous identification and quantification, particularly at low concentrations, GC-MS is the recommended technique.

References

A Comparative Guide to the Structural Elucidation of 4-Methylpent-4-enoic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 4-Methylpent-4-enoic acid and its isomers. These tables are designed for easy comparison of the distinct features that enable the differentiation of these structurally similar compounds.

Table 1: ¹H NMR Spectroscopic Data (Predicted for this compound, Experimental for Isomers)

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound H₂ (α-CH₂)~2.4t~7.5
H₃ (β-CH₂)~2.3t~7.5
H₅ (vinyl H)~4.7 (2H)s-
H₆ (vinyl CH₃)~1.7s-
COOH>10br s-
4-Methylpentanoic acid H₂ (α-CH₂)2.22t7.7
H₃ (β-CH₂)1.53m-
H₄ (γ-CH)1.63m-
H₅, H₆ (δ-CH₃)0.91d6.6
COOH11.5br s-
4-Methyl-3-pentenoic acid H₂ (α-CH₂)3.09d5.8
H₃ (vinyl H)5.30tq5.8, 1.4
H₅, H₆ (vinyl CH₃)1.73, 1.62s, s-
COOH12.1br s-
4-Methyl-2-pentenoic acid H₂ (vinyl H)5.80d15.7
H₃ (vinyl H)7.08dd15.7, 6.8
H₄ (α-CH)2.45m-
H₅, H₆ (β-CH₃)1.07d6.8
COOH12.0br s-

Table 2: ¹³C NMR Spectroscopic Data (Predicted for this compound, Experimental for Isomers)

CompoundCarbon AssignmentChemical Shift (δ, ppm)
This compound C₁ (COOH)~179
C₂ (α-CH₂)~35
C₃ (β-CH₂)~30
C₄ (quat. vinyl C)~145
C₅ (=CH₂)~110
C₆ (vinyl CH₃)~22
4-Methylpentanoic acid C₁ (COOH)180.8
C₂ (α-CH₂)33.8
C₃ (β-CH₂)27.6
C₄ (γ-CH)27.9
C₅, C₆ (δ-CH₃)22.4
4-Methyl-3-pentenoic acid C₁ (COOH)178.9
C₂ (α-CH₂)35.8
C₃ (=CH)117.5
C₄ (quat. vinyl C)135.8
C₅, C₆ (vinyl CH₃)25.7, 17.9
4-Methyl-2-pentenoic acid C₁ (COOH)172.5
C₂ (=CH)120.1
C₃ (=CH)155.3
C₄ (α-CH)31.2
C₅, C₆ (β-CH₃)21.3

Table 3: IR Spectroscopic Data (Key Absorptions, cm⁻¹)

CompoundO-H Stretch (Carboxylic Acid)C=O Stretch (Carboxylic Acid)C=C Stretch=C-H Stretch
This compound ~3300-2500 (broad)~1710~1650~3080
4-Methylpentanoic acid 3300-2500 (broad)1710--
4-Methyl-3-pentenoic acid 3300-2500 (broad)170816503030
4-Methyl-2-pentenoic acid 3300-2500 (broad)169516453040

Table 4: Mass Spectrometry Data (Key Fragments, m/z)

CompoundMolecular Ion (M⁺)Key Fragment Ions (m/z) and Interpretation
This compound 114[M-OH]⁺ (97), [M-COOH]⁺ (69), McLafferty rearrangement fragments
4-Methylpentanoic acid 116[M-CH(CH₃)₂]⁺ (73), [M-COOH]⁺ (71), McLafferty rearrangement to m/z 60
4-Methyl-3-pentenoic acid 114[M-CH₃]⁺ (99), [M-COOH]⁺ (69)
4-Methyl-2-pentenoic acid 114[M-CH₃]⁺ (99), [M-COOH]⁺ (69)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These are generalized protocols and may require optimization based on the specific instrument and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆). Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0 ppm.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a spectrometer operating at a field strength of 300 MHz or higher. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. A proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon atom.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. The resulting spectrum should be phased and baseline corrected. For ¹H NMR, integrate the signals to determine the relative number of protons for each resonance.

Infrared (IR) Spectroscopy
  • Sample Preparation (Neat Liquid): Place one to two drops of the liquid sample between two salt plates (e.g., NaCl or KBr).

  • Sample Preparation (Solid/KBr Pellet): Grind a small amount of the solid sample with anhydrous potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Ionize the sample using an appropriate method. Electron Ionization (EI) is a common technique that provides detailed fragmentation patterns.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate a mass spectrum, which is a plot of ion intensity versus m/z.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Visualization of Structural Isomers and Analytical Workflow

The following diagrams, generated using the DOT language, illustrate the structures of the discussed isomers and a typical workflow for their structural elucidation.

G Structural Isomers of C6H10O2 cluster_4_methylpent_4_enoic_acid This compound cluster_4_methylpentanoic_acid 4-Methylpentanoic acid cluster_4_methyl_3_pentenoic_acid 4-Methyl-3-pentenoic acid cluster_4_methyl_2_pentenoic_acid 4-Methyl-2-pentenoic acid node_4_4 node_4_4 node_4_0 node_4_0 node_4_3 node_4_3 node_4_2 node_4_2

Caption: Chemical structures of this compound and its isomers.

G Structural Elucidation Workflow UnknownCompound Unknown Compound (C6H10O2 or C6H12O2) MassSpec Mass Spectrometry UnknownCompound->MassSpec IRSpec IR Spectroscopy UnknownCompound->IRSpec NMRSpec NMR Spectroscopy (¹H and ¹³C) UnknownCompound->NMRSpec MolecularFormula Determine Molecular Formula (e.g., M⁺ at 114 or 116) MassSpec->MolecularFormula FunctionalGroups Identify Functional Groups (e.g., -COOH, C=C) IRSpec->FunctionalGroups CarbonSkeleton Determine Carbon Skeleton and Connectivity NMRSpec->CarbonSkeleton StructureProposed Propose Candidate Structure(s) MolecularFormula->StructureProposed FunctionalGroups->StructureProposed CarbonSkeleton->StructureProposed CompareData Compare with Database/ Reference Spectra StructureProposed->CompareData FinalStructure Final Structure Elucidated CompareData->FinalStructure

Caption: A logical workflow for the structural elucidation of an unknown compound.

A Comparative Guide to the Reactivity of α,β- vs. β,γ-Unsaturated Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of α,β-unsaturated and β,γ-unsaturated carboxylic acids. The distinct positioning of the carbon-carbon double bond in relation to the carboxyl group imparts unique electronic properties to these molecules, leading to divergent reaction pathways and reactivities. This document summarizes key differences in their reactions, supported by experimental data and detailed methodologies for pivotal experiments.

Core Reactivity Principles: A Tale of Two Isomers

The fundamental difference in reactivity between α,β- and β,γ-unsaturated carboxylic acids stems from the electronic interplay between the double bond and the carboxyl group.

In α,β-unsaturated carboxylic acids , the double bond is conjugated with the carbonyl group of the carboxylic acid. This conjugation creates an electron-deficient β-carbon, making it susceptible to nucleophilic attack in a Michael-type or 1,4-conjugate addition.[1][2] This is the hallmark of their reactivity.

Conversely, in β,γ-unsaturated carboxylic acids , the double bond is isolated from the carboxyl group by a methylene (B1212753) group. Consequently, the double bond behaves more like a typical alkene, and the carboxyl group exhibits its characteristic acidity and nucleophilicity. Their unique reactivity often involves intramolecular participation of the carboxyl group with the double bond, leading to cyclization reactions.

Comparative Reaction Analysis

The distinct electronic natures of these isomers are manifested in their behavior in key organic reactions:

Nucleophilic Addition: A Clear Divergence
  • α,β-Unsaturated Carboxylic Acids: Readily undergo conjugate (1,4) nucleophilic addition . A wide range of nucleophiles, including enolates, amines, and thiols, will preferentially attack the electrophilic β-carbon.[3][4][5] This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

  • β,γ-Unsaturated Carboxylic Acids: Do not undergo conjugate addition due to the lack of conjugation. Nucleophilic attack, if it occurs, would be at the carbonyl carbon, similar to saturated carboxylic acids, which is generally less favorable under standard conditions.

Cyclization Reactions: Intramolecular Pathways
  • α,β-Unsaturated Carboxylic Acids: Can participate in cyclization reactions, often initiated by a Michael addition, leading to the formation of cyclic compounds.[6]

  • β,γ-Unsaturated Carboxylic Acids: Are prime substrates for iodolactonization , an intramolecular electrophilic cyclization.[6][7][8] In this reaction, treatment with iodine and a mild base leads to the formation of a γ-lactone. This reaction is a testament to the proximity of the carboxyl group and the double bond, allowing for intramolecular attack.

Decarboxylation: A Thermal Distinction
  • α,β-Unsaturated Carboxylic Acids: Are generally resistant to thermal decarboxylation. Decarboxylation can sometimes be achieved under harsh conditions or through prior isomerization to the β,γ-isomer.[9][10]

  • β,γ-Unsaturated Carboxylic Acids: Undergo thermal decarboxylation upon heating, proceeding through a cyclic, six-membered transition state to yield an alkene and carbon dioxide.[9][11] This reaction is a synthetically useful method for the generation of specific alkenes.

Isomerization: An Interconversion Pathway

Under basic conditions, α,β- and β,γ-unsaturated carboxylic acids can be interconverted through double bond migration.[12] This equilibrium can be exploited to drive a reaction towards a desired product. For instance, a β,γ-unsaturated acid can be isomerized to its α,β-counterpart to enable a subsequent Michael addition.

Quantitative Reactivity Data

Direct quantitative comparison of the reactivity of these two isomers across a broad spectrum of reactions is challenging due to the disparate nature of their characteristic transformations. However, kinetic studies on specific reactions can provide valuable insights. One such study investigated the reaction of various unsaturated carboxylic acids with diazodiphenylmethane (B31153) (DDM), where the rate is dependent on the acidity of the carboxylic acid.

Carboxylic AcidSolventRate Constant (k) at 30°C (L mol⁻¹ min⁻¹)
1-Cyclopentenecarboxylic acid (α,β)Ethanol (B145695)Data not explicitly provided in a single value, but noted to be higher than the saturated analog
1-Cyclohexenecarboxylic acid (α,β)EthanolReferenced as a point of comparison
1-Cycloheptenecarboxylic acid (α,β)EthanolData not explicitly provided in a single value
Cyclopent-1-enylacetic acid (β,γ)EthanolNoted to have a still higher rate constant than the α,β-isomers
Cyclohex-1-enylacetic acid (β,γ)EthanolReferenced as a point of comparison
Cyclohept-1-enylacetic acid (β,γ)EthanolData not explicitly provided in a single value
(Data interpretation from a kinetic study on the reaction with diazodiphenylmethane)[13]

The study suggests that the β,γ-unsaturated acids can exhibit higher reaction rates in this specific reaction, which is influenced by the acidity of the carboxylic acid.[13] Further quantitative comparisons of reaction rates and yields under standardized conditions for their characteristic reactions (e.g., Michael addition vs. iodolactonization) would be highly valuable for a more complete understanding of their relative reactivities.

Experimental Protocols

Michael Addition to an α,β-Unsaturated Carboxylic Acid (General Procedure)

This protocol describes a typical Michael addition of a carbon nucleophile (diethyl malonate) to an α,β-unsaturated carboxylic acid derivative (ethyl acrylate).

Materials:

  • Diethyl malonate

  • Sodium ethoxide (NaOEt)

  • Ethanol (absolute)

  • Ethyl acrylate (B77674)

  • Dilute hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • A solution of sodium ethoxide in ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Diethyl malonate is added dropwise to the stirred solution at room temperature.

  • The mixture is then cooled in an ice bath, and ethyl acrylate is added dropwise.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for a specified time (typically 1-3 hours), monitoring the reaction progress by TLC.

  • The reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The residue is acidified with dilute HCl and extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude product.

  • The product can be purified by vacuum distillation or column chromatography.

Iodolactonization of a β,γ-Unsaturated Carboxylic Acid (General Procedure)

This protocol outlines the iodolactonization of 4-pentenoic acid as a representative example.[6]

Materials:

  • 4-Pentenoic acid

  • Sodium bicarbonate (NaHCO₃)

  • Iodine (I₂)

  • Potassium iodide (KI) (optional, to aid iodine solubility)

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • 4-Pentenoic acid is dissolved in an aqueous solution of sodium bicarbonate in a flask protected from light.

  • A solution of iodine (and optionally potassium iodide) in water is added portion-wise with vigorous stirring at room temperature.

  • The reaction is stirred until the starting material is consumed, as monitored by TLC. The disappearance of the iodine color can also be an indicator.

  • The reaction mixture is extracted with dichloromethane.

  • The combined organic extracts are washed with saturated aqueous sodium thiosulfate solution to remove excess iodine, then with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to afford the crude iodolactone.

  • The product can be purified by column chromatography or recrystallization.

Thermal Decarboxylation of a β,γ-Unsaturated Carboxylic Acid (General Procedure)

This procedure describes the thermal decarboxylation of a generic β,γ-unsaturated carboxylic acid.[9]

Materials:

  • β,γ-Unsaturated carboxylic acid (e.g., 2,2-dimethylpent-3-enoic acid)

  • High-boiling point solvent (e.g., quinoline, optional)

  • Distillation apparatus

Procedure:

  • The β,γ-unsaturated carboxylic acid is placed in a distillation flask. A high-boiling solvent can be used to ensure even heating.

  • The flask is fitted with a distillation head and a condenser.

  • The mixture is heated to a high temperature (typically >200 °C).

  • The decarboxylation reaction proceeds with the evolution of carbon dioxide.

  • The resulting alkene product is collected by distillation.

  • The collected product can be further purified by redistillation.

Visualizing the Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the key mechanistic differences and logical relationships in the reactivity of α,β- and β,γ-unsaturated carboxylic acids.

G Comparative Reactivity Pathways cluster_alpha_beta α,β-Unsaturated Carboxylic Acid cluster_beta_gamma β,γ-Unsaturated Carboxylic Acid ab R-CH=CH-COOH ab_intermediate Resonance-stabilized Enolate Intermediate ab->ab_intermediate  Nucleophilic  Attack (1,4) isomerization Isomerization (Base-catalyzed) ab->isomerization ab_product 1,4-Addition Product R-CH(Nu)-CH2-COOH ab_intermediate->ab_product Protonation bg R-CH=CH-CH2-COOH bg_iodonium Iodonium Ion Intermediate bg->bg_iodonium Iodination bg_decarboxylation_ts Cyclic Transition State (Decarboxylation) bg->bg_decarboxylation_ts Heat bg_lactone γ-Iodolactone bg_iodonium->bg_lactone Intramolecular Nucleophilic Attack bg_decarboxylation_product Alkene + CO2 bg_decarboxylation_ts->bg_decarboxylation_product Elimination isomerization->bg

Caption: Comparative reactivity of α,β- and β,γ-unsaturated carboxylic acids.

G Michael Addition Workflow start Start reagents α,β-Unsaturated Acid + Nucleophile + Base start->reagents reaction Reaction Mixture reagents->reaction Mixing & Heating workup Acidic Workup & Extraction reaction->workup purification Purification (Distillation/Chromatography) workup->purification product 1,4-Addition Product purification->product end End product->end G Iodolactonization Workflow start Start reagents β,γ-Unsaturated Acid + NaHCO3(aq) + I2/KI(aq) start->reagents reaction Reaction Mixture (Stirring) reagents->reaction extraction Extraction with Organic Solvent reaction->extraction washing Wash with Na2S2O3(aq) & Brine extraction->washing drying Drying & Solvent Removal washing->drying product γ-Iodolactone drying->product end End product->end

References

A Comparative Guide to the Cross-Validation of HPLC and GC Methods for Unsaturated Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of unsaturated fatty acids is paramount. The two primary analytical techniques for this purpose are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). While GC has traditionally been the workhorse for fatty acid analysis, HPLC has emerged as a powerful alternative with distinct advantages.[1] This guide provides an objective comparison of their performance, supported by experimental data, to aid in method selection and cross-validation.

Quantitative Performance Comparison

A critical aspect of evaluating these two techniques is the comparison of their analytical performance. The following table summarizes key validation parameters for both GC and HPLC, compiled from various studies. It is important to note that specific values can vary depending on the sample matrix, instrumentation, and exact methodology employed.[2]

Validation ParameterGas Chromatography (GC-FID/GC-MS)High-Performance Liquid Chromatography (HPLC-UV/HPLC-DAD)Key Considerations
Linearity (R²) >0.99[3]>0.999[3][4][5]Both methods demonstrate excellent linearity over a wide concentration range.[3]
Accuracy (Recovery %) 85.6% - 114.1%[3]94.5% - 98.7%[3]HPLC methods may offer slightly higher and more consistent recovery rates.[3]
Precision (RSD %) ≤ 5.88%[6]≤ 5.88% (often slightly better than GC)[6]Both methods provide good precision, with HPLC sometimes showing a slight advantage.[1][6]
Limit of Detection (LOD) 0.08 ng (for EPA and DHA by GC-MS)[3]2.3 x 10⁻⁴ to 5.1 pg[7][8]GC-MS can achieve very low detection limits.[3] HPLC with UV detection also offers high sensitivity, particularly with appropriate derivatization.[9][10]
Limit of Quantitation (LOQ) 0.63 to 1.63 µg/mL[3]22 µg/ml for the smallest PC peak[3]The LOQ for GC methods is generally low, allowing for the quantification of trace amounts of fatty acids.[3]
Isomer Separation Can be challenging for cis/trans and positional isomers.Superior for separation of cis/trans and positional isomers, especially with specialized columns.[2][11]This is a significant advantage of HPLC for detailed fatty acid profiling.[2]
Derivatization Required for volatility (e.g., methylation to FAMEs).[12][13]Often required for UV detection (e.g., phenacyl esters).[9][10][14]Derivatization adds a step to sample preparation and can be a source of error.[1]
Thermal Stability High temperatures can lead to degradation of polyunsaturated fatty acids (PUFAs).[1]Operates at ambient temperature, preserving thermally labile compounds.[1]HPLC is advantageous for analyzing thermally sensitive fatty acids.[1]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful implementation and cross-validation of analytical methods.

Gas Chromatography (GC-FID) Method for Fatty Acid Analysis

This protocol is suitable for the quantitative analysis of fatty acids in various samples, such as vegetable oils, after conversion to fatty acid methyl esters (FAMEs).[12][13]

a. Sample Preparation (Derivatization to FAMEs)

  • Objective: To convert non-volatile fatty acids into volatile FAMEs suitable for GC analysis.[12]

  • Procedure:

    • Weigh approximately 20 mg of the oil sample into a screw-cap vial.[3]

    • Add 2 mL of hexane (B92381) to dissolve the sample.[3]

    • Add 2 mL of a 2 M methanolic potassium hydroxide (B78521) (KOH) solution.[3]

    • Cap the vial tightly and vortex for 2 minutes at room temperature.[3]

    • Centrifuge at 3000 rpm for 5 minutes to separate the layers.[3]

    • Carefully transfer the upper hexane layer containing the FAMEs to a new vial for GC analysis.[15]

b. GC-FID Analysis

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column suitable for FAMEs analysis (e.g., DB-FastFAME or Omegawax).[15][16]

  • GC Conditions:

    • Inlet Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Temperature Program: Initial temperature of 70°C, hold for 2 minutes, ramp at 5°C/min to 240°C, and hold for 5 minutes.[15]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[15]

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

High-Performance Liquid Chromatography (HPLC-UV) Method for Fatty Acid Analysis

This protocol describes the analysis of unsaturated fatty acids after derivatization to enhance UV detection.[9][10][14]

a. Sample Preparation (Derivatization with 2,4'-dibromoacetophenone)

  • Objective: To attach a UV-absorbing chromophore to the fatty acids for sensitive detection.[9][14]

  • Procedure:

    • Hydrolyze the lipid sample using 2 M NaOH.[7]

    • Acidify the solution with HCl to protonate the fatty acids.[3][7]

    • Extract the free fatty acids with an organic solvent like dichloromethane (B109758) or hexane.[3][7]

    • Evaporate the solvent under a stream of nitrogen.

    • To the dried residue, add a solution of 2,4'-dibromoacetophenone (B128361) in acetone (B3395972) and triethylamine (B128534) as a catalyst.[9][10][14]

    • Heat the mixture at 40°C for 30 minutes to facilitate the derivatization reaction. This lower temperature helps prevent oxidation and isomerization of unsaturated fatty acids.[9][10][14]

    • Stop the reaction by adding a small amount of acetic acid in acetone.[1]

    • The resulting solution containing the fatty acid derivatives is ready for HPLC injection.[1]

b. HPLC-UV Analysis

  • Instrumentation: An HPLC system with a UV detector and a reversed-phase C18 column.[1][3]

  • HPLC Conditions:

    • Mobile Phase: A gradient of acetonitrile (B52724) (Solvent A) and water (Solvent B).[14]

    • Gradient Program: A linear gradient starting from a lower concentration of acetonitrile and increasing over time to elute the fatty acid derivatives.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 37°C[14]

    • Detection Wavelength: 256 nm[7]

    • Injection Volume: 10-20 µL[14]

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for the cross-validation of HPLC and GC methods for unsaturated fatty acid analysis.

CrossValidationWorkflow cluster_sample Sample Preparation cluster_gc GC Analysis cluster_hplc HPLC Analysis cluster_validation Method Validation & Comparison Sample Lipid-Containing Sample Hydrolysis Saponification/ Hydrolysis Sample->Hydrolysis FFA Free Fatty Acids (FFAs) Hydrolysis->FFA Deriv_GC Derivatization (Methylation to FAMEs) FFA->Deriv_GC Deriv_HPLC Derivatization (e.g., Phenacyl Esters) FFA->Deriv_HPLC GC_Analysis GC-FID/MS Analysis Deriv_GC->GC_Analysis Data_GC GC Data (Peak Areas, Retention Times) GC_Analysis->Data_GC HPLC_Analysis HPLC-UV/DAD Analysis Deriv_HPLC->HPLC_Analysis Data_HPLC HPLC Data (Peak Areas, Retention Times) HPLC_Analysis->Data_HPLC Validation Performance Comparison (Linearity, Accuracy, Precision, LOD, LOQ) Data_GC->Validation Data_HPLC->Validation Conclusion Method Selection/ Cross-Validation Report Validation->Conclusion

Caption: Workflow for cross-validation of GC and HPLC methods.

References

A Comparative Guide to Assessing the Purity of Synthesized 4-Methylpent-4-enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical step in the characterization of any newly synthesized compound, particularly for applications in research, and paramount in drug development. This guide provides a comparative overview of analytical techniques for assessing the purity of 4-Methylpent-4-enoic acid, a methyl-branched unsaturated fatty acid. The methodologies discussed are supported by established analytical principles for similar short-chain fatty acids and unsaturated carboxylic acids.

Data Presentation: Comparison of Analytical Techniques

The selection of an appropriate analytical method for purity assessment depends on various factors, including the nature of potential impurities, required sensitivity, and available instrumentation. The following table summarizes and compares the most common techniques for the analysis of this compound.

TechniquePrincipleTypical Purity Range DeterminedAdvantagesDisadvantages
Gas Chromatography (GC) Separation of volatile compounds based on their boiling points and interactions with a stationary phase.95-99.9%High resolution for volatile impurities, well-established methods.Requires derivatization for non-volatile impurities, potential for thermal degradation of the analyte.
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a liquid mobile phase and a solid stationary phase.95-99.9%Suitable for a wide range of impurities, including non-volatile and thermally labile ones. Lower running temperatures than GC.[1]Can be less sensitive for compounds without a UV chromophore unless coupled with a mass spectrometer or a universal detector.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Provides detailed structural information and can be used for quantitative analysis (qNMR) against a certified internal standard.>95% (qNMR)Provides structural confirmation of the main component and impurities, requires minimal sample preparation, non-destructive.Lower sensitivity compared to chromatographic methods, may not detect trace impurities.
Fourier-Transform Infrared (FTIR) Spectroscopy Identifies functional groups present in the molecule.QualitativeRapid and simple method for confirming the presence of the carboxylic acid functional group and the carbon-carbon double bond.[2][3][4][5][6]Not suitable for quantification of impurities unless coupled with other techniques. Provides limited information on the nature of impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Combines the separation power of GC with the identification capabilities of mass spectrometry.>99%Provides identification of volatile impurities based on their mass spectra.[7]Same disadvantages as GC, complex data analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation of HPLC with the detection and identification power of mass spectrometry.>99%Highly sensitive and selective, capable of identifying and quantifying a wide range of impurities.[1]Higher cost and complexity compared to other methods.

Experimental Protocols

Detailed methodologies for key analytical techniques are provided below. These protocols are based on established methods for short-chain fatty acids and can be adapted for this compound.

1. Gas Chromatography (GC) with Flame Ionization Detection (FID)

This method is suitable for the quantification of volatile impurities. Derivatization is often necessary to increase the volatility of the carboxylic acid.

  • Derivatization (Methyl Esterification):

    • Accurately weigh approximately 10 mg of the synthesized this compound into a vial.

    • Add 1 mL of a 2% (v/v) solution of sulfuric acid in methanol.

    • Seal the vial and heat at 60°C for 30 minutes.

    • Allow the solution to cool to room temperature.

    • Add 1 mL of saturated sodium chloride solution and 1 mL of hexane (B92381).

    • Vortex the mixture and allow the layers to separate.

    • Carefully transfer the upper hexane layer containing the methyl ester to a new vial for GC analysis.

  • GC-FID Conditions:

    • Column: DB-WAX or similar polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Injector Temperature: 250°C.

    • Detector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 220°C.

      • Hold at 220°C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL.

    • Purity Calculation: The purity is determined by the area percent of the main peak relative to the total area of all peaks in the chromatogram.

2. High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for detecting impurities with a UV chromophore, such as aromatic or conjugated impurities.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound.

    • Dissolve in 10 mL of the mobile phase to create a 1 mg/mL stock solution.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC-UV Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of 0.1% phosphoric acid in water (A) and acetonitrile (B52724) (B).

      • Start with 95% A and 5% B.

      • Linearly increase to 95% B over 20 minutes.

      • Hold at 95% B for 5 minutes.

      • Return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm.[8]

    • Injection Volume: 10 µL.

    • Purity Calculation: Purity is calculated based on the area percentage of the this compound peak.

3. ¹H NMR Spectroscopy for Structural Confirmation and Purity Estimation

¹H NMR provides a rapid assessment of the compound's identity and can reveal the presence of major impurities.

  • Sample Preparation:

    • Dissolve 5-10 mg of the synthesized this compound in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent.

    • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition Parameters:

    • Spectrometer: 400 MHz or higher.

    • Number of Scans: 16 or more to achieve a good signal-to-noise ratio.

    • Relaxation Delay: 5 seconds to ensure full relaxation of protons for quantitative analysis.

    • Data Analysis: The proton spectrum of a carboxylic acid typically shows a broad singlet for the acidic proton at δ 10-13 ppm.[4][5] The chemical shifts and coupling constants of the other protons should be consistent with the structure of this compound. Purity can be estimated by comparing the integration of the analyte peaks to those of known impurities or a quantitative internal standard (qNMR).

Visualization of Experimental Workflow and Method Selection

The following diagrams illustrate the general workflow for purity assessment and a decision-making process for selecting the most appropriate analytical technique.

experimental_workflow cluster_synthesis Synthesis & Isolation cluster_preliminary Preliminary Analysis cluster_chromatography Chromatographic Purity cluster_results Data Analysis & Reporting synthesis Synthesized this compound nmr ¹H NMR & ¹³C NMR synthesis->nmr Structural Confirmation ftir FTIR Spectroscopy synthesis->ftir Functional Group ID gc GC-FID / GC-MS nmr->gc Informs on Volatile Impurities hplc HPLC-UV / HPLC-MS nmr->hplc Informs on Non-Volatile Impurities data_analysis Data Interpretation gc->data_analysis hplc->data_analysis purity_report Purity Certificate data_analysis->purity_report

Caption: Experimental workflow for purity assessment.

method_selection node_rect node_rect start Purity Assessment Required volatile_impurities Volatile Impurities Expected? start->volatile_impurities structural_confirmation Structural Confirmation Needed? start->structural_confirmation uv_active UV-Active Impurities? volatile_impurities->uv_active No gc_ms GC / GC-MS volatile_impurities->gc_ms Yes hplc_uv HPLC-UV uv_active->hplc_uv Yes hplc_ms HPLC-MS uv_active->hplc_ms No nmr NMR Spectroscopy structural_confirmation->nmr Yes

Caption: Decision tree for analytical method selection.

References

A Proposed Framework for Inter-laboratory Comparison of 4-Methylpent-4-enoic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The accurate and reproducible quantification of 4-Methylpent-4-enoic acid, a branched-chain unsaturated carboxylic acid, is critical in various research and development settings. Its unique structure presents analytical challenges that necessitate robust and harmonized methodologies across different laboratories. This guide proposes a framework for an inter-laboratory comparison to evaluate and standardize the analytical performance of methods for this compound. Due to the absence of publicly available inter-laboratory studies for this specific analyte, this document outlines a prospective comparison, providing hypothetical yet realistic performance data based on established methods for similar compounds.

The primary analytical techniques considered in this proposed comparison are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), which are commonly employed for the analysis of organic acids.[1] This guide details the proposed experimental protocols, data presentation formats, and visualizations to facilitate a comprehensive and objective comparison of these methods.

Data Presentation: A Comparative Overview

To ensure a clear and concise comparison of analytical performance, all quantitative data from participating laboratories would be summarized in structured tables. The following tables present hypothetical performance data for the analysis of this compound by GC-MS and LC-MS, based on typical values observed for similar organic acids.

Table 1: Hypothetical Performance Characteristics of GC-MS and LC-MS Methods

ParameterGC-MSLC-MS/MS
Limit of Detection (LOD) 0.1 ng/mL0.01 ng/mL
Limit of Quantitation (LOQ) 0.5 ng/mL0.05 ng/mL
Linearity (R²) > 0.995> 0.998
Intra-day Precision (%CV) < 10%< 8%
Inter-day Precision (%CV) < 15%< 12%
Accuracy (% Recovery) 90-110%95-105%

Table 2: Sample Throughput and Preparation Time

ParameterGC-MSLC-MS/MS
Sample Preparation Time 2-3 hours (including derivatization)0.5-1 hour
Instrument Run Time 15-20 minutes5-10 minutes
Estimated Throughput LowerHigher

Experimental Protocols

Detailed and standardized experimental protocols are fundamental to a successful inter-laboratory comparison. The following sections outline the proposed methodologies for the GC-MS and LC-MS analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS analysis of carboxylic acids typically requires a derivatization step to increase their volatility.[2][3]

1. Sample Preparation and Derivatization:

  • Extraction: Acidify the sample (e.g., plasma, urine, or cell culture media) and extract this compound using a suitable organic solvent like ethyl acetate.

  • Derivatization: Evaporate the organic extract to dryness and add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). Heat the mixture to 60-80°C for 30-60 minutes to form the trimethylsilyl (B98337) (TMS) ester of the analyte.[1]

2. GC-MS Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Start at 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Data Acquisition: Selected Ion Monitoring (SIM) of characteristic ions for the TMS-derivative of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers high sensitivity and specificity and may not require derivatization, though derivatization can be used to enhance performance for certain carboxylic acids.[4][5]

1. Sample Preparation:

  • Protein Precipitation: For biological samples, precipitate proteins by adding a cold organic solvent like acetonitrile (B52724) or methanol (B129727) containing an internal standard.

  • Dilution: Dilute the sample with the initial mobile phase.

  • Filtration: Filter the sample through a 0.22 µm filter before injection.

2. LC-MS/MS Conditions:

  • Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or similar.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start at 5% B, increase to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate the proposed inter-laboratory comparison workflow and the analytical procedures.

Inter_Laboratory_Comparison_Workflow Coordinator Coordinating Laboratory Sample_Prep Sample Preparation & Distribution Coordinator->Sample_Prep Prepares & sends samples Lab_A Participant Lab A Sample_Prep->Lab_A Lab_B Participant Lab B Sample_Prep->Lab_B Lab_C Participant Lab C Sample_Prep->Lab_C Data_Submission Data Submission Lab_A->Data_Submission Submits results Lab_B->Data_Submission Lab_C->Data_Submission Data_Analysis Centralized Data Analysis Data_Submission->Data_Analysis Collates data Report Final Comparison Report Data_Analysis->Report Generates report Report->Coordinator Report->Lab_A Report->Lab_B Report->Lab_C

Caption: Workflow for a proposed inter-laboratory comparison study.

Analytical_Workflows cluster_gcms GC-MS Workflow cluster_lcms LC-MS/MS Workflow GC_Sample Sample GC_Extract Solvent Extraction GC_Sample->GC_Extract GC_Deriv Derivatization (TMS) GC_Extract->GC_Deriv GC_Inject GC Injection GC_Deriv->GC_Inject GC_Sep Chromatographic Separation GC_Inject->GC_Sep GC_Detect MS Detection (EI) GC_Sep->GC_Detect GC_Data Data Analysis GC_Detect->GC_Data LC_Sample Sample LC_Precip Protein Precipitation LC_Sample->LC_Precip LC_Filter Filtration LC_Precip->LC_Filter LC_Inject LC Injection LC_Filter->LC_Inject LC_Sep Chromatographic Separation LC_Inject->LC_Sep LC_Detect MS/MS Detection (ESI) LC_Sep->LC_Detect LC_Data Data Analysis LC_Detect->LC_Data

Caption: Comparative workflows for GC-MS and LC-MS/MS analysis.

References

A Comparative Guide to Derivatization Reagents for the GC-MS Analysis of 4-Methylpent-4-enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate gas chromatography-mass spectrometry (GC-MS) analysis of volatile unsaturated carboxylic acids like 4-methylpent-4-enoic acid is contingent on effective derivatization. This crucial step enhances the analyte's volatility and thermal stability, leading to improved chromatographic peak shape and overall analytical sensitivity. This guide provides an objective comparison of the performance characteristics of common derivatization reagents for this compound, supported by experimental data from analogous short-chain unsaturated fatty acids.

The two principal derivatization strategies for carboxylic acids are esterification, typically methylation to form fatty acid methyl esters (FAMEs), and silylation, which forms trimethylsilyl (B98337) (TMS) esters. The selection of the optimal reagent is critical and depends on factors such as reaction efficiency, derivative stability, and the specific requirements of the analytical method.

Performance Characteristics of Derivatization Reagents

The following table summarizes the key performance characteristics of two widely used derivatization reagents: Boron Trifluoride in Methanol (BF₃-Methanol) for esterification and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst for silylation.

Performance CharacteristicBoron Trifluoride-Methanol (BF₃-Methanol)N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS
Derivative Formed Methyl ester (4-methylpent-4-enoate)Trimethylsilyl ester
Reaction Time 10 - 60 minutes30 - 60 minutes
Reaction Temperature 60 - 100°C60 - 80°C
Derivative Stability High. FAMEs are generally stable for long-term storage.[1]Moderate. TMS esters are sensitive to moisture and should be analyzed promptly, ideally within a week.[2]
Reaction Efficiency Generally high, often exceeding 95%.[3]High, but can be affected by steric hindrance and moisture.[4]
Byproducts Water, which can be removed to drive the reaction to completion.N-trimethylsilyl-trifluoroacetamide and trifluoroacetamide, which are generally volatile and elute early in the chromatogram.
Advantages Robust and cost-effective method. Produces highly stable derivatives suitable for large sample batches.[5]One-step reaction for both carboxyl and hydroxyl groups. Effective for a wide range of fatty acids.[4]
Disadvantages Can be harsh and may cause degradation of some analytes.[4] The reagent is corrosive and requires careful handling.Derivatives are sensitive to moisture.[2][4] Silylation of other functional groups in the sample can lead to a more complex chromatogram.[2]
Chromatographic Performance Excellent peak shape and resolution for FAMEs.Generally good peak shape, but potential for peak tailing if derivatization is incomplete.

Experimental Protocols

Detailed experimental protocols are crucial for achieving reproducible and accurate results. Below are representative protocols for the esterification and silylation of this compound.

Protocol 1: Esterification using BF₃-Methanol

This protocol describes the conversion of this compound to its methyl ester derivative.

Materials:

  • Sample containing this compound (dried)

  • 14% Boron Trifluoride in Methanol (BF₃-Methanol) solution

  • Hexane (B92381) (GC grade)

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

  • Reaction vials with PTFE-lined screw caps

  • Heating block or water bath

Procedure:

  • To the dried sample in a reaction vial, add 1 mL of hexane to dissolve the residue.

  • Add 0.5 mL of 14% BF₃-Methanol reagent to the vial.[5]

  • Tightly cap the vial and heat at 60-100°C for 10-60 minutes.[3]

  • Cool the vial to room temperature.

  • Add 1 mL of saturated NaCl solution to stop the reaction and aid in phase separation.

  • Vortex the mixture for 10 seconds and allow the layers to separate.

  • Carefully transfer the upper hexane layer, containing the fatty acid methyl ester, to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.

  • The sample is now ready for GC-MS analysis.

Protocol 2: Silylation using BSTFA + 1% TMCS

This protocol details the conversion of the carboxylic acid group of this compound to a trimethylsilyl (TMS) ester.

Materials:

  • Sample containing this compound (dried)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous solvent (e.g., pyridine, acetonitrile)

  • Reaction vials with PTFE-lined screw caps

  • Heating block or oven

Procedure:

  • Dissolve the dried sample in 100 µL of an anhydrous solvent in a reaction vial.

  • Add 100 µL of BSTFA + 1% TMCS to the vial, ensuring a molar excess of the reagent.[6]

  • Tightly cap the vial, vortex for 15 seconds, and heat at 60-80°C for 30-60 minutes.[4][6]

  • After incubation, allow the vial to cool to room temperature.

  • The sample is now ready for direct injection into the GC-MS system.

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the derivatization procedures.

Esterification_Workflow cluster_start Sample Preparation cluster_derivatization Esterification cluster_workup Workup cluster_end Analysis Start Dried Sample containing This compound Dissolve Dissolve in Hexane Start->Dissolve AddReagent Add 14% BF3-Methanol Dissolve->AddReagent Heat Heat at 60-100°C AddReagent->Heat Cool Cool to Room Temp. Heat->Cool Quench Add Saturated NaCl Cool->Quench Extract Extract with Hexane Quench->Extract Dry Dry with Na2SO4 Extract->Dry End GC-MS Analysis Dry->End

Caption: Workflow for the esterification of this compound.

Silylation_Workflow cluster_start Sample Preparation cluster_derivatization Silylation cluster_end Analysis Start Dried Sample containing This compound Dissolve Dissolve in Anhydrous Solvent Start->Dissolve AddReagent Add BSTFA + 1% TMCS Dissolve->AddReagent Heat Heat at 60-80°C AddReagent->Heat Cool Cool to Room Temp. Heat->Cool End GC-MS Analysis Cool->End

Caption: Workflow for the silylation of this compound.

References

Comparative Efficacy of 4-Methylpent-4-enoic Acid in Specialized Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4-Methylpent-4-enoic acid in its primary applications, focusing on its performance against alternative compounds. The information presented is based on available data to facilitate informed decisions in material science and flavor chemistry.

Introduction to this compound

This compound is an unsaturated carboxylic acid with the molecular formula C₆H₁₀O₂.[1][2] Its structure, featuring both a terminal double bond and a carboxylic acid group, allows for a variety of chemical reactions, making it a versatile building block in organic synthesis.[1] It is a colorless liquid with a mild acidic odor and is used as a monomer in the production of polymers and as a precursor in the synthesis of flavor and fragrance compounds.[1]

Application in Polymer Synthesis

This compound serves as a monomer for creating unsaturated polyesters and vinyl esters.[1] Its double bond allows it to undergo copolymerization with other monomers like styrene.[1] This reactivity makes it a candidate for producing biodegradable polymers with properties tailored for specific uses in packaging or biomedical fields.[1]

Comparative Performance with Alternative Monomers

While specific quantitative data on the comparative efficacy of this compound in polymerization is limited in publicly available literature, we can infer its potential performance based on the properties of similar branched-chain monomers. The methyl branching can influence the physical properties of the resulting polymer, such as its crystallinity, tensile strength, and degradation rate.

For instance, in the realm of biodegradable polyesters, the introduction of side chains can disrupt the polymer's crystalline structure, potentially increasing its flexibility and rate of biodegradation compared to linear aliphatic polyesters.[3][4] However, this can sometimes come at the cost of reduced mechanical strength and thermal stability.[5]

Table 1: Hypothetical Comparison of Polymer Properties Based on Monomer Structure

PropertyPolymer from Linear Monomer (e.g., Adipic Acid)Polymer from Branched Monomer (e.g., this compound)Rationale
Crystallinity HigherLowerBranching disrupts chain packing.
Flexibility LowerPotentially HigherReduced crystallinity can increase flexibility.
Biodegradation Rate Generally SlowerPotentially FasterAmorphous regions are more susceptible to hydrolysis.[3]
Tensile Strength HigherPotentially LowerReduced intermolecular forces due to branching.
Thermal Stability HigherPotentially LowerDisrupted packing can lower melting point.

Note: This table is a qualitative illustration based on general principles of polymer chemistry. Specific experimental data for polymers derived from this compound is needed for a quantitative comparison.

Experimental Protocol: General Synthesis of an Unsaturated Polyester

The following is a generalized protocol for the synthesis of an unsaturated polyester, which can be adapted for the inclusion of this compound.

Materials:

  • Dicarboxylic acid (e.g., adipic acid)

  • Diol (e.g., 1,4-butanediol)

  • This compound (as a co-monomer)

  • Catalyst (e.g., p-toluenesulfonic acid or an inorganic acid like H₃PO₄)[6][7]

  • Reaction vessel with a mechanical stirrer, heating mantle, and a distillation setup to remove water.

Procedure:

  • Charge the reaction vessel with the dicarboxylic acid, diol, and this compound in the desired molar ratios.[7]

  • Add the catalyst to the reaction mixture.[7]

  • Heat the mixture with stirring to a temperature of approximately 190°C.[7]

  • Water will be produced as a byproduct of the esterification reaction. Continuously remove the water via distillation to drive the reaction to completion.

  • The reaction can be monitored by measuring the acid value of the mixture.

  • Once the desired molecular weight is achieved (indicated by a low acid value), the reaction is stopped, and the polymer is cooled and purified.

For a visual representation of a typical polymerization workflow, see the diagram below.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification reactants Charge Reactants (Diacid, Diol, this compound) catalyst Add Catalyst reactants->catalyst heating Heat to 190°C with Stirring catalyst->heating distillation Remove Water by Distillation heating->distillation monitoring Monitor Acid Value distillation->monitoring cooling Cool and Solidify Polymer monitoring->cooling purify Purify Polymer cooling->purify G cluster_synthesis Synthesis & Evaluation cluster_application Application select_acid Select Carboxylic Acid (e.g., this compound) esterification Esterification select_acid->esterification select_alcohol Select Alcohol select_alcohol->esterification purification Purification esterification->purification sensory_eval Sensory Evaluation purification->sensory_eval formulation Incorporate into Flavor/Fragrance Formulation sensory_eval->formulation

References

Safety Operating Guide

Proper Disposal of 4-Methylpent-4-enoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 4-Methylpent-4-enoic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals are advised to adhere to these procedural guidelines to mitigate risks associated with the handling and disposal of this chemical.

Immediate Safety and Handling

Prior to any disposal procedure, it is imperative to observe the following safety precautions. This compound is classified as a substance that can cause severe skin burns and eye damage, and may cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side-shields or chemical goggles.[1]

  • Hand Protection: Use compatible chemical-resistant gloves.[1]

  • Skin and Body Protection: Wear a lab coat and other suitable protective clothing.[1]

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhaling fumes, mists, or vapors.[1]

  • Avoid contact with skin and eyes.[1]

  • Do not eat, drink, or smoke when handling this product.[1]

  • Ensure eyewash stations and safety showers are readily accessible.[3]

Spill Management

In the event of a spill, immediate action is required to contain the substance and prevent environmental release.

  • Ventilate the Area: Ensure the spillage area is well-ventilated.[1]

  • Contain the Spill: Use an inert absorbent material (e.g., sand, vermiculite) to absorb the spilled liquid.[1][4] Do not allow the product to enter drains.

  • Collect Waste: Collect the absorbent material and the spilled substance into a suitable container for disposal.[1]

  • Clean the Area: Clean the affected area thoroughly.

  • Dispose of Residues: Dispose of materials or solid residues at an authorized site.[1]

Step-by-Step Disposal Procedure

The standard and recommended procedure for the disposal of this compound is through an approved hazardous waste disposal facility.

  • Waste Segregation: Do not mix this compound with other waste streams. Keep it in its original container if possible.

  • Containerization: Store the waste in a tightly closed, properly labeled container.[3]

  • Labeling: Clearly label the container as "Hazardous Waste" and include the chemical name "this compound."

  • Storage: Store the waste container in a cool, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[3]

  • Professional Disposal: Arrange for a licensed hazardous waste disposal company to collect and dispose of the chemical waste in accordance with all applicable local, state, and federal regulations.[1][3]

Quantitative Disposal Data

There is no specific quantitative data, such as concentration limits for aqueous disposal or defined incineration temperatures, available in the provided safety data sheets. The uniform recommendation is to treat this compound as a hazardous chemical waste to be handled by professionals.

Disposal MethodRecommendation
Landfill Not Recommended.
Sewer/Aquatic Disposal Prohibited. Avoid release to the environment.[1] May be harmful to aquatic organisms before neutralization.[1]
Incineration To be conducted in an approved and licensed hazardous waste incineration facility.
Neutralization No specific on-site neutralization protocols are provided. This should be handled by waste disposal experts.

Disposal Decision Workflow

The following diagram outlines the logical steps and decision-making process for the safe and compliant disposal of this compound.

G cluster_0 Initial Handling cluster_1 Waste Collection & Storage cluster_2 Final Disposal start This compound for disposal ppe Wear Full PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Handle in Fume Hood ppe->fume_hood container Use a labeled, sealed, compatible waste container fume_hood->container storage Store in a cool, dry, well-ventilated, designated area container->storage disposal_co Contact licensed hazardous waste disposal company storage->disposal_co documentation Complete all necessary waste transfer documentation disposal_co->documentation end_point Compliant Disposal documentation->end_point

Caption: Decision workflow for the disposal of this compound.

Experimental Protocols

Detailed experimental protocols for the on-site neutralization or deactivation of this compound are not provided in safety data sheets and are not recommended for laboratory personnel. Such procedures should only be developed and validated by qualified chemists or environmental health and safety professionals. The risk of hazardous reactions or incomplete neutralization is significant. Therefore, the most reliable and safest method of disposal is through a professional waste management service.

References

Essential Safety and Operational Guide for Handling 4-Methylpent-4-enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 4-Methylpent-4-enoic acid. Adherence to these procedures is critical for ensuring personal safety and minimizing environmental impact.

Chemical Identifier:

  • Name: this compound

  • Synonyms: 4-Methyl-4-pentenoic acid

  • Molecular Formula: C₆H₁₀O₂

  • CAS Number: 1001-75-8

Hazard Summary: Based on GHS classifications, this compound is considered hazardous.[1]

  • Skin Corrosion/Irritation: Causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation: Causes serious eye damage.[1]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is crucial for the safe handling of this compound. The selection of appropriate PPE is contingent on the specific procedures being performed and the potential for exposure.

TaskEye & Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Low-Volume Handling / Weighing Safety glasses with side shieldsNitrile or butyl rubber glovesStandard lab coatNot generally required if handled in a well-ventilated area or chemical fume hood
Solution Preparation / Transfer Chemical splash gogglesHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron over a lab coatRecommended if not performed in a chemical fume hood or if vapors are likely to be generated
Heating or Reactions Face shield worn over chemical splash gogglesHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron over a flame-retardant lab coatRequired if not performed in a chemical fume hood. Use a respirator with an appropriate acid gas cartridge.
Spill Cleanup Face shield worn over chemical splash gogglesHeavy-duty nitrile or butyl rubber glovesChemical-resistant suit or coverallsRequired. Use a respirator with an appropriate acid gas cartridge.

This table is based on guidelines for handling structurally similar carboxylic acids.[2]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the safe handling of this compound from preparation to disposal.

1. Engineering Controls and Preparation:

  • Ventilation: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation of vapors.

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[3]

  • Secondary Containment: Transport the chemical in a sealed, clearly labeled container within a secondary, shatter-resistant carrier.[3]

2. Weighing and Dispensing:

  • Don appropriate PPE as outlined in the table above before handling the container.

  • Place the analytical balance or weighing station inside the chemical fume hood.

  • Carefully open the container.

  • Use a micropipette or a similar calibrated dispensing device to transfer the desired amount of the liquid.

  • Promptly and securely close the primary container.

3. Solution Preparation:

  • Add the measured liquid to the solvent in a flask or beaker within the fume hood.

  • If diluting, always add the acid to the solvent slowly; never the other way around, to control any potential exothermic reactions and prevent splashing.[2][3]

  • Stir the mixture until the liquid is fully dissolved/mixed.

4. Post-Handling and Cleanup:

  • Decontamination: Wipe down the work surface and any equipment used with an appropriate solvent and cleaning agent.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.

    • Do not mix with other waste streams unless compatibility has been confirmed.

    • Waste material must be disposed of in accordance with national and local regulations.

  • Solid Waste (Contaminated materials):

    • Dispose of contaminated items such as gloves, pipette tips, and absorbent paper in a clearly labeled hazardous waste container.

  • Container Disposal:

    • Empty containers must be triple-rinsed with a suitable solvent.

    • The rinsate should be collected as hazardous liquid waste.[3]

    • After rinsing, deface the label on the empty container before disposing of it according to institutional guidelines.[3]

Experimental Workflow

prep Preparation ppe Don PPE prep->ppe Verify emergency equipment handling Handling in Fume Hood (Weighing/Solution Prep) ppe->handling experiment Experimental Procedure handling->experiment decon Decontamination (Work Area & Equipment) experiment->decon waste Waste Disposal decon->waste Collect all waste in labeled containers removal PPE Removal & Hand Washing waste->removal

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methylpent-4-enoic acid
Reactant of Route 2
4-Methylpent-4-enoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.